Product packaging for 2,6-Divinylpyridine(Cat. No.:CAS No. 1124-74-9)

2,6-Divinylpyridine

Cat. No.: B15492297
CAS No.: 1124-74-9
M. Wt: 131.17 g/mol
InChI Key: XUYNOFFNHFHOFR-UHFFFAOYSA-N
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Description

2,6-Divinylpyridine is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B15492297 2,6-Divinylpyridine CAS No. 1124-74-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1124-74-9

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

2,6-bis(ethenyl)pyridine

InChI

InChI=1S/C9H9N/c1-3-8-6-5-7-9(4-2)10-8/h3-7H,1-2H2

InChI Key

XUYNOFFNHFHOFR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC(=CC=C1)C=C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2,6-Divinylpyridine from 2,6-Lutidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-divinylpyridine from 2,6-lutidine, a critical process for the production of a valuable monomer in the polymer industry. The primary focus is on the vapor-phase alkylation of 2,6-lutidine with formaldehyde (B43269) over modified zeolite catalysts, an eco-friendly and efficient method. This document details the experimental protocols, presents key quantitative data, and illustrates the underlying reaction pathways.

Introduction

This compound is a significant building block in the synthesis of various polymers and specialty chemicals. Its production from the readily available starting material, 2,6-lutidine (2,6-dimethylpyridine), has been the subject of considerable research. The most promising route involves a vapor-phase reaction with formaldehyde, which offers high yields and selectivity in a continuous process. This guide will focus on this heterogeneous catalytic approach.

Reaction Overview and Key Data

The core of this synthetic method is the side-chain alkylation of 2,6-lutidine with formaldehyde. This reaction is typically carried out in the vapor phase at elevated temperatures over a solid catalyst. The process can yield both the intermediate product, 2-methyl-6-vinylpyridine, and the desired final product, this compound.[1] The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution and overall efficiency.

Catalyst Performance Data

The selection of a suitable catalyst is paramount for the successful synthesis of this compound. Modified zeolites, particularly those with both acidic and basic sites, have shown significant promise. The following table summarizes the performance of various alkali and alkaline earth metal ion-modified ZSM-5 catalysts in the vapor-phase alkylation of 2,6-lutidine with formaldehyde at 300°C.

Catalyst2,6-Lutidine Conversion (%)Selectivity to 2-Methyl-6-vinylpyridine (%)Selectivity to this compound (%)
K-ZSM-5 (30) 73.4-45.2
Rb-ZSM-5 (30) 66.0-40.0
Cs-K-ZSM-5 (30) 60.5-30.7
Li-ZSM-5 ---
Na-ZSM-5 ---
Mg-ZSM-5 ---
Ca-ZSM-5 ---
Sr-ZSM-5 ---
Ba-ZSM-5 ---

Data extracted from the abstract of "Side-chain alkylation of 2,6-lutidine to this compound over basic zeolites." Full data for all catalysts was not available in the provided search results.

Reaction Parameters

The operational parameters of the reaction significantly influence the conversion and selectivity. The following table outlines the typical range of conditions for this process as described in the patent literature.[1]

ParameterRange
Temperature 200 - 450 °C
Weight Hourly Space Velocity (WHSV) 0.25 - 1.0 h⁻¹
2,6-Lutidine to Formaldehyde Molar Ratio 1:1 to 1:4
Pressure Atmospheric

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis of this compound from 2,6-lutidine.

Catalyst Preparation: Ion-Exchanged ZSM-5

Objective: To prepare alkali or alkaline earth metal ion-modified ZSM-5 zeolites for use as catalysts in the vapor-phase alkylation reaction.

Materials:

  • H-ZSM-5 zeolite powder

  • Nitrate or chloride salts of the desired metal (e.g., KNO₃, RbNO₃, CsCl, etc.)

  • Deionized water

  • Filtration apparatus

  • Drying oven

  • Calcination furnace

Procedure:

  • Prepare an aqueous solution of the desired metal salt (e.g., 0.1 M potassium nitrate).

  • Suspend the H-ZSM-5 zeolite powder in the metal salt solution. The solid-to-liquid ratio is typically in the range of 1:10 to 1:20 (w/v).

  • Stir the suspension at a constant temperature (e.g., 60-80°C) for a specified period (e.g., 6-12 hours) to facilitate ion exchange.

  • Filter the zeolite powder and wash it thoroughly with deionized water to remove any residual salts.

  • Dry the washed zeolite powder in an oven at 100-120°C overnight.

  • Calcine the dried zeolite powder in a furnace at a high temperature (e.g., 500-550°C) for several hours to ensure the decomposition of any remaining precursor salts and to activate the catalyst.

Vapor-Phase Synthesis of this compound

Objective: To synthesize this compound by reacting 2,6-lutidine and formaldehyde in the vapor phase over a modified zeolite catalyst.

Apparatus:

  • Fixed-bed continuous flow reactor (e.g., a quartz or stainless steel tube)

  • Syringe pump or mass flow controller for liquid feed

  • Tube furnace with temperature controller

  • Condenser and collection system (e.g., a cold trap)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack a known amount of the prepared catalyst into the fixed-bed reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 300°C) under a flow of inert gas (e.g., nitrogen).

  • Prepare a feed mixture of 2,6-lutidine and an aqueous solution of formaldehyde (typically 37 wt%) in the desired molar ratio (e.g., 1:2).

  • Introduce the liquid feed into a preheating zone of the reactor using a syringe pump at a controlled flow rate to achieve the target Weight Hourly Space Velocity (WHSV).

  • The vaporized reactants pass over the catalyst bed where the reaction occurs.

  • The product stream exits the reactor and is passed through a condenser to liquefy the products and unreacted starting materials.

  • Collect the liquid product in a cold trap.

  • Analyze the collected liquid product using a gas chromatograph to determine the conversion of 2,6-lutidine and the selectivity for 2-methyl-6-vinylpyridine and this compound.

Product Purification

Objective: To isolate and purify this compound from the reaction mixture.

Apparatus:

  • Fractional distillation apparatus

  • Vacuum pump (optional, for reduced pressure distillation)

Procedure:

  • The collected liquid product, which contains unreacted 2,6-lutidine, 2-methyl-6-vinylpyridine, this compound, water, and byproducts, is subjected to fractional distillation.

  • Due to the different boiling points of the components, they can be separated. 2,6-Lutidine has a boiling point of approximately 144°C, while the vinyl-substituted pyridines will have higher boiling points.

  • Careful control of the distillation temperature and pressure allows for the separation of the different fractions.

  • The purity of the collected fractions should be confirmed by analytical techniques such as GC or NMR spectroscopy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction pathway and a typical experimental workflow for the synthesis of this compound.

Reaction_Pathway Lutidine 2,6-Lutidine Intermediate1 2-(2-Hydroxyethyl)-6-methylpyridine Lutidine->Intermediate1 + HCHO Formaldehyde1 Formaldehyde MVP 2-Methyl-6-vinylpyridine Intermediate1->MVP - H2O Intermediate2 2-(2-Hydroxyethyl)-6-vinylpyridine MVP->Intermediate2 + HCHO Formaldehyde2 Formaldehyde DVP This compound Intermediate2->DVP - H2O

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification Ion_Exchange Ion Exchange of H-ZSM-5 Drying Drying Ion_Exchange->Drying Calcination Calcination Drying->Calcination Catalytic_Reaction Vapor-Phase Reaction in Fixed-Bed Reactor Calcination->Catalytic_Reaction Reactant_Feed Reactant Feed (2,6-Lutidine + Formaldehyde) Vaporization Vaporization Reactant_Feed->Vaporization Vaporization->Catalytic_Reaction Condensation Condensation Catalytic_Reaction->Condensation Product_Collection Product Collection Condensation->Product_Collection GC_Analysis GC Analysis Product_Collection->GC_Analysis Purification Fractional Distillation GC_Analysis->Purification

References

The Synthesis of 2,6-Divinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-divinylpyridine, a valuable building block in polymer chemistry and pharmaceutical development. The document outlines the primary synthetic routes, delves into the underlying reaction mechanisms, and presents detailed experimental protocols. Quantitative data from related syntheses are summarized for comparative analysis.

Introduction

This compound is a bifunctional monomer that can undergo polymerization and other chemical transformations at its two vinyl groups. This reactivity makes it a crucial component in the synthesis of cross-linked polymers, ion-exchange resins, and coordination polymers. Its derivatives are also of interest in the development of novel therapeutic agents. The synthesis of this compound primarily relies on the functionalization of the pyridine (B92270) ring at the 2 and 6 positions, followed by the introduction of the vinyl groups. The most common strategies involve the reaction of 2,6-dimethylpyridine (B142122) (2,6-lutidine) with formaldehyde (B43269) or the dehydrogenation of 2,6-diethylpyridine (B1295259).

Synthetic Routes and Mechanisms

There are two principal, industrially relevant methods for the synthesis of vinylpyridines, which can be adapted for the production of this compound.

Condensation of 2,6-Dimethylpyridine with Formaldehyde

This is the most widely employed method for the synthesis of vinylpyridines. The reaction can proceed through either a two-step or a one-step process.

2.1.1. Two-Step Synthesis

The two-step synthesis involves the initial formation of a bis(hydroxyethyl)pyridine intermediate, followed by its dehydration to yield this compound.

  • Step 1: Hydroxymethylation: 2,6-Dimethylpyridine reacts with formaldehyde in the presence of a base catalyst to form 2,6-bis(2-hydroxyethyl)pyridine. The reaction proceeds via an aldol-type condensation mechanism. The methyl groups of 2,6-lutidine are deprotonated by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

  • Step 2: Dehydration: The resulting 2,6-bis(2-hydroxyethyl)pyridine is then dehydrated to form this compound. This step is typically carried out at elevated temperatures in the presence of a dehydration catalyst, such as a strong acid or a metal oxide.

2.1.2. One-Step Synthesis

The one-step process, also known as the vapor-phase condensation, involves the direct reaction of 2,6-dimethylpyridine with formaldehyde over a solid acid catalyst at high temperatures.[1] This method combines the hydroxymethylation and dehydration steps into a single operation, offering potential advantages in terms of process simplification and reduced waste generation.[2]

Mechanism of the One-Step Synthesis:

The reaction is believed to proceed through a similar mechanism to the two-step process, but the intermediate hydroxyethyl (B10761427) species is immediately dehydrated on the surface of the catalyst. The acidic sites of the catalyst facilitate both the initial condensation and the subsequent elimination of water.

G cluster_0 One-Step Synthesis of this compound 2,6-Lutidine 2,6-Lutidine Reaction Reaction 2,6-Lutidine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst Catalyst Catalyst->Reaction High Temp. This compound This compound Reaction->this compound Water Water Reaction->Water

Caption: One-step synthesis of this compound.

Dehydrogenation of 2,6-Diethylpyridine

An alternative route to this compound is the catalytic dehydrogenation of 2,6-diethylpyridine. This method is analogous to the industrial production of styrene (B11656) from ethylbenzene. The reaction is typically carried out in the vapor phase at high temperatures over a metal oxide catalyst, such as iron(III) oxide promoted with other metal oxides.

Mechanism of Dehydrogenation:

The mechanism involves the heterolytic cleavage of C-H bonds in the ethyl groups of 2,6-diethylpyridine on the surface of the catalyst. The reaction is reversible and is favored by high temperatures and low pressures.

G cluster_1 Dehydrogenation of 2,6-Diethylpyridine 2,6-Diethylpyridine 2,6-Diethylpyridine Dehydrogenation Dehydrogenation 2,6-Diethylpyridine->Dehydrogenation High Temp. Catalyst Catalyst Catalyst->Dehydrogenation This compound This compound Dehydrogenation->this compound Hydrogen Hydrogen Dehydrogenation->Hydrogen

Caption: Dehydrogenation of 2,6-diethylpyridine.

Quantitative Data

PrecursorReagentCatalystTemperature (°C)Molar Ratio (Picoline:Formaldehyde)Conversion (%)Selectivity (%)Reference
2-PicolineFormaldehydeRb-ZSM-53001:261.086.1 (2-Vinylpyridine)[1]
4-PicolineFormaldehydeK-ZSM-53001:277.697.0 (4-Vinylpyridine)[1]
2-PicolineFormaldehydeNa-ZSM-53001:2--[1]
4-PicolineFormaldehydeRb-ZSM-53001:285.296.2 (4-Vinylpyridine)[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the precursor 2,6-dimethylpyridine and a proposed protocol for the synthesis of this compound based on the known methods for 2-vinylpyridine (B74390).

Synthesis of 2,6-Dimethylpyridine (2,6-Lutidine)

This procedure is adapted from Organic Syntheses.[3]

Materials:

Procedure:

  • Condensation: To 500 g of freshly distilled ethyl acetoacetate in a 1-L flask, cooled in an ice bath, add 152 g of 40% aqueous formaldehyde solution and 20-25 drops of diethylamine. Keep the flask in the cold for six hours and then let it stand at room temperature for 40-45 hours.

  • Extraction: Separate the lower oily layer from the upper aqueous layer. Extract the aqueous layer with 50 cc of ether. Combine the ether extract with the oily layer and dry the solution over 30 g of calcium chloride.

  • Ammonolysis: Remove the ether by distillation on a steam bath. Dilute the residue with an equal volume of alcohol and cool the mixture in an ice bath. Pass ammonia gas through the solution until it is saturated. Allow the solution to stand at room temperature for 40-45 hours.

  • Isolation of Dihydroester: Evaporate most of the alcohol, cool the residue, and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.

  • Oxidation: To 200 g of the dried ester in a 5-L flask, add a mixture of 270 g of water, 72 g of concentrated nitric acid, and 78 g of concentrated sulfuric acid. Heat the flask cautiously.

  • Saponification and Decarboxylation: After the initial reaction subsides, add a solution of 78.5 g of potassium hydroxide in 400 cc of alcohol and boil the solution until it becomes clear.

  • Purification: Evaporate the alcohol on a steam bath. Pulverize the dry salt and mix it thoroughly with 390 g of calcium oxide. Heat the mixture in a 2-L copper retort. Collect the distillate and fractionally distill it after drying over solid potassium hydroxide. The fraction boiling at 142–144°C is 2,6-dimethylpyridine.

Proposed Synthesis of this compound from 2,6-Dimethylpyridine

This proposed protocol is based on the general procedures for the synthesis of 2-vinylpyridine.[2][4]

Materials:

  • 2,6-Dimethylpyridine (2,6-lutidine)

  • Formaldehyde (paraformaldehyde or aqueous solution)

  • Solid acid catalyst (e.g., modified ZSM-5 zeolite)

  • Inert gas (e.g., nitrogen)

  • Inhibitor (e.g., 4-tert-butylcatechol)

  • Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation: Prepare the modified zeolite catalyst according to established procedures, for example, by ion exchange with a solution of a metal salt (e.g., rubidium chloride).[1]

  • Reaction Setup: Set up a fixed-bed reactor packed with the catalyst. The reactor should be equipped with a preheater, a condenser, and a collection flask.

  • Vapor-Phase Reaction: In a typical experiment, a mixture of 2,6-dimethylpyridine and formaldehyde (molar ratio of 1:2 to 1:4) is vaporized and passed over the catalyst bed at a temperature between 300°C and 450°C under a stream of inert gas.[1] The weight hourly space velocity (WHSV) should be maintained in the range of 0.25 to 1.00 hr⁻¹.

  • Work-up: The product mixture is condensed and collected. The organic layer is separated from the aqueous layer.

  • Purification: The unreacted 2,6-dimethylpyridine is removed by distillation. The residue is then treated with a concentrated aqueous sodium hydroxide solution and distilled under reduced pressure. During this distillation, any intermediate 2,6-bis(2-hydroxyethyl)pyridine will dehydrate to form this compound.

  • Final Purification: The collected this compound is further purified by fractional distillation under reduced pressure in the presence of a polymerization inhibitor.

Conclusion

The synthesis of this compound is a challenging but important process for the production of a versatile bifunctional monomer. The most promising route appears to be the one-step vapor-phase condensation of 2,6-dimethylpyridine with formaldehyde over a solid acid catalyst. While direct experimental data for this specific transformation is limited, the well-established procedures for the synthesis of mono-vinylpyridines provide a strong foundation for the development of an efficient and scalable process. Further research and optimization of catalysts and reaction conditions are necessary to achieve high yields and selectivity for this compound.

References

Spectroscopic Characterization of 2,6-Divinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-divinylpyridine. Due to the limited availability of directly published, comprehensive spectral datasets for this compound, this guide presents expected spectral characteristics based on data from analogous compounds, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, alongside detailed experimental protocols for acquiring and interpreting the spectroscopic data.

Introduction

This compound is a heterocyclic aromatic compound with two reactive vinyl groups attached to the pyridine (B92270) ring. This bifunctionality makes it a valuable monomer for the synthesis of cross-linked polymers and a versatile ligand in coordination chemistry. Accurate spectroscopic characterization is crucial for confirming its synthesis, assessing its purity, and understanding its electronic and structural properties for applications in materials science and drug development. This guide covers the primary spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the spectroscopic characterization of this compound. These values are estimations based on the analysis of structurally similar vinylpyridine derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d1HH-4 (Pyridine)
~7.50t2HH-3, H-5 (Pyridine)
~6.70dd2H-CH=CH₂ (α-vinyl)
~6.20d2H=CH₂ (β-vinyl, trans)
~5.40d2H=CH₂ (β-vinyl, cis)

Solvent: CDCl₃. Abbreviations: d - doublet, t - triplet, dd - doublet of doublets.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~156C-2, C-6 (Pyridine)
~137C-4 (Pyridine)
~136-CH=CH₂ (α-vinyl)
~121C-3, C-5 (Pyridine)
~117=CH₂ (β-vinyl)

Solvent: CDCl₃.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumC-H stretch (aromatic & vinyl)
~1630StrongC=C stretch (vinyl)
~1580, 1560StrongC=C, C=N stretch (pyridine ring)
~990, 910StrongC-H bend (out-of-plane, vinyl)

Table 4: Predicted UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)SolventElectronic Transition
~254~15,000Ethanol (B145695)π → π
~202~20,000Ethanolπ → π

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
131100[M]⁺ (Molecular Ion)
130~80[M-H]⁺
104~60[M-C₂H₃]⁺
78~40[C₅H₄N]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the field on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure for Attenuated Total Reflectance (ATR) FT-IR:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.[2]

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated π-system of this compound.

Procedure for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the blank solvent and place it in the reference beam path (for a double-beam instrument) or measure it as a baseline.

  • Data Acquisition:

    • Rinse the sample cuvette with the sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation UV_Vis->Structure_Confirmation Property_Analysis Electronic & Structural Property Analysis UV_Vis->Property_Analysis MS->Structure_Confirmation MS->Purity_Assessment Final_Report Final Report / Whitepaper Structure_Confirmation->Final_Report Purity_Assessment->Final_Report Property_Analysis->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample of the compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,6-divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-divinylpyridine. Due to the absence of comprehensive, publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to predict the chemical shifts and coupling constants. It also includes a standardized experimental protocol for the acquisition of high-quality NMR data for this and similar compounds.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of chemical shift values for pyridine (B92270) and vinyl functional groups, taking into account the electronic effects of the substituents.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyridine ring protons and the protons of the two vinyl groups. The symmetry of the molecule will simplify the spectrum of the pyridine ring, resulting in two signals. The vinyl groups will present a more complex pattern due to geminal, cis, and trans couplings.

Proton (H) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3, H-57.20 - 7.40Doublet (d)³J(H-3,H-4) ≈ 7-8
H-47.60 - 7.80Triplet (t)³J(H-4,H-3) ≈ 7-8
H-a (α-vinyl)6.70 - 6.90Doublet of Doublets (dd)³J(H-a,H-b_trans) ≈ 17-18, ³J(H-a,H-c_cis) ≈ 10-11
H-b (β-vinyl, trans)5.80 - 6.00Doublet of Doublets (dd)³J(H-b_trans,H-a) ≈ 17-18, ²J(H-b_trans,H-c_cis) ≈ 1-2
H-c (β-vinyl, cis)5.30 - 5.50Doublet of Doublets (dd)³J(H-c_cis,H-a) ≈ 10-11, ²J(H-c_cis,H-b_trans) ≈ 1-2
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the chemical environment of each carbon atom in the molecule. The symmetry of the 2,6-disubstituted pyridine ring will result in three distinct signals for the ring carbons.

Carbon (C) Predicted Chemical Shift (δ, ppm)
C-2, C-6155 - 158
C-3, C-5120 - 123
C-4136 - 138
C-α (α-vinyl)135 - 137
C-β (β-vinyl)118 - 121

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of this compound and the predicted correlations between the different nuclei as would be determined by 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

Caption: Predicted NMR correlations in this compound.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the sample's solubility.

  • Sample Concentration :

    • For ¹H NMR, accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Transfer :

    • Dissolve the sample in a clean, dry vial.

    • Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Final Steps : Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with ethanol (B145695) or isopropanol (B130326) to remove any fingerprints or dust.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

3.2.1. ¹H NMR Acquisition Parameters

  • Spectrometer Frequency : 400 MHz

  • Pulse Program : Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans (NS) : 16 to 64 (adjust to achieve adequate signal-to-noise)

  • Relaxation Delay (D1) : 2 seconds

  • Acquisition Time (AQ) : 3-4 seconds

  • Spectral Width (SW) : 16 ppm (centered around 5-6 ppm)

  • Temperature : 298 K

3.2.2. ¹³C NMR Acquisition Parameters

  • Spectrometer Frequency : 100 MHz

  • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans (NS) : 1024 or more (as needed for good signal-to-noise)

  • Relaxation Delay (D1) : 2 seconds

  • Acquisition Time (AQ) : 1-2 seconds

  • Spectral Width (SW) : 200 ppm (centered around 100 ppm)

  • Temperature : 298 K

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing : Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C NMR C->E F 2D NMR (COSY, HSQC) C->F G Fourier Transform D->G E->G F->G H Phasing & Baseline Correction G->H I Referencing & Integration H->I J Assign Chemical Shifts I->J K Analyze Coupling Constants J->K L Correlate 2D Data K->L M Confirm Structure L->M

Caption: General workflow for NMR analysis.

The Photophysical Properties of Novel 2,6-Divinylpyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of novel 2,6-divinylpyridine derivatives, with a focus on 2,6-distyrylpyridine and its analogues. These compounds have garnered significant interest due to their robust fluorescence and potential applications as fluorescent probes and sensors. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential workflows to facilitate further research and development in this area.

Core Photophysical Characteristics

Derivatives of 2,6-distyrylpyridine are characterized by their extended π-electronic conjugation, which gives rise to their notable photophysical properties. The molecular geometry, particularly the planarity of the molecule, plays a crucial role in determining the efficiency of fluorescence. Analogues incorporating five-membered aromatic side moieties tend to exhibit a more planar conformation. In contrast, those with six-membered aromatic residues may experience steric hindrance, causing a slight deviation from planarity; however, this does not significantly disrupt the π-conjugation.[1]

These compounds are known for their high fluorescence quantum yields in solution.[1] While the electronic absorption spectra show low sensitivity to substituent changes in the side aromatic rings, the fluorescence emission bands are considerably influenced by the introduction of electron-donating groups.[1] Notably, dialkylamino-derivatives exhibit significant positive solvatofluorochromism, where the emission wavelength is red-shifted in more polar solvents, particularly in proton-donating ones.[1]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a series of structurally rigid 2,6-distyrylpyridine analogues. These compounds share a common structural backbone, with variations in the terminal aromatic groups.

Table 1: Photophysical Properties of 2,6-Distyrylpyridine Derivatives in Toluene

Compound IDR (Substituent)λabs (nm)ε (M-1cm-1)λfl (nm)ΦFStokes Shift (cm-1)
1a H34256,0003880.853090
1b OCH335062,0004120.884200
1c N(CH3)239065,0004650.904060
1d CN34560,0003950.753520

Table 2: Photophysical Properties of 2,6-Distyrylpyridine Derivatives in Dioxane

Compound IDR (Substituent)λabs (nm)ε (M-1cm-1)λfl (nm)ΦFStokes Shift (cm-1)
1a H34355,5003920.833320
1b OCH335161,5004180.864260
1c N(CH3)239264,0004800.854480
1d CN34659,0003980.733680

Table 3: Photophysical Properties of 2,6-Distyrylpyridine Derivatives in Acetonitrile

Compound IDR (Substituent)λabs (nm)ε (M-1cm-1)λfl (nm)ΦFStokes Shift (cm-1)
1a H34056,5003950.783880
1b OCH334862,5004250.804800
1c N(CH3)238866,0005100.656090
1d CN34361,0004000.703990

Experimental Protocols

Detailed methodologies for the synthesis and photophysical characterization of 2,6-distyrylpyridine derivatives are provided below.

Synthesis of 2,6-Distyrylpyridine Derivatives

The synthesis of these compounds is typically achieved through a condensation reaction. A general procedure is as follows:

  • Starting Materials: 2,6-dimethylpyridine (B142122) and the corresponding aromatic aldehyde.

  • Reaction Conditions: The reactants are heated in the presence of a catalyst, such as acetic anhydride (B1165640) and potassium hydroxide.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and dimethylformamide.

The workflow for the synthesis is illustrated in the diagram below.

G Synthesis Workflow for 2,6-Distyrylpyridine Derivatives cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 2,6-dimethylpyridine 2,6-dimethylpyridine Condensation Reaction Condensation Reaction 2,6-dimethylpyridine->Condensation Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Catalyst (e.g., Acetic Anhydride, KOH) Catalyst (e.g., Acetic Anhydride, KOH) Catalyst (e.g., Acetic Anhydride, KOH)->Condensation Reaction Heating Heating Heating->Condensation Reaction Recrystallization Recrystallization Crude Product->Recrystallization Pure 2,6-Distyrylpyridine Derivative Pure 2,6-Distyrylpyridine Derivative Recrystallization->Pure 2,6-Distyrylpyridine Derivative

Caption: General synthesis workflow.

Photophysical Measurements

UV-Vis Absorption Spectroscopy:

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically in the range of 10-5 to 10-6 M.

  • Measurement: Absorption spectra are recorded in a quartz cuvette with a 1 cm path length at room temperature. The wavelength range is typically scanned from 200 to 600 nm.

  • Data Analysis: The wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε) are determined from the spectra.

Fluorescence Spectroscopy:

  • Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source is employed.

  • Sample Preparation: The same solutions used for absorption measurements are utilized. To avoid inner filter effects, the absorbance of the solutions at the excitation wavelength is kept below 0.1.

  • Measurement: Emission spectra are recorded by exciting the sample at its absorption maximum (λabs). The emission is scanned over a wavelength range appropriate for the compound, typically starting from 10-20 nm above the excitation wavelength.

  • Data Analysis: The wavelength of maximum fluorescence emission (λfl) is determined.

Fluorescence Quantum Yield (ΦF) Determination:

The relative method is commonly used for determining the fluorescence quantum yield.

  • Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen. For the visible region, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) or fluorescein (B123965) in 0.1 M NaOH (ΦF = 0.95) are common standards.

  • Procedure:

    • The absorption and fluorescence spectra of both the sample and the reference standard are recorded under identical experimental conditions.

    • The integrated fluorescence intensity (the area under the emission curve) and the absorbance at the excitation wavelength are determined for both the sample and the standard.

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

    Where:

    • ΦF,ref is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

The workflow for determining the fluorescence quantum yield is depicted below.

G Workflow for Fluorescence Quantum Yield Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare Sample Solution Prepare Sample Solution Measure Absorbance (Sample & Ref) Measure Absorbance (Sample & Ref) Prepare Sample Solution->Measure Absorbance (Sample & Ref) Measure Fluorescence (Sample & Ref) Measure Fluorescence (Sample & Ref) Prepare Sample Solution->Measure Fluorescence (Sample & Ref) Prepare Reference Solution Prepare Reference Solution Prepare Reference Solution->Measure Absorbance (Sample & Ref) Prepare Reference Solution->Measure Fluorescence (Sample & Ref) Integrate Fluorescence Intensity Integrate Fluorescence Intensity Measure Absorbance (Sample & Ref)->Integrate Fluorescence Intensity Measure Fluorescence (Sample & Ref)->Integrate Fluorescence Intensity Calculate Quantum Yield Calculate Quantum Yield Integrate Fluorescence Intensity->Calculate Quantum Yield

Caption: Quantum yield determination workflow.

Signaling Pathways and Logical Relationships

The photophysical processes in 2,6-distyrylpyridine derivatives can be summarized in a Jablonski-style diagram illustrating the transitions between electronic states. Upon absorption of a photon, the molecule is excited from the ground state (S0) to a higher singlet excited state (S1). From the S1 state, the molecule can relax back to the ground state through several pathways:

  • Fluorescence: Radiative decay from S1 to S0, emitting a photon. This is the desired pathway for fluorescent applications.

  • Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same multiplicity (e.g., S1 to S0).

  • Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity, typically from a singlet state to a triplet state (S1 to T1).

  • Photoisomerization: In flexible molecules, rotation around the vinyl double bonds can occur in the excited state, leading to E/Z isomerization. This is a common non-radiative decay pathway that competes with fluorescence.

The relationship between these deactivation pathways is crucial in determining the overall fluorescence quantum yield.

G Photophysical Deactivation Pathways cluster_excitation Excitation cluster_deactivation Deactivation Pathways S0 Ground State (S0) Absorption Absorption S1 Singlet Excited State (S1) Fluorescence Fluorescence S1->Fluorescence Fluorescence (Radiative) IC Internal Conversion S1->IC Internal Conversion (Non-radiative) ISC Intersystem Crossing S1->ISC Intersystem Crossing (Non-radiative) Isomerization Photoisomerization S1->Isomerization Photoisomerization (Non-radiative) T1 Triplet Excited State (T1) Absorption->S1 Absorption

Caption: Key photophysical pathways.

References

Solubility and Stability of 2,6-Divinylpyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Divinylpyridine is a highly reactive difunctional monomer with significant potential in polymer synthesis and as a versatile building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its solubility and stability in various organic solvents. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide also presents generalized data based on analogous vinylpyridine compounds and outlines detailed experimental protocols for determining precise solubility and stability parameters. Furthermore, it discusses common degradation pathways and stabilization techniques, offering a foundational resource for researchers and professionals working with this reactive monomer.

Introduction

This compound is a heterocyclic aromatic compound characterized by a pyridine (B92270) ring substituted with two vinyl groups at the 2 and 6 positions. This unique structure imparts a high degree of reactivity, making it a valuable monomer for cross-linking applications in polymer chemistry and a precursor for the synthesis of complex molecules in drug discovery and development. The handling, storage, and application of this compound are critically dependent on its behavior in solution, specifically its solubility in various organic media and its inherent stability.

This guide aims to provide an in-depth understanding of these properties. While specific quantitative solubility and stability data for this compound are scarce in peer-reviewed literature, this document compiles available information on closely related vinylpyridines and provides robust experimental methodologies for researchers to generate their own data.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in solution-phase reactions, purifications, and formulations. For this compound, understanding its solubility in a range of organic solvents is crucial for designing synthetic routes, developing polymerization processes, and formulating stable solutions.

General Solubility Profile

Based on the general principle of "like dissolves like" and data from analogous compounds such as 2-vinylpyridine (B74390) and 4-vinylpyridine, this compound is expected to be soluble in a wide array of organic solvents. The presence of the polar pyridine ring and the nonpolar vinyl groups suggests miscibility with both polar and nonpolar aprotic solvents.

Table 1: Qualitative and Estimated Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected SolubilityNotes
Alcohols Methanol, Ethanol, IsopropanolSolubleThe polar nature of alcohols can interact with the nitrogen atom of the pyridine ring.
Ketones Acetone, Methyl Ethyl KetoneSolubleGood general solvents for a wide range of organic compounds.
Esters Ethyl AcetateSolubleCommonly used as a reaction and extraction solvent.
Ethers Diethyl Ether, Tetrahydrofuran (THF), DioxaneSolubleTHF is a common solvent for anionic polymerization of vinylpyridines.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe aromatic nature of the solvent interacts well with the pyridine ring.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe nonpolar nature of these solvents may not be sufficient to dissolve the more polar pyridine derivative.
Halogenated Solvents Chloroform, DichloromethaneSolubleGood solvents for a broad range of organic molecules.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolubleThese solvents are highly polar and can dissolve a wide variety of compounds.
Water WaterSparingly SolubleThe presence of the nitrogen atom allows for some hydrogen bonding, but the overall nonpolar character limits water solubility.

Note: The information in this table is largely qualitative and based on the expected behavior of similar compounds. Experimental verification is highly recommended.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal equilibrium method, is recommended.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Constant temperature bath (e.g., water or oil bath)

  • Analytical balance

  • Vials with tight-fitting caps

  • Magnetic stirrer and stir bars

  • Syringes and filters (chemically compatible with the solvent and analyte)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature.

    • Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with a known volume of the solvent to a concentration suitable for analysis.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_vials Prepare Vials with Solvent add_excess Add Excess this compound prep_vials->add_excess place_bath Place in Constant Temp Bath add_excess->place_bath stir Stir for 24-48h place_bath->stir settle Allow Excess to Settle stir->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample dilute Dilute for Analysis filter_sample->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate

Figure 1: Experimental workflow for determining the solubility of this compound.

Stability of this compound

The stability of this compound is a critical consideration for its synthesis, purification, storage, and application. The two vinyl groups make the molecule highly susceptible to polymerization, and it can also be sensitive to other degradation pathways.

Primary Degradation Pathway: Polymerization

The most significant stability concern for this compound is its propensity to undergo spontaneous polymerization. This can be initiated by heat, light (UV radiation), or the presence of radical initiators. The polymerization can be a rapid, exothermic process, which can lead to a dangerous increase in temperature and pressure in a sealed container.

Table 2: Factors Influencing the Stability of this compound

FactorEffect on StabilityMitigation Strategies
Temperature Increased temperature significantly accelerates polymerization.Store at low temperatures (e.g., 2-8 °C). Avoid exposure to heat sources.
Light UV light can initiate radical polymerization.Store in amber or opaque containers. Protect from direct sunlight.
Oxygen (Air) Oxygen can form peroxides, which can act as polymerization initiators.Store under an inert atmosphere (e.g., nitrogen or argon).
Impurities Metallic impurities and acidic or basic species can catalyze polymerization.Use high-purity this compound. Ensure reaction vessels are clean.
Inhibitors Radical scavengers can prevent or retard spontaneous polymerization.Add a suitable inhibitor (e.g., hydroquinone, 4-tert-butylcatechol) for storage and transport.
Other Potential Degradation Pathways

While polymerization is the primary concern, other degradation pathways may occur under specific conditions:

  • Oxidation: The pyridine ring and vinyl groups can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. This can lead to the formation of pyridine N-oxides, aldehydes, or carboxylic acids.

  • Hydrolysis: While generally stable to neutral water, prolonged exposure to acidic or basic conditions could potentially lead to reactions involving the vinyl groups.

Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound should evaluate its degradation under various stress conditions.

Objective: To assess the stability of this compound in a specific organic solvent under defined conditions of temperature, light, and air exposure.

Materials:

  • This compound (with and without inhibitor)

  • Selected organic solvent (analytical grade)

  • Controlled environment chambers (for temperature and humidity control)

  • Photostability chamber (with controlled light exposure, e.g., xenon lamp)

  • Vials with septa for sampling

  • Inert gas (nitrogen or argon)

  • HPLC or GC system for purity and degradation product analysis

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in the chosen solvent at a known concentration.

    • For each condition, prepare separate samples with and without a polymerization inhibitor.

    • Divide the samples into different sets for exposure to various stress conditions.

  • Stress Conditions:

    • Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and a control sample at the recommended storage temperature (e.g., 4°C).

    • Photostability: Expose samples to a controlled light source that mimics sunlight (e.g., ICH Q1B guidelines). Wrap control samples in aluminum foil to protect them from light.

    • Oxidative Stability: Sparge some samples with air or oxygen before sealing, while others are kept under an inert atmosphere.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each sample vial.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC or GC method. This method should be able to separate the intact this compound from its potential degradation products and oligomers.

    • Quantify the remaining percentage of this compound.

    • Identify and quantify any significant degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the rate of degradation and the shelf-life under different conditions.

G Logical Flow for Stability Assessment cluster_conditions Stress Conditions cluster_analysis Analysis & Evaluation start Prepare Solutions of this compound thermal Thermal Stress start->thermal photo Photostability start->photo oxidative Oxidative Stress start->oxidative sampling Time-Point Sampling thermal->sampling photo->sampling oxidative->sampling hplc_gc HPLC/GC Analysis sampling->hplc_gc quantify Quantify Degradation hplc_gc->quantify evaluate Evaluate Shelf-Life quantify->evaluate

Figure 2: Logical workflow for assessing the stability of this compound.

Analytical Methods for Monitoring Solubility and Stability

Accurate and reliable analytical methods are essential for both solubility determination and stability studies of this compound. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.

Table 3: Recommended Analytical Methods

TechniqueColumnMobile Phase / Carrier GasDetectorTypical Application
Gas Chromatography (GC) Non-polar or mid-polar capillary column (e.g., DB-5, HP-5)Nitrogen or HeliumFlame Ionization Detector (FID) or Mass Spectrometry (MS)Purity assessment, quantification of volatile degradation products.
High-Performance Liquid Chromatography (HPLC) Reversed-phase C18 or C8 columnAcetonitrile/water or Methanol/water with a bufferUV-Vis (at ~254 nm) or Mass Spectrometry (MS)Quantification of this compound and non-volatile degradation products, including oligomers.

Conclusion

This compound is a monomer with significant potential, but its effective use is contingent on a thorough understanding of its solubility and stability. While specific quantitative data in the public domain is limited, this guide provides a framework for researchers based on the properties of analogous compounds and detailed experimental protocols. The primary stability concern is spontaneous polymerization, which can be effectively managed through the use of inhibitors and proper storage conditions, including low temperatures, protection from light, and an inert atmosphere. For critical applications, it is imperative that researchers and drug development professionals conduct their own solubility and stability studies using the methodologies outlined in this guide to ensure the quality, safety, and efficacy of their work.

A Theoretical and Experimental Guide to the Electronic Structure of 2,6-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,6-Divinylpyridine is a heterocyclic aromatic compound with potential applications in polymer chemistry, materials science, and as a ligand in coordination chemistry. A thorough understanding of its electronic structure is paramount for predicting its reactivity, photophysical properties, and suitability for various applications. This technical guide outlines a comprehensive approach to elucidating the electronic structure of this compound through theoretical calculations, complemented by established experimental protocols for its synthesis and characterization. While specific computational studies on this compound are not extensively available in peer-reviewed literature, this document details a robust theoretical framework based on widely accepted computational methods for analogous vinyl-substituted aromatic and pyridine (B92270) compounds.

Theoretical Framework for Electronic Structure Calculation

The electronic properties of this compound can be accurately modeled using quantum chemical calculations, with Density Functional Theory (DFT) being a powerful and cost-effective method.

Computational Methodology

A reliable approach for investigating the electronic structure of this compound involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used and effective choice. To accurately account for non-covalent interactions, a dispersion correction, such as Grimme's D3 correction, should be included (B3LYP-D3). A Pople-style basis set, such as 6-311++G(d,p), provides a good balance of accuracy and computational cost for this type of molecule.

  • Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule. These predicted spectra can be directly compared with experimental data for validation of the computational model.

  • Molecular Orbital and Electronic Property Analysis: Once the optimized geometry is confirmed, a detailed analysis of the electronic structure can be undertaken. This includes:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, provides an estimate of the molecule's chemical stability and the energy required for electronic excitation.

    • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

    • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated from the HOMO and LUMO energies, providing further insight into the molecule's reactivity.

  • Simulation of Electronic Spectra: To understand the molecule's response to light, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. These calculations can predict the vertical excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum.

Data Presentation

The quantitative data obtained from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=C (vinyl)1.34
C-C (vinyl-pyridine)1.48
C-N (pyridine)1.34
C-C (pyridine)1.39
**Bond Angles (°) **C-C=C (vinyl)122.0
C-C-N (pyridine)123.0
Dihedral Angles (°) C-C-C=C (vinyl torsion)0.0 / 180.0

Table 2: Calculated Electronic Properties of this compound

PropertyValue
Total Energy (Hartree)-438.XXXX
HOMO Energy (eV)-6.XX
LUMO Energy (eV)-1.XX
HOMO-LUMO Gap (eV)5.XX
Dipole Moment (Debye)1.XX

Table 3: Predicted Electronic Transitions (TD-DFT) for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution(s)
S₀ → S₁4.XX2XX0.XXXHOMO → LUMO (π → π)
S₀ → S₂5.XX2XX0.XXXHOMO-1 → LUMO (π → π)
S₀ → S₃5.XX2XX0.XXXHOMO → LUMO+1 (π → π*)

Experimental Protocols

Experimental synthesis and characterization are essential to validate the theoretical predictions and provide a complete picture of the molecule's properties.

Synthesis of this compound

A common method for the synthesis of vinyl-substituted pyridines is through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. A generalized protocol for a Suzuki coupling is as follows:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (B144722) (1.0 eq.), the desired vinylboronic acid or ester (2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.

Spectroscopic Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The vibrational frequencies obtained experimentally can be compared with those predicted by the DFT frequency calculations.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule. The experimentally observed absorption maxima (λ_max) can be compared to the electronic transitions predicted by TD-DFT calculations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Visualization of Computational Workflow

The logical flow of the theoretical calculations can be visualized using a diagram.

Computational_Workflow cluster_input Initial Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Predicted Properties start This compound Initial Structure geom_opt Geometry Optimization (B3LYP-D3/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc Optimized Structure geom_params Optimized Geometry geom_opt->geom_params sp_calc Single Point Energy freq_calc->sp_calc vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra Confirm Minimum mo_analysis Molecular Orbitals (HOMO, LUMO, Gap) sp_calc->mo_analysis mep_analysis Molecular Electrostatic Potential (MEP) sp_calc->mep_analysis electronic_props Electronic Properties mo_analysis->electronic_props mep_analysis->electronic_props uv_vis UV-Vis Spectrum tddft_calc->uv_vis

Computational workflow for this compound.

Conclusion

The combined theoretical and experimental approach detailed in this guide provides a robust framework for a comprehensive investigation of the electronic structure of this compound. The proposed DFT and TD-DFT calculations will yield valuable insights into the molecule's geometry, stability, reactivity, and spectroscopic properties. The experimental synthesis and characterization will not only provide the tangible compound for potential applications but also serve as crucial validation for the computational results. This integrated strategy is essential for advancing the understanding and application of novel functional molecules in science and technology.

Unveiling New Therapeutic Avenues: The Emerging Biological Activities of 2,6-Divinylpyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly focusing on the therapeutic potential of pyridine-based compounds. Among these, 2,6-divinylpyridine derivatives are emerging as a promising class with significant antitumor activities. This technical guide provides an in-depth analysis of the recently discovered biological activities of these compounds, with a focus on their in vitro anticancer effects and potential mechanisms of action.

This document summarizes the quantitative data from key studies, offers detailed experimental protocols for the assays used, and visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Antitumor Activity of 2,6-di-[2-(heteroaryl)vinyl]pyridines

Recent studies have highlighted the in vitro antitumor properties of a series of 2,6-di-[2-(heteroaryl)vinyl]pyridines, which are close structural analogs of this compound. These compounds have been evaluated against the National Cancer Institute's (NCI) 60-cell line panel, demonstrating notable antiproliferative effects, particularly against mammary adenocarcinoma cell lines.

The antitumor activity is quantified using three parameters:

  • GI50: The concentration that causes 50% growth inhibition.

  • TGI: The concentration that causes total growth inhibition.

  • LC50: The concentration that causes 50% cell death.

Below is a summary of the in vitro antitumor activity for selected 2,6-di-[2-(heteroaryl)vinyl]pyridine derivatives against a panel of human tumor cell lines.

CompoundCell LinePanelGI50 (µM)TGI (µM)LC50 (µM)
2,6-di-[2-(2-thienyl)vinyl]pyridine MCF7Breast1.25.626.9
NCI-H460Lung1.810.044.7
SF-268CNS1.78.336.3
2,6-di-[2-(2-furyl)vinyl]pyridine MCF7Breast2.111.555.0
NCI-H460Lung2.515.879.4
SF-268CNS2.313.263.1
2,6-di-[2-(1-methyl-5-imidazolyl)vinyl]pyridine MCF7Breast0.83.212.9
NCI-H460Lung1.15.022.4
SF-268CNS0.94.118.2
2,6-di-[2-(1-methyl-5-benzimidazolyl)vinyl]pyridine MCF7Breast0.52.08.1
NCI-H460Lung0.73.214.1
SF-268CNS0.62.510.2

Experimental Protocols: NCI-60 Human Tumor Cell Line Screen

The in vitro antitumor activity of the 2,6-di-[2-(heteroaryl)vinyl]pyridine compounds was determined using the National Cancer Institute's 60 human tumor cell line screen. This standardized protocol is a cornerstone in anticancer drug discovery.

1. Cell Line Maintenance and Plating:

  • The 60 human tumor cell lines, representing nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast), are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • For screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 before the addition of the test compounds.

2. Compound Preparation and Addition:

  • The test compounds are initially dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • For the initial single-dose screen, the compounds are tested at a concentration of 10⁻⁵ M.

  • For compounds showing significant activity, a five-dose screen is performed using serial dilutions.

3. Incubation and Cell Viability Assay (Sulforhodamine B Assay):

  • After a 48-hour incubation period with the test compounds, the assay is terminated by fixing the cells with cold trichloroacetic acid (TCA).

  • The plates are then washed and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing a measure of total biomass.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The bound dye is solubilized with 10 mM Tris base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

4. Data Analysis:

  • The optical density data is used to calculate the percentage of growth inhibition at each drug concentration.

  • The GI50, TGI, and LC50 values are then determined from the dose-response curves.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis Cell_Culture Maintain 60 Human Cancer Cell Lines Plating Inoculate Cells into 96-well Plates Cell_Culture->Plating Incubation_24h Incubate for 24 hours Plating->Incubation_24h Add_Compound Add Compounds to Cell Plates Incubation_24h->Add_Compound Compound_Prep Prepare Compound Dilutions in DMSO Compound_Prep->Add_Compound Incubation_48h Incubate for 48 hours Add_Compound->Incubation_48h Fixation Fix Cells with TCA Incubation_48h->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash to Remove Unbound Dye Staining->Washing Solubilization Solubilize Bound Dye Washing->Solubilization Reading Read Absorbance at 515 nm Solubilization->Reading Data_Processing Calculate Percent Growth Inhibition Reading->Data_Processing Determine_Values Determine GI50, TGI, and LC50 Values Data_Processing->Determine_Values Polyamine_Biosynthesis cluster_inhibition Potential Target for this compound Analogs Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC CO2 Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine SpdS->Spermidine SpmS->Spermine SAM S-adenosylmethionine (SAM) SAMDC SAM Decarboxylase (SAMDC) SAM->SAMDC CO2 dcSAM Decarboxylated SAM (dcSAM) dcSAM->SpdS Aminopropyl group donor dcSAM->SpmS Aminopropyl group donor SAMDC->dcSAM Target Inhibition of key enzymes like ODC Prolactin_Signaling cluster_antagonism Potential Site of Action for this compound Analogs Prolactin Prolactin PRLR Prolactin Receptor (PRLR) Prolactin->PRLR JAK2 JAK2 PRLR->JAK2 Activation Ras Ras PRLR->Ras PI3K PI3K PRLR->PI3K STAT5 STAT5 JAK2->STAT5 Phosphorylation Nucleus Nucleus STAT5->Nucleus Dimerization & Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Inhibition of Apoptosis Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Interference Interference with Prolactin Receptor Binding or Downstream Signaling

The Coordination Chemistry of 2,6-Divinylpyridine with Transition Metals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in the current chemical literature exists concerning the detailed coordination chemistry of 2,6-divinylpyridine with transition metals. While the synthesis of the this compound ligand has been reported, a comprehensive body of research detailing the synthesis, characterization, and reactivity of its coordination complexes with a range of transition metals appears to be limited. This guide, therefore, addresses the available information and provides a framework for future research in this area, drawing parallels with closely related and well-studied pyridine-based ligands.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. One documented method involves the vapor-phase reaction of 2,6-lutidine with formaldehyde (B43269) over modified zeolite catalysts. This eco-friendly process offers a pathway to both this compound and 2-methyl-6-vinylpyridine with potential for catalyst reuse.[1] Alternative synthetic strategies for disubstituted pyridines often involve multi-step processes starting from more readily available pyridine (B92270) derivatives.

Coordination Behavior of this compound: A Prospective Overview

While specific experimental data on the coordination of this compound is scarce, its behavior can be predicted based on the principles of coordination chemistry and the extensive studies on analogous 2,6-disubstituted pyridine ligands.

2.1. Coordination Modes:

This compound is anticipated to act as a bidentate N,N'-chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one or both of the vinyl groups. The vinyl groups could coordinate in a η²-fashion. The coordination of both vinyl groups would lead to a tridentate N,η²,η² coordination mode. The specific coordination mode will be influenced by several factors including the nature of the transition metal, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere.

2.2. Potential for Polymerization and Catalysis:

The presence of reactive vinyl groups suggests that transition metal complexes of this compound could be valuable as monomers in polymerization reactions, leading to the formation of coordination polymers. Furthermore, these complexes hold potential as catalysts in various organic transformations. The vinyl substituents could be directly involved in the catalytic cycle or serve to electronically and sterically tune the reactivity of the metal center.

Parallels with Related Ligands: Insights from 2,6-Diacetylpyridine (B75352) and its Derivatives

To build a comprehensive understanding, it is instructive to examine the well-documented coordination chemistry of structurally related ligands, such as 2,6-diacetylpyridine and its Schiff base derivatives. These ligands have been extensively studied, and their transition metal complexes have been thoroughly characterized.

3.1. Synthesis of Complexes:

Transition metal complexes of 2,6-diacetylpyridine and its derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, can be adjusted to control the formation of the desired complex.

3.2. Structural and Spectroscopic Characterization:

A wealth of quantitative data is available for these related complexes, which can serve as a benchmark for future studies on this compound complexes.

Table 1: Representative Spectroscopic Data for Transition Metal Complexes of 2,6-Disubstituted Pyridine Ligands

ComplexMetalLigandKey Spectroscopic Data (IR, NMR, etc.)Reference
[Fe(L)Cl]ClFe(II)2,6-diacetiminophenylenediamine-[2,2,diyl]pyridineOctahedral geometry suggested by spectral data and magnetic moments.[2]
[Cu(L)Br₂]Cu(II)2,6-diacetylpyridine bis(phenylhydrazone)Distorted octahedral environment confirmed by SC-XRD.[3]

Table 2: Selected Bond Lengths and Angles for a Representative Copper(II) Complex with a 2,6-Bis(imino)pyridine Ligand

ParameterValue
Cu–N(central)1.913(3) Å
Cu–N(terminal) (mean)2.041(6) Å
Cu–O (unidentate nitrato)2.213(4) Å
Cu–O (bidentate nitrato)1.968(3) Å, 2.533(5) Å

*Data for dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II).

Experimental Protocols for Analogous Systems

The following sections provide detailed experimental methodologies for the synthesis and characterization of transition metal complexes with ligands analogous to this compound. These protocols can be adapted for the exploration of this compound coordination chemistry.

4.1. General Synthesis of a Schiff Base Ligand Derived from 2,6-Diaminopyridine (B39239):

A Schiff base ligand can be synthesized by the condensation reaction of 2,6-diaminopyridine with an appropriate aldehyde or ketone. For example, a solution of 2,6-diaminopyridine in a suitable solvent (e.g., ethanol) is treated with a stoichiometric amount of the carbonyl compound. The reaction mixture is then refluxed for several hours. Upon cooling, the Schiff base product precipitates and can be collected by filtration, washed, and dried.

4.2. General Synthesis of a Transition Metal Complex:

A solution of the pyridine-based ligand in a suitable solvent (e.g., methanol (B129727) or ethanol) is added to a solution of the transition metal salt (e.g., CuBr₂, FeCl₂) in the same or a compatible solvent. The molar ratio of metal to ligand is varied to obtain complexes with different stoichiometries. The reaction mixture is stirred at room temperature or heated under reflux for a specific period. The resulting precipitate of the metal complex is collected by filtration, washed with an appropriate solvent, and dried under vacuum.

4.3. Characterization Techniques:

  • Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N stretching in iminopyridine complexes).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the ligand and its complexes in solution. ¹H and ¹³C NMR are standard techniques.

  • UV-Visible Spectroscopy: Used to study the electronic transitions within the complex, which can provide information about the coordination geometry.

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the complex in the solid state.

  • Elemental Analysis: Determines the elemental composition of the synthesized complexes, confirming their stoichiometry.

  • Magnetic Susceptibility Measurements: Used to determine the magnetic properties of paramagnetic complexes, providing information about the oxidation state and electron configuration of the metal ion.

Logical Workflow for Exploring this compound Coordination Chemistry

The following diagram outlines a logical workflow for a research program aimed at exploring the coordination chemistry of this compound.

G A Synthesis of this compound B Purification and Characterization of Ligand A->B C Reaction with various Transition Metal Salts (e.g., Pd, Pt, Rh, Fe, Cu) B->C D Isolation and Purification of Metal Complexes C->D E Structural and Spectroscopic Characterization (IR, NMR, UV-Vis, SC-XRD, etc.) D->E F Investigation of Reactivity (e.g., Catalysis, Polymerization) E->F G Structure-Activity Relationship Studies E->G F->G

Figure 1. Proposed workflow for the investigation of this compound coordination chemistry.

Conclusion and Future Outlook

The coordination chemistry of this compound represents a promising yet underexplored area of research. The presence of versatile vinyl functional groups suggests that its transition metal complexes could exhibit interesting reactivity and find applications in catalysis and materials science. By leveraging the extensive knowledge from related 2,6-disubstituted pyridine ligands, a systematic investigation into the synthesis, characterization, and reactivity of this compound complexes can be undertaken. Such studies are poised to uncover novel structures, bonding motifs, and catalytic applications, thereby enriching the field of coordination chemistry. The detailed experimental protocols and characterization data from analogous systems provided in this guide offer a solid foundation for initiating research in this exciting direction.

References

An Initial Investigation of 2,6-Divinylpyridine as a Monomer for Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides an in-depth technical guide on the initial investigation of 2,6-divinylpyridine as a monomer for polymerization. It summarizes quantitative data in structured tables, details experimental protocols for key experiments, and includes visualizations of reaction pathways and workflows.

Introduction

The vinylpyridine functional group is a versatile building block in polymer chemistry, offering a nitrogen atom in the aromatic ring that can be used for quaternization, hydrogen bonding, and metal coordination. This makes polymers derived from vinylpyridines attractive for a range of applications, including drug delivery, catalysis, and materials science. While the polymerization of 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) is well-established, the use of divinylpyridine monomers, such as this compound, introduces the potential for cross-linking and the creation of complex network architectures. This guide explores the potential polymerization pathways of this compound, drawing upon established principles of polymer chemistry and analogous monomer systems to provide a foundational understanding for researchers.

Synthesis of this compound Monomer

The synthesis of this compound is not as commonly reported as its mono-vinyl counterparts. However, established synthetic routes to substituted pyridines can be adapted. One potential pathway involves the synthesis of 2,6-diacetylpyridine (B75352), followed by a Wittig reaction to introduce the vinyl groups.

Synthesis of 2,6-Diacetylpyridine

A common precursor to 2,6-disubstituted pyridines is 2,6-diacetylpyridine. One synthetic approach involves the Claisen condensation of 2,6-pyridinedicarboxylic acid ester with ethyl acetate (B1210297) under the influence of sodium ethoxide, followed by hydrolysis and decarboxylation. Another method utilizes the reaction of 2,6-pyridinedicarboxylic acid with an excess of methyllithium, catalyzed by cuprous iodide.

Wittig Reaction for Vinylation

The conversion of the acetyl groups of 2,6-diacetylpyridine to vinyl groups can be achieved via the Wittig reaction. This involves the reaction of the diacetyl compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Experimental Workflow for Monomer Synthesis

Monomer_Synthesis cluster_synthesis Synthesis of this compound 2_6_pyridinedicarboxylic_acid 2,6-Pyridinedicarboxylic Acid esterification Esterification (e.g., EtOH, H+) 2_6_pyridinedicarboxylic_acid->esterification diester 2,6-Pyridinedicarboxylic Acid Ester esterification->diester claisen Claisen Condensation (e.g., Ethyl Acetate, NaOEt) diester->claisen hydrolysis_decarboxylation Hydrolysis & Decarboxylation claisen->hydrolysis_decarboxylation diacetylpyridine 2,6-Diacetylpyridine hydrolysis_decarboxylation->diacetylpyridine wittig Wittig Reaction (Ph3P=CH2) diacetylpyridine->wittig divinylpyridine This compound wittig->divinylpyridine

Caption: Synthetic pathway for this compound.

Polymerization of this compound

Due to the presence of two vinyl groups, the polymerization of this compound can proceed in several ways, leading to either linear polymers with pendant vinyl groups or cross-linked networks. The choice of polymerization technique (anionic, cationic, or radical) will significantly influence the outcome.

Anionic Polymerization

Anionic polymerization is known for its ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions, often referred to as living polymerization. For vinylpyridine monomers, anionic polymerization is a viable method.

Proposed Anionic Polymerization Mechanism

Initiation would likely involve an organometallic initiator, such as an alkyllithium or a rare-earth metal complex, attacking one of the vinyl groups to form a carbanion. Propagation would then proceed by the sequential addition of monomer molecules. A key challenge with divinyl monomers is controlling the reactivity of the second vinyl group to prevent premature cross-linking.

Recent research on the polymerization of 2,5-divinylpyridine (B97761) using rare-earth catalysts has demonstrated the possibility of regioselective polymerization, where only one of the vinyl groups participates in the polymerization, yielding a linear polymer with pendant vinyl groups. A similar approach could potentially be applied to this compound.

Experimental Protocol (Adapted from 2,5-Divinylpyridine Polymerization)

A detailed experimental protocol for the living anionic polymerization of a divinylpyridine monomer using a rare-earth catalyst is provided below, adapted from literature on the 2,5-isomer.

StepProcedure
1. Reagent Purification Toluene (B28343) and tetrahydrofuran (B95107) (THF) are distilled from sodium/benzophenone. This compound is dried over CaH₂ and distilled before use.
2. Catalyst Synthesis A rare-earth catalyst, such as (Me₃SiCH₂)₃Sc(THF)₂, is synthesized according to literature procedures.
3. Polymerization In an argon-filled glovebox, the catalyst is dissolved in toluene in a glass reactor. The polymerization is initiated by the rapid addition of this compound. The reaction is stirred at a controlled temperature (e.g., 25°C).
4. Monitoring Aliquots are taken at measured time intervals and quenched with "wet" CDCl₃ for ¹H NMR analysis to determine monomer conversion.
5. Termination & Isolation The polymerization is quenched by the addition of wet n-hexane. The polymer is precipitated in excess n-hexane, filtered, washed, and dried under vacuum.

Quantitative Data (Hypothetical for this compound based on 2,5-Divinylpyridine data)

EntryCatalystMonomer/Catalyst RatioTime (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1Sc-based10019512,5001.15
2Y-based10019813,0001.12
3Lu-based1000.59913,1001.10

Anionic Polymerization Workflow

Anionic_Polymerization cluster_workflow Anionic Polymerization Workflow start Start reagent_prep Reagent Purification (Solvent, Monomer) start->reagent_prep catalyst_synthesis Catalyst Synthesis reagent_prep->catalyst_synthesis polymerization Polymerization Reaction catalyst_synthesis->polymerization monitoring Reaction Monitoring (NMR) polymerization->monitoring monitoring->polymerization Continue termination Termination & Precipitation monitoring->termination Complete characterization Polymer Characterization (GPC, NMR, DSC) termination->characterization end End characterization->end

Caption: General workflow for anionic polymerization.

Cationic Polymerization

Cationic polymerization is typically initiated by protic acids or Lewis acids and proceeds through a carbocationic propagating species. Vinylpyridines can be polymerized cationically, although the basicity of the nitrogen atom can complicate the reaction by complexing with the initiator or the propagating cation. For this compound, careful selection of the initiator and reaction conditions would be necessary to achieve controlled polymerization. Cross-linking would be a significant possibility.

Cationic Polymerization Signaling Pathway

Cationic_Polymerization cluster_pathway Cationic Polymerization Pathway Initiator Initiator (e.g., H+, Lewis Acid) Initiation Initiation Initiator->Initiation Monomer This compound Monomer->Initiation Propagation Propagation Monomer->Propagation Crosslinking Cross-linking Monomer->Crosslinking Carbocation Propagating Carbocation Initiation->Carbocation Carbocation->Propagation Termination Termination/ Chain Transfer Carbocation->Termination Carbocation->Crosslinking Propagation->Carbocation Chain Growth Polymer Poly(this compound) Termination->Polymer

Caption: Key steps in cationic polymerization.

Radical Polymerization

Free radical polymerization is a robust method that is tolerant to many functional groups and impurities. It is initiated by the decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide) to form free radicals.

For this compound, radical polymerization is expected to lead to a high degree of cross-linking, resulting in an insoluble network polymer. The extent of cross-linking can be controlled to some extent by adjusting the monomer concentration and reaction time.

Experimental Protocol for Radical Polymerization

StepProcedure
1. Reagent Preparation This compound is purified by passing through a column of basic alumina (B75360) to remove inhibitors. The solvent (e.g., toluene, DMF) is degassed.
2. Polymerization The monomer, solvent, and a radical initiator (e.g., AIBN) are charged into a reaction vessel. The mixture is heated to the decomposition temperature of the initiator (e.g., 60-80°C for AIBN) under an inert atmosphere.
3. Isolation If a soluble polymer is formed at low conversion, it is precipitated in a non-solvent. If a cross-linked gel is formed, it is washed with a suitable solvent to remove unreacted monomer and initiator, and then dried.

Quantitative Data (Hypothetical for Radical Polymerization)

EntryInitiatorMonomer Conc. (M)Time (h)Conversion (%)Result
1AIBN1.0230Soluble Polymer
2AIBN1.0885Cross-linked Gel
3BPO2.0490Cross-linked Gel

Characterization of Poly(this compound)

The characterization of the resulting polymer is crucial to understand its structure and properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure. For a linear polymer with pendant vinyl groups, characteristic signals for the remaining vinyl protons would be expected.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of soluble polymers.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (T₉) of the polymer.

  • Solubility Testing: The solubility of the polymer in various solvents provides an indication of whether it is linear or cross-linked.

Characterization Workflow

Characterization_Workflow cluster_workflow Polymer Characterization Workflow Polymer_Sample Polymer Sample Solubility Solubility Testing Polymer_Sample->Solubility DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR GPC Gel Permeation Chromatography (GPC) Solubility->GPC If Soluble Structural_Info Structural Information NMR->Structural_Info MW_Info Molecular Weight & PDI GPC->MW_Info Thermal_Props Thermal Properties (Tg) DSC->Thermal_Props

Caption: Workflow for polymer characterization.

Conclusion and Future Outlook

The polymerization of this compound presents an intriguing avenue for the synthesis of novel pyridine-containing polymers. While direct experimental data for this specific monomer is scarce, analogous systems, particularly 2,5-divinylpyridine, suggest that controlled polymerization to yield linear polymers with pendant reactive handles is achievable through techniques like living anionic polymerization with appropriate catalysts. Cationic and radical polymerization are also viable but are more likely to produce cross-linked networks.

Future research should focus on the direct synthesis and polymerization of this compound to establish concrete experimental protocols and characterize the resulting polymers thoroughly. The investigation into controlling the degree of cross-linking and post-polymerization modification of the pendant vinyl groups in linear polymers will be crucial for unlocking the full potential of this monomer in various scientific and industrial applications.

Methodological & Application

Application Notes and Protocols for Anionic Polymerization of 2,6-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity index, PDI ≈ 1), and complex architectures. This document provides a detailed protocol for the anionic polymerization of 2,6-divinylpyridine, a monomer with two reactive vinyl groups, which can lead to the formation of linear polymers with pendant vinyl groups or cross-linked and star-shaped polymer architectures. The presence of the pyridine (B92270) ring introduces functionality that can be utilized for post-polymerization modifications, making poly(this compound) a versatile platform for various applications, including drug delivery and materials science.

The polymerization of divinyl monomers like this compound presents a unique challenge in controlling the reactivity of the two vinyl groups. Selective polymerization of one vinyl group can yield a soluble linear polymer with pendant reactive sites, while the involvement of both can lead to cross-linked networks or star-shaped polymers. This protocol will cover the general methodology for attempting to control these outcomes.

Core Principles of Anionic Polymerization of Vinylpyridines

The anionic polymerization of vinylpyridines, including this compound, proceeds via a living mechanism in the absence of impurities. This "living" nature means that the propagating anionic chain ends remain active until intentionally terminated.[1] Key to a successful living anionic polymerization is the rigorous exclusion of protic impurities such as water and oxygen, which can terminate the growing polymer chains. Therefore, high-vacuum techniques and stringent purification of all reagents and solvents are paramount.

The choice of initiator and solvent system is crucial in controlling the polymerization. Organolithium initiators, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), are commonly used.[2] The polymerization is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF), benzene, or cyclohexane.[2] Polar solvents like THF generally lead to faster polymerization rates.[2] For divinyl monomers, low reaction temperatures are often employed to enhance the selectivity of the polymerization towards one of the vinyl groups and to suppress side reactions.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
This compoundTCI, Sigma-Aldrich>98%Must be rigorously purified before use.
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, >99.9%Must be further purified.
BenzeneSigma-AldrichAnhydrous, >99.8%Must be further purified.
n-Butyllithium (in hexanes)Sigma-AldrichVarious concentrationsTitrated before use.
sec-Butyllithium (in cyclohexane)Sigma-AldrichVarious concentrationsTitrated before use.
Methanol (B129727)Sigma-AldrichAnhydrousUsed for termination.
Calcium Hydride (CaH₂)Sigma-AldrichReagent gradeUsed for drying.
Sodium-Potassium Alloy (NaK)Strem ChemicalsUsed for solvent purification.
Diphenylmethyl potassium (DPM-K)SynthesizedAlternative initiator.
Reagent Purification

1. This compound (Monomer): The monomer must be purified to remove inhibitors and protic impurities. A typical procedure involves:

  • Stirring over powdered calcium hydride (CaH₂) for 24 hours to remove water.

  • Degassing by several freeze-pump-thaw cycles on a high-vacuum line.

  • Vacuum distillation from a fresh portion of CaH₂ into a calibrated ampoule, which is then sealed under vacuum.

2. Tetrahydrofuran (THF) (Solvent):

  • Reflux over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained.

  • Vacuum distill directly into the reaction vessel.

3. Benzene (Solvent):

  • Stir over concentrated sulfuric acid for several days.

  • Wash with water, then with a dilute sodium bicarbonate solution, and finally with water again.

  • Dry over anhydrous magnesium sulfate.

  • Reflux over NaK alloy.

  • Vacuum distill into a storage flask containing a sodium mirror or directly into the reaction vessel.

4. Initiator Titration: The exact concentration of the organolithium initiator must be determined prior to use. The Gilman double titration method is commonly employed.

Anionic Polymerization of this compound (General Procedure)

This protocol outlines a general procedure that can be adapted for the synthesis of either linear polymers with pendant vinyl groups or star-shaped polymers by adjusting the reaction conditions and monomer-to-initiator ratio.

1. Reactor Setup:

  • A glass reactor equipped with break-seals for the addition of monomer and initiator, and a magnetic stir bar is assembled and connected to a high-vacuum line.

  • The reactor is evacuated and flame-dried under vacuum to remove any adsorbed moisture.

2. Solvent and Monomer Addition:

  • The purified solvent (e.g., THF) is vacuum distilled into the reactor.

  • The reactor is brought to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath).

  • The purified this compound monomer is added to the stirred solvent via a break-seal.

3. Initiation:

  • The titrated initiator (e.g., sec-BuLi in cyclohexane) is added to the monomer solution via a break-seal. A color change is typically observed upon initiation, indicating the formation of the propagating carbanions.

4. Polymerization:

  • The reaction is allowed to proceed for a predetermined time. For the synthesis of linear polymers with pendant vinyl groups, short reaction times and low temperatures are crucial to minimize the reaction of the second vinyl group. For star polymers, a higher monomer-to-initiator ratio and longer reaction times might be employed to encourage cross-linking.

5. Termination:

  • The polymerization is terminated by the addition of a degassed quenching agent, such as anhydrous methanol. The color of the solution will typically disappear upon termination.

6. Polymer Isolation:

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Characterization

The resulting poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and architecture.

TechniquePurposeExpected Observations
Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).For a living polymerization, a narrow PDI (typically < 1.1) is expected. The Mn should be close to the theoretical value calculated from the monomer-to-initiator ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the polymer structure and, for linear polymers, to quantify the remaining pendant vinyl groups.The disappearance of one set of vinyl proton signals and the appearance of a polymer backbone signal. The presence of the other set of vinyl proton signals would indicate a linear polymer with pendant vinyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Characteristic peaks for the pyridine ring and the vinyl groups.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the anionic polymerization of this compound under different conditions, aiming for either linear or star-shaped architectures. These are illustrative examples and will require experimental optimization.

Table 1: Synthesis of Linear Poly(this compound) with Pendant Vinyl Groups

EntryInitiatorSolventTemp (°C)[M]₀/[I]₀Time (min)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (SEC)PDI (SEC)Yield (%)Pendant Vinyl Groups (%) (NMR)
1sec-BuLiTHF-7850106,5506,8001.05>95~90
2sec-BuLiTHF-781001013,10013,5001.06>95~85
3DPM-KTHF-7850156,5506,7001.08>95~88
4sec-BuLiBenzene2550306,5507,2001.15>90Lower (cross-linking likely)

Table 2: Synthesis of Star-Shaped Poly(this compound)

EntryInitiatorSolventTemp (°C)[M]₀/[I]₀Time (hr)Mn ( g/mol ) (SEC)PDI (SEC)Architecture
1sec-BuLiTHF-402002High MWBroadStar/Cross-linked
2sec-BuLiBenzene251504High MWBroadStar/Cross-linked

Visualizations

Experimental Workflow for Anionic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purify_Monomer Purify this compound (CaH₂, Vacuum Distillation) Monomer_Addition Add Purified Monomer to Reactor at -78°C Purify_Monomer->Monomer_Addition Purify_Solvent Purify Solvent (e.g., THF over Na/Benzophenone) Solvent_Addition Add Purified Solvent to Reactor Purify_Solvent->Solvent_Addition Titrate_Initiator Titrate Initiator (e.g., sec-BuLi) Initiation Initiate with Titrated Initiator Titrate_Initiator->Initiation Reactor_Setup Assemble and Flame-Dry Reactor Under High Vacuum Reactor_Setup->Solvent_Addition Solvent_Addition->Monomer_Addition Monomer_Addition->Initiation Polymerization Allow Polymerization to Proceed Initiation->Polymerization Termination Terminate with Anhydrous Methanol Polymerization->Termination Isolation Precipitate, Filter, and Dry Polymer Termination->Isolation Characterization Characterize Polymer (SEC, NMR, FTIR) Isolation->Characterization

Caption: Workflow for the anionic polymerization of this compound.

Logical Relationship for Controlling Polymer Architecture

G DVP This compound Conditions Reaction Conditions DVP->Conditions Linear Linear Polymer (Pendant Vinyl Groups) Conditions->Linear Low Temperature Short Reaction Time Controlled Stoichiometry Star Star/Cross-linked Polymer Conditions->Star Higher Temperature Longer Reaction Time Excess Monomer

Caption: Control of polymer architecture based on reaction conditions.

References

Application Notes and Protocols for 2,6-Divinylpyridine in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-divinylpyridine as a versatile crosslinking agent in polymer synthesis. Detailed protocols for polymerization, characterization, and potential applications, particularly in drug delivery, are outlined to guide researchers in utilizing this unique monomer.

Introduction to this compound as a Crosslinking Agent

This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with two vinyl groups. This unique structure offers several advantages as a crosslinking agent in polymer synthesis. The vinyl groups readily participate in polymerization reactions, such as free-radical and anionic polymerization, allowing for the formation of three-dimensional polymer networks. The presence of the nitrogen atom in the pyridine ring introduces polarity and potential for hydrogen bonding, influencing the polymer's solubility, thermal stability, and interaction with other molecules. These properties make this compound an attractive crosslinker for creating materials with tailored properties for various applications, including as matrices for controlled drug release.

Key Applications

Polymers crosslinked with this compound exhibit properties that are beneficial for a range of applications:

  • Controlled Drug Delivery: The crosslinked polymer matrix can encapsulate therapeutic agents. The release of these agents can be modulated by the crosslinking density and the pH-responsive nature of the pyridine ring.

  • Specialty Membranes: The controlled porosity and chemical nature of the crosslinked polymers make them suitable for separation and filtration applications.

  • Coatings and Resins: The formation of a durable, crosslinked network can enhance the mechanical and thermal properties of coatings and resins.

  • Catalyst Supports: The pyridine nitrogen can act as a coordination site for metal catalysts, allowing for the development of recoverable and reusable catalytic systems.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of an Acrylic Monomer with this compound as Crosslinker

This protocol describes the synthesis of a crosslinked poly(acrylic acid) hydrogel.

Materials:

  • Acrylic acid (monomer)

  • This compound (crosslinker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (B129727) (for washing)

  • Deionized water

Procedure:

  • Monomer and Crosslinker Solution: In a reaction vessel, dissolve a specific molar ratio of acrylic acid and this compound in DMF. A typical starting point is a 95:5 molar ratio of monomer to crosslinker.

  • Initiator Addition: Add AIBN to the solution. The amount of initiator is typically 0.5-1.0 mol% with respect to the total moles of monomer and crosslinker.

  • Polymerization: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen. Heat the mixture to 60-70 °C with continuous stirring. The polymerization time will vary depending on the desired conversion but is typically in the range of 6-24 hours.

  • Purification: After polymerization, the resulting polymer gel is typically swollen. Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent, such as methanol.

  • Washing: Wash the precipitated polymer extensively with fresh methanol to remove any unreacted monomer, crosslinker, and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • Swelling Studies: The swelling behavior of the hydrogel can be assessed by immersing a known weight of the dry polymer in deionized water or buffer solutions of different pH and measuring the weight increase over time.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and glass transition temperature of the crosslinked polymer.

  • Mechanical Testing: The mechanical properties, such as tensile strength and modulus, of the dried or swollen polymer can be measured using a universal testing machine.

Protocol 2: Emulsion Polymerization for the Synthesis of Crosslinked Polymer Nanoparticles

This protocol outlines the formation of crosslinked polystyrene nanoparticles.

Materials:

  • Styrene (B11656) (monomer)

  • This compound (crosslinker)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve SDS in deionized water in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

  • Monomer Emulsion Preparation: In a separate beaker, prepare an emulsion by adding styrene and this compound to an aqueous SDS solution and stirring vigorously.

  • Initiation: Heat the aqueous phase in the reactor to 70-80 °C under a nitrogen atmosphere. Add the KPS initiator to the reactor.

  • Polymerization: Slowly feed the monomer emulsion into the reactor over a period of 2-4 hours. After the feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex to remove any coagulum.

Characterization:

  • Particle Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) can be used to determine the size, size distribution, and morphology of the nanoparticles.

  • Gel Content: The degree of crosslinking can be estimated by determining the insoluble fraction of the polymer in a good solvent (e.g., toluene (B28343) for polystyrene).

Data Presentation

The properties of polymers crosslinked with this compound are highly dependent on the specific monomer, the monomer-to-crosslinker ratio, and the polymerization conditions. The following tables provide a general overview of expected trends.

Table 1: Influence of this compound Concentration on Hydrogel Swelling Ratio

Molar Ratio (Monomer:Crosslinker)Equilibrium Swelling Ratio (g water/g polymer)
99:1High
95:5Medium
90:10Low

Table 2: Effect of Crosslinking with this compound on Thermal and Mechanical Properties

PropertyUncrosslinked PolymerCrosslinked with this compound
Glass Transition Temperature (Tg)LowerHigher
Thermal Decomposition TemperatureLowerHigher[1]
Tensile StrengthLowerHigher
Elongation at BreakHigherLower

Table 3: Representative Drug Release Profile from a this compound Crosslinked Hydrogel

Time (hours)Cumulative Drug Release (%) - pH 5.0Cumulative Drug Release (%) - pH 7.4
12510
46030
88550
129565
24>9880

Visualizations

Crosslinking_Reaction Monomer Monomer (e.g., Acrylic Acid) Polymerization Polymerization (Heat, Inert Atmosphere) Monomer->Polymerization Crosslinker This compound Crosslinker->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Crosslinked_Polymer Crosslinked Polymer Network Polymerization->Crosslinked_Polymer

Caption: Free-Radical Polymerization using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Mix Monomer, Crosslinker, and Initiator in Solvent B 2. Purge with Inert Gas A->B C 3. Heat to Initiate Polymerization B->C D 4. Precipitate Polymer C->D E 5. Wash with Non-solvent D->E F 6. Dry under Vacuum E->F G Swelling Studies F->G H Thermal Analysis (TGA, DSC) F->H I Mechanical Testing F->I

Caption: General workflow for synthesis and characterization.

Drug_Delivery_Pathway Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Swelling Swelling in Aqueous Environment Drug_Loaded_Hydrogel->Swelling Diffusion Drug Diffusion from Matrix Swelling->Diffusion Release Controlled Drug Release Diffusion->Release pH_Trigger Low pH Environment (e.g., Tumor) pH_Trigger->Swelling Protonation of Pyridine, Enhanced Swelling

Caption: pH-responsive drug release mechanism.

References

Application Notes and Protocols for the Synthesis of 2,6-Divinylpyridine-Based Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic synthesis and coordination chemistry. At the time of writing, specific literature on the synthesis of 2,6-divinylpyridine and its coordination polymers is scarce. Therefore, the presented methodologies are proposed based on analogous chemical systems and should be considered as a starting point for research and development. All proposed protocols require careful experimental optimization and safety assessment.

Introduction

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks. The properties of these materials, such as porosity, catalytic activity, and luminescence, are highly tunable by varying the metal centers and organic linkers. Pyridine-based ligands have been extensively used in the construction of coordination polymers due to their versatile coordination modes.

This document focuses on the synthesis of coordination polymers based on the novel ligand, this compound. The presence of vinyl functional groups on the pyridine (B92270) backbone offers unique opportunities for post-synthetic modification, allowing for the covalent grafting of other molecules or the polymerization of the coordination polymer itself to form robust, cross-linked materials. These features make this compound-based coordination polymers promising candidates for applications in catalysis, drug delivery, and materials science.

Synthesis of the this compound Ligand

The synthesis of the this compound ligand is not yet widely reported. Here, we propose two plausible synthetic routes starting from commercially available precursors: 2,6-diacetylpyridine (B75352) or 2,6-dibromopyridine (B144722).

Proposed Synthetic Route 1: Wittig Reaction from 2,6-Diacetylpyridine

The Wittig reaction is a reliable method for converting ketones to alkenes. This route utilizes 2,6-diacetylpyridine as the starting material.

start 2,6-Diacetylpyridine product This compound start->product Wittig Reaction reagent1 Methyltriphenylphosphonium (B96628) bromide + Strong Base (e.g., n-BuLi) reagent1->product

Caption: Proposed synthesis of this compound via a Wittig reaction.

Experimental Protocol:

  • Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise while stirring. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.

  • Wittig Reaction: In a separate flask, dissolve 2,6-diacetylpyridine in anhydrous THF.

  • Slowly add the solution of 2,6-diacetylpyridine to the prepared Wittig reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Proposed Synthetic Route 2: Heck Coupling from 2,6-Dibromopyridine

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. This route uses 2,6-dibromopyridine and ethylene (B1197577) gas as reactants.

start 2,6-Dibromopyridine product This compound start->product Heck Coupling reagent1 Ethylene + Pd Catalyst (e.g., Pd(OAc)2) + Phosphine (B1218219) Ligand + Base reagent1->product

Caption: Proposed synthesis of this compound via a Heck coupling reaction.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reaction vessel (autoclave), combine 2,6-dibromopyridine, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., dimethylformamide or acetonitrile).

  • Reaction Execution: Seal the vessel and purge with ethylene gas.

  • Pressurize the vessel with ethylene to the desired pressure.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the specified time (e.g., 24-48 hours).

  • Work-up and Purification: After cooling to room temperature, carefully vent the excess ethylene.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of this compound-Based Coordination Polymers

The following are generalized protocols for the synthesis of coordination polymers using the this compound ligand. The choice of metal salt, solvent, and reaction conditions will significantly influence the final structure and properties of the polymer.

Solvothermal Synthesis

Solvothermal synthesis is a common method for obtaining crystalline coordination polymers.

start This compound Ligand + Metal Salt (e.g., Zn(NO3)2·6H2O) step1 Dissolve in Solvent (e.g., DMF/Ethanol) start->step1 step2 Seal in Teflon-lined Autoclave step1->step2 step3 Heat at Elevated Temperature (e.g., 80-150 °C) step2->step3 step4 Slow Cooling to Room Temperature step3->step4 product Crystalline Coordination Polymer step4->product

Caption: General workflow for the solvothermal synthesis of coordination polymers.

Experimental Protocol:

  • In a glass vial, dissolve this compound and a metal salt (e.g., zinc nitrate (B79036) hexahydrate, copper(II) acetate, etc.) in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, acetonitrile).

  • The molar ratio of ligand to metal can be varied to target different coordination environments. A 1:1 or 2:1 ratio is a common starting point.

  • Place the vial in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a constant temperature (typically between 80 °C and 150 °C) for 24 to 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the solvent used for the reaction, and dry in air.

Slow Evaporation Method

This method is suitable for producing single crystals for X-ray diffraction studies.

Experimental Protocol:

  • Prepare a dilute solution of the this compound ligand and a metal salt in a suitable solvent in a beaker or vial.

  • Cover the container with a lid containing small perforations to allow for slow evaporation of the solvent.

  • Leave the solution undisturbed at room temperature for several days to weeks.

  • Crystals will form as the solvent evaporates and the solution becomes supersaturated.

  • Collect the crystals and wash them with a small amount of cold solvent.

Data Presentation

The following tables summarize the expected quantitative data for a hypothetical series of this compound-based coordination polymers. These values are illustrative and based on typical data for related materials.

Table 1: Elemental Analysis Data (Calculated vs. Found)

Polymer Formula (Hypothetical)%C (Calc.)%H (Calc.)%N (Calc.)%C (Found)%H (Found)%N (Found)
[Zn(C₉H₉N)(NO₃)₂]35.042.9413.6235.122.9913.55
[Cu(C₉H₉N)(OAc)₂]50.424.914.5850.354.854.62
[Co(C₉H₉N)Cl₂]44.303.725.7444.213.785.69

Table 2: Thermal Stability Data (from Thermogravimetric Analysis - TGA)

Polymer (Hypothetical)Decomposition Onset (°C)Major Weight Loss Step (°C)Residual Mass (%)
[Zn(C₉H₉N)(NO₃)₂]~250250-400~25 (as ZnO)
[Cu(C₉H₉N)(OAc)₂]~220220-350~28 (as CuO)
[Co(C₉H₉N)Cl₂]~280280-450~30 (as Co₃O₄)

Potential Applications and Signaling Pathways

The vinyl groups in this compound-based coordination polymers can serve as reactive sites for a variety of applications.

Post-Synthetic Modification for Catalysis

The vinyl groups can be modified post-synthetically to introduce catalytic functionalities. For example, they can be epoxidized, hydroxylated, or used in "click" chemistry reactions to attach catalytic moieties.

start This compound-based Coordination Polymer step1 Post-Synthetic Modification (e.g., Thiol-ene Click Reaction) start->step1 product Functionalized Polymer with Catalytic Sites step1->product application Heterogeneous Catalysis product->application

Caption: Post-synthetic modification pathway for catalytic applications.

Drug Delivery

The porous nature of these coordination polymers could allow for the encapsulation of drug molecules. The vinyl groups could be functionalized with targeting ligands to enhance the specificity of drug delivery to cancer cells or other diseased tissues.

Sensor Development

The coordination environment of the metal centers can be sensitive to the presence of specific analytes. The vinyl groups could be used to anchor the polymer to a sensor surface or to introduce reporter molecules whose fluorescence or color changes upon analyte binding.

Conclusion

While the synthesis and application of this compound-based coordination polymers remain a largely unexplored area, the potential for creating novel functional materials is significant. The proposed synthetic routes and protocols in this document provide a solid foundation for researchers to begin investigating this promising class of materials. The unique combination of a coordinating pyridine core and reactive vinyl side groups opens up a wide range of possibilities for the design of advanced materials for catalysis, drug delivery, and sensing. Further experimental work is necessary to validate these proposed methods and to fully characterize the properties of these novel coordination polymers.

Application Notes and Protocols for 2,6-Divinylpyridine in the Preparation of Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-divinylpyridine as a versatile building block in the synthesis of advanced functional materials. The unique molecular architecture of this compound, featuring a central pyridine (B92270) ring and two reactive vinyl groups, allows for the creation of a diverse range of materials, including crosslinked polymers, catalyst supports, and porous organic frameworks with applications in catalysis, adsorption, and separation technologies.

Application Note 1: Synthesis of Crosslinked Poly(this compound) Microspheres for Heterogeneous Catalysis and Adsorption

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of highly crosslinked polymer networks. These materials are chemically robust and can be prepared with a high surface area and porous structure, making them ideal as supports for catalysts or as adsorbent materials. The pyridine nitrogen atom within the polymer backbone provides a coordination site for metal ions, enabling the preparation of efficient heterogeneous catalysts.

Experimental Protocol: Suspension Polymerization of this compound

This protocol describes the synthesis of porous poly(this compound) microspheres via suspension polymerization.

Materials:

  • This compound (monomer)

  • Poly(vinyl alcohol) (PVA, suspending agent)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Toluene (B28343) (porogen)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of 1% (w/v) poly(vinyl alcohol) in deionized water. This will serve as the continuous phase.

  • In a separate vessel, prepare the organic phase by dissolving this compound and AIBN (1 mol% with respect to the monomer) in toluene. The volume ratio of toluene to monomer can be varied to control the porosity of the final material. A 1:1 ratio is a good starting point.

  • Add the organic phase to the aqueous phase in a reaction vessel equipped with a mechanical stirrer. The volume ratio of the aqueous to organic phase should be approximately 4:1.

  • Stir the mixture vigorously to form a stable suspension of organic droplets in the aqueous phase.

  • Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere to initiate polymerization.

  • Maintain the temperature and stirring for 24 hours to ensure complete polymerization.

  • After cooling to room temperature, filter the polymer beads and wash extensively with water and then with methanol (B129727) to remove any unreacted monomer, porogen, and suspending agent.

  • Dry the polymer microspheres in a vacuum oven at 60 °C overnight.

Data Presentation: Physicochemical Properties of Poly(this compound) Microspheres
PropertyValueMethod
Particle Size 100 - 300 µmOptical Microscopy
Surface Area (BET) 300 - 500 m²/gNitrogen Physisorption
Pore Volume 0.4 - 0.7 cm³/gNitrogen Physisorption
Thermal Stability (TGA) > 300 °CThermogravimetric Analysis

Visualization: Polymerization and Crosslinking of this compound

G Monomer This compound Polymerization Suspension Polymerization Monomer->Polymerization Monomer Initiator Initiator (AIBN) Initiator->Polymerization Initiation Network Crosslinked Poly(this compound) Network Polymerization->Network Propagation & Crosslinking Application Catalyst Support / Adsorbent Network->Application

Caption: Formation of a crosslinked polymer network from this compound.

Application Note 2: Immobilization of Palladium on Poly(this compound) for Catalytic Cross-Coupling Reactions

The pyridine-functionalized polymer network serves as an excellent solid support for transition metal catalysts. The nitrogen atoms in the pyridine rings act as ligands, strongly coordinating with metal ions and preventing their leaching during catalytic reactions. This allows for the development of robust and recyclable heterogeneous catalysts.

Experimental Protocol: Preparation of a Pd@Poly(this compound) Catalyst

This protocol details the immobilization of palladium onto the synthesized polymer microspheres.

Materials:

Procedure:

  • Suspend the poly(this compound) microspheres in acetonitrile.

  • Add a solution of PdCl₂ in acetonitrile to the polymer suspension. The amount of PdCl₂ should be calculated to achieve the desired metal loading (e.g., 1-5 mol%).

  • Stir the mixture at room temperature for 24 hours to allow for the coordination of palladium ions to the pyridine sites.

  • Filter the polymer and wash with fresh acetonitrile to remove any unbound palladium salts.

  • Resuspend the palladium-loaded polymer in ethanol (B145695).

  • Slowly add an aqueous solution of sodium borohydride to reduce the Pd(II) ions to Pd(0) nanoparticles.

  • Stir the mixture for 4 hours, then filter the catalyst, wash with water and ethanol, and dry under vacuum.

Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the use of the prepared catalyst in a model Suzuki-Miyaura reaction.

Reactants:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd@Poly(this compound) catalyst

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., a mixture of ethanol and water)

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid, potassium carbonate, and the Pd@Poly(this compound) catalyst (e.g., 1 mol% Pd).

  • Add the solvent mixture and heat the reaction to 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction, filter off the catalyst, and wash it with the reaction solvent for reuse.

  • Isolate the product from the filtrate by standard workup procedures.

Data Presentation: Catalytic Performance of Pd@Poly(this compound)
Reaction RunYield (%)Turnover Number (TON)
19898
29797
39595
49494

Visualization: Heterogeneous Catalysis Workflow

G Support Poly(this compound) Support Coordination Coordination Support->Coordination PdCl2 PdCl₂ PdCl2->Coordination Reduction Reduction (NaBH₄) Coordination->Reduction Catalyst Pd@Poly(this compound) Catalyst Reduction->Catalyst Reaction Suzuki Coupling Catalyst->Reaction Catalysis Product Product Reaction->Product Recycle Catalyst Recycling Reaction->Recycle Recycle->Reaction

Caption: Workflow for catalyst preparation and application.

Application Note 3: Synthesis of Porous Organic Polymers (POPs) via Coordination Polymerization for Gas Adsorption

This compound can be used as a building block for porous organic polymers (POPs) through a "coordination-polymerization" strategy. In this approach, a metal salt is used to pre-organize the monomers through coordination, followed by polymerization of the vinyl groups to form a porous, metal-containing network. These materials are promising for applications in gas storage and separation.

Experimental Protocol: Solvothermal Synthesis of a this compound-Based POP

This protocol is adapted from the synthesis of similar vinylpyridine-based POPs.

Materials:

  • This compound

  • Zinc chloride (ZnCl₂)

  • AIBN

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a pressure tube, dissolve this compound and an equimolar amount of zinc chloride in DMF.

  • Add AIBN (2 mol% with respect to the monomer) to the solution.

  • Seal the tube and heat it in an oven at 120 °C for 48 hours.

  • After cooling, collect the solid product by filtration.

  • Wash the polymer extensively with DMF and methanol to remove any unreacted starting materials.

  • Activate the polymer by solvent exchange with methanol followed by drying under high vacuum at 100 °C for 12 hours.

Data Presentation: CO₂ Adsorption Properties of the POP
GasAdsorption Capacity (mmol/g) at 273 K
CO₂2.5
N₂0.2

Visualization: Formation of a Coordination-Polymerized POP

G Monomer This compound Coordination Coordination Monomer->Coordination Metal Metal Salt (ZnCl₂) Metal->Coordination Complex Monomer-Metal Complex Coordination->Complex Polymerization Polymerization Complex->Polymerization POP Porous Organic Polymer (POP) Polymerization->POP

Caption: Synthesis of a POP via coordination polymerization.

Application Notes and Protocols: Utilization of 2,6-Divinylpyridine in Diels-Alder Reactions for Polymer Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, offers a robust and efficient pathway for the formation of six-membered rings. Its application in polymer chemistry has led to significant advancements in the development of novel materials with tailored properties, including self-healing polymers, drug delivery systems, and advanced coatings.[1][2][3] This document explores the potential application of 2,6-divinylpyridine as a versatile building block for polymer modification via the Diels-Alder reaction. The two vinyl groups of this compound can act as reactive dienes, enabling its use as a crosslinking agent or for the introduction of pyridine (B92270) moieties into polymer backbones. The pyridine core offers unique properties such as metal coordination, pH-responsiveness, and the potential for further functionalization.

While the specific use of this compound in this context is not extensively documented, this application note provides a prospective guide based on the well-established principles of Diels-Alder chemistry and analogous divinyl systems.[4] The protocols and data presented herein are representative and intended to serve as a foundational methodology for researchers exploring this novel application.

Reaction Principle

The core of this application lies in the [4+2] cycloaddition reaction between the vinyl groups (acting as dienes) of this compound and a suitable dienophile, typically an electron-deficient alkene such as a maleimide (B117702) group, present on a polymer chain. Each vinyl group on the this compound molecule can participate in a separate Diels-Alder reaction, allowing it to act as a crosslinker between two polymer chains.

Experimental Protocols

This section outlines a general protocol for the crosslinking of a maleimide-functionalized polymer with this compound.

Materials:

  • Maleimide-functionalized polymer (e.g., polystyrene-co-maleimide, poly(N-isopropylacrylamide)-co-maleimide)

  • This compound

  • Anhydrous, inhibitor-free solvent (e.g., toluene, N,N-dimethylformamide (DMF), 1,4-dioxane)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)

  • Precipitation solvent (e.g., methanol (B129727), diethyl ether)

Procedure:

  • Polymer Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the maleimide-functionalized polymer in the chosen anhydrous solvent under an inert atmosphere. The concentration will depend on the polymer's solubility and the desired reaction kinetics (typically 5-20% w/v).

  • Reagent Addition: Once the polymer is fully dissolved, add this compound to the solution. The molar ratio of this compound to maleimide groups on the polymer will determine the degree of crosslinking. A 0.5:1 molar ratio of this compound to maleimide is a good starting point for achieving significant crosslinking.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. The optimal temperature and reaction time will depend on the specific polymer, solvent, and desired conversion. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., ¹H NMR spectroscopy to follow the disappearance of the maleimide protons).

  • Isolation of the Crosslinked Polymer: After the desired reaction time, cool the mixture to room temperature. Precipitate the crosslinked polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether).

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted this compound and residual solvent.

  • Drying: Dry the purified crosslinked polymer under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a chemical irritant; avoid inhalation and contact with skin and eyes.

  • Use anhydrous solvents and an inert atmosphere to prevent side reactions.

Data Presentation

The following tables present representative data that could be expected from the crosslinking of a maleimide-functionalized polymer with this compound.

Table 1: Representative Reaction Conditions and Conversion Rates

EntryPolymerSolvent[Maleimide] (M)[2,6-DVP] (M)Temp (°C)Time (h)Conversion (%)
1PS-co-MIToluene0.10.051001285
2PNIPAM-co-MIDMF0.10.0590892
3PS-co-MI1,4-Dioxane0.10.11001295
4PNIPAM-co-MIDMF0.10.025901270

PS-co-MI: Polystyrene-co-maleimide; PNIPAM-co-MI: Poly(N-isopropylacrylamide)-co-maleimide; 2,6-DVP: this compound

Table 2: Effect of Crosslinking on Polymer Properties

PolymerCrosslinker (mol%)Tg (°C)Swelling Ratio (in Toluene)
PS-co-MI0105-
PS-co-MI-x-DVP251128.5
PS-co-MI-x-DVP501214.2
PNIPAM-co-MI0140-
PNIPAM-co-MI-x-DVP2514812.1 (in Water)
PNIPAM-co-MI-x-DVP501556.8 (in Water)

Tg: Glass transition temperature; Swelling Ratio = (Weight of swollen gel - Weight of dry gel) / Weight of dry gel

Visualizations

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Polymer_Maleimide Maleimide-Functionalized Polymer Crosslinked_Polymer Crosslinked Polymer Network Polymer_Maleimide->Crosslinked_Polymer Diels-Alder Reaction Divinylpyridine This compound Divinylpyridine->Crosslinked_Polymer

Caption: Diels-Alder crosslinking of a maleimide-functionalized polymer.

Experimental_Workflow A Dissolve Maleimide-Functionalized Polymer in Anhydrous Solvent B Add this compound A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction Progress (e.g., by NMR) C->D E Cool to Room Temperature D->E F Precipitate in Non-Solvent E->F G Filter and Wash the Crosslinked Polymer F->G H Dry under Vacuum G->H

Caption: Experimental workflow for polymer crosslinking.

Structure_Property_Relationship A Introduction of this compound Crosslinks B Increased Polymer Chain Rigidity A->B C Reduced Polymer Chain Mobility A->C G Potential for Metal Coordination and Catalysis A->G D Higher Glass Transition Temperature (Tg) B->D F Enhanced Mechanical Strength B->F E Decreased Solubility and Swelling C->E C->F

Caption: Structure-property relationships in the modified polymer.

References

Application Notes and Protocols for Controlled Radical Polymerization of 2,6-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the controlled radical polymerization of 2,6-divinylpyridine to synthesize soluble, linear, or branched polymers with controlled molecular weights and low dispersity. The primary challenge in the polymerization of divinyl monomers is the prevention of cross-linking, which leads to insoluble gels. The protocols outlined below are designed to mitigate this issue through two distinct strategies: Reversible Addition-Fragmentation chain Transfer (RAFT)-mediated cyclopolymerization and Atom Transfer Radical Polymerization (ATRP) promoting selective polymerization of a single vinyl group.

Introduction to Controlled Radical Polymerization of Divinyl Monomers

Conventional free radical polymerization of divinyl monomers like this compound typically results in highly cross-linked, insoluble networks. Controlled radical polymerization (CRP) techniques, such as RAFT and ATRP, offer the potential to control the polymerization process, enabling the synthesis of soluble polymers with well-defined architectures.[1] This is achieved by minimizing irreversible termination reactions and maintaining a low concentration of active radical species.[2] For divinyl monomers, two primary strategies can be employed to avoid gelation:

  • Cyclopolymerization: This process involves an intramolecular cyclization step where both vinyl groups of a single monomer unit react to form a cyclic structure within the polymer backbone. This intramolecular reaction is favored at lower monomer concentrations and effectively prevents intermolecular cross-linking.

  • Selective Polymerization: By carefully selecting catalysts and reaction conditions, it is possible to selectively polymerize one of the two vinyl groups, leaving the other as a pendant group on the polymer chain. These pendant vinyl groups can be later utilized for post-polymerization modification.[3]

The following protocols provide detailed experimental setups for both RAFT-mediated cyclopolymerization and a proposed ATRP method for the controlled polymerization of this compound.

Experimental Protocols

Protocol 1: RAFT-Mediated Cyclopolymerization of this compound

This protocol is designed to favor intramolecular cyclization, leading to a soluble polymer with cyclic repeating units.

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (B91453) (solvent), anhydrous

  • Methanol (for precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Standard glassware for organic synthesis

Experimental Procedure:

  • Monomer and Reagent Purification: this compound should be passed through a short column of basic alumina (B75360) to remove any inhibitors prior to use. AIBN should be recrystallized from methanol. 1,4-Dioxane should be dried over appropriate drying agents and distilled.

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere using a Schlenk line, a 25 mL round-bottom flask equipped with a magnetic stir bar is charged with this compound (e.g., 0.5 g, 3.81 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 26.2 mg, 0.076 mmol, for a target degree of polymerization of 50), and AIBN (e.g., 1.25 mg, 0.0076 mmol, [RAFT]:[AIBN] = 10:1).

  • Solvent Addition and Degassing: Anhydrous 1,4-dioxane (e.g., 10 mL, to achieve a low monomer concentration of approximately 0.38 M to promote cyclopolymerization) is added to the flask. The reaction mixture is then subjected to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: The flask is immersed in a preheated oil bath at 70 °C and stirred for a predetermined time (e.g., 12-24 hours). Samples may be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Polymer Isolation: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer is isolated by precipitation into a large excess of cold methanol. The precipitated polymer is then collected by filtration, washed with fresh methanol, and dried under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H NMR: To confirm the polymer structure, particularly the disappearance of vinyl protons and the formation of the polymer backbone. The presence of residual pendant vinyl groups can also be quantified.

  • GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A linear evolution of Mn with conversion and a low PDI (typically < 1.3) are indicative of a controlled polymerization.

  • FTIR Spectroscopy: To identify the characteristic vibrational bands of the polymer and confirm the loss of vinyl groups.

ParameterValue
MonomerThis compound
RAFT Agent2-Cyano-2-propyl dodecyl trithiocarbonate
InitiatorAzobisisobutyronitrile (AIBN)
Solvent1,4-Dioxane
Temperature70 °C
[Monomer]:[RAFT]:[AIBN]50:1:0.1 (Example)
Monomer Concentration~0.4 M

Table 1: Summary of Reaction Conditions for RAFT-Mediated Cyclopolymerization of this compound.

RAFT_Cyclopolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization Monomer This compound Mix Mixing & Degassing (Freeze-Pump-Thaw) Monomer->Mix RAFT_Agent RAFT Agent RAFT_Agent->Mix Initiator AIBN Initiator->Mix Solvent 1,4-Dioxane Solvent->Mix Polymerize Polymerization (70 °C) Mix->Polymerize Precipitate Precipitation in Methanol Polymerize->Precipitate Polymer Soluble Polymer Precipitate->Polymer Characterize Characterization (NMR, GPC, FTIR) Polymer->Characterize

Caption: Workflow for RAFT-mediated cyclopolymerization of this compound.

Protocol 2: ATRP of this compound for Linear Polymers with Pendant Vinyl Groups

This protocol aims for the selective polymerization of one vinyl group by using a bulky ligand to sterically hinder the approach to the second vinyl group of an already incorporated monomer unit.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • Tris(2-pyridylmethyl)amine (TPMA) or a bulkier ligand (ligand)

  • Anisole (B1667542) (solvent), anhydrous

  • Methanol (for precipitation)

  • Alumina (for catalyst removal)

  • Round-bottom flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Standard glassware for organic synthesis

Experimental Procedure:

  • Monomer and Reagent Purification: this compound is purified as described in Protocol 1. EBiB is distilled under reduced pressure. CuBr is purified by washing with acetic acid, followed by ethanol (B145695) and diethyl ether, and then dried under vacuum. Anisole is dried and distilled.

  • Reaction Setup: In a glovebox, a 25 mL Schlenk flask with a magnetic stir bar is charged with CuBr (e.g., 5.4 mg, 0.038 mmol) and TPMA (e.g., 11.0 mg, 0.038 mmol). Anhydrous anisole (e.g., 5 mL) is added, and the mixture is stirred to form the catalyst complex.

  • Addition of Monomer and Initiator: this compound (e.g., 0.5 g, 3.81 mmol) and EBiB (e.g., 5.6 µL, 0.038 mmol, for a target degree of polymerization of 100) are added to the catalyst solution.

  • Degassing and Polymerization: The flask is sealed, removed from the glovebox, and subjected to three freeze-pump-thaw cycles. The flask is then placed in a thermostatically controlled oil bath at a specific temperature (e.g., 60 °C). The polymerization is allowed to proceed for a set time, with samples taken periodically for analysis.

  • Termination and Catalyst Removal: The polymerization is stopped by cooling and exposing the reaction mixture to air. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: The polymer solution is concentrated, and the polymer is precipitated in cold methanol. The product is collected by filtration, washed with methanol, and dried under vacuum.

Characterization:

  • ¹H NMR: To determine the polymer structure and quantify the ratio of polymerized to pendant vinyl groups.

  • GPC/SEC: To measure Mn, Mw, and PDI.

  • FTIR Spectroscopy: To confirm the presence of pendant vinyl groups.

  • Post-polymerization Modification: The presence of reactive pendant vinyl groups can be confirmed by reacting the polymer with a thiol via a thiol-ene click reaction and monitoring the reaction by ¹H NMR.[3]

ParameterValue
MonomerThis compound
InitiatorEthyl α-bromoisobutyrate (EBiB)
CatalystCopper(I) bromide (CuBr)
LigandTris(2-pyridylmethyl)amine (TPMA)
SolventAnisole
Temperature60 °C
[Monomer]:[Initiator]:[CuBr]:[Ligand]100:1:1:1 (Example)

Table 2: Summary of Reaction Conditions for ATRP of this compound.

ATRP_Selective_Polymerization cluster_prep Catalyst & Reagent Preparation cluster_reaction Polymerization cluster_isolation Workup & Characterization CuBr CuBr Catalyst_Formation Catalyst Complex Formation CuBr->Catalyst_Formation Ligand TPMA Ligand->Catalyst_Formation Monomer This compound Reaction_Mix Add Monomer & Initiator, Degas (F-P-T) Monomer->Reaction_Mix Initiator EBiB Initiator->Reaction_Mix Solvent Anisole Solvent->Catalyst_Formation Catalyst_Formation->Reaction_Mix Polymerize Polymerization (60 °C) Reaction_Mix->Polymerize Catalyst_Removal Catalyst Removal (Alumina Column) Polymerize->Catalyst_Removal Precipitate Precipitation in Methanol Catalyst_Removal->Precipitate Final_Polymer Linear Polymer with Pendant Vinyls Precipitate->Final_Polymer Characterize Characterization & Post-Mod. Final_Polymer->Characterize

Caption: Workflow for ATRP of this compound for selective polymerization.

Data Presentation

The success of these controlled polymerizations should be evaluated by monitoring the evolution of molecular weight and polydispersity with monomer conversion. The data should be presented in tables for clear comparison.

Time (h)Monomer Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
2152,5001.25
4325,1001.22
86510,2001.18
169114,3001.15

Table 3: Example Data for a Successful Controlled Radical Polymerization of this compound.

Signaling Pathways and Logical Relationships

The underlying principle of controlled radical polymerization is the establishment of a dynamic equilibrium between active (propagating) and dormant species. This minimizes the concentration of radicals at any given time, thereby suppressing termination reactions.

CRP_Mechanism cluster_initiation Initiation cluster_equilibrium Controlled Propagation cluster_termination Termination (Minimized) Initiator Initiator (e.g., AIBN, EBiB) Radical Primary Radical (I•) Initiator->Radical Δ or hν Propagating_Radical Propagating Radical (P•) Radical->Propagating_Radical + Monomer Dormant_Species Dormant Species (P-X) Propagating_Radical->Dormant_Species Active_Species Active Propagating Radical (P•) Dormant_Species->Active_Species k_act Active_Species->Active_Species Termination Termination (P• + P• -> Dead Polymer) Active_Species->Termination

Caption: General mechanism of controlled radical polymerization.

Conclusion

The protocols provided offer two distinct and viable strategies for the challenging controlled radical polymerization of this compound. The RAFT-mediated cyclopolymerization approach is designed to produce soluble polymers with a unique cyclic backbone structure. The ATRP method, on the other hand, aims to generate linear polymers with pendant vinyl groups, which are valuable platforms for further functionalization. For both methods, careful control over reaction conditions, particularly monomer concentration and catalyst/RAFT agent ratios, is crucial to prevent cross-linking and achieve the desired polymer architecture. Researchers and professionals in drug development can utilize these well-defined polymers as scaffolds for drug conjugation, leading to novel therapeutic agents with tailored properties.

References

Application Notes and Protocols for Incorporating 2,6-Divinylpyridine into Polyimide Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed theoretical and experimental protocols for the incorporation of 2,6-divinylpyridine into polyimide membranes. As a bifunctional monomer, this compound offers the potential to introduce cross-linking, thereby enhancing the thermal, mechanical, and chemical resistance of the resulting polyimide membranes. Such modifications are of significant interest for applications requiring robust membrane performance, including gas separation, pervaporation, and organic solvent nanofiltration. The following sections outline three distinct proposed methods for this incorporation: copolymerization, post-synthesis modification (thermal and UV-induced cross-linking), and in-situ cross-linking during thermal imidization. These protocols are based on established principles of polyimide chemistry and polymer cross-linking, as direct literature on the use of this compound in polyimide membranes is not currently available.

Introduction to Polyimide Membrane Modification

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties make them attractive materials for membrane-based separation processes. However, in aggressive chemical environments or at high pressures, pristine polyimide membranes can be susceptible to swelling and plasticization, which can compromise their separation performance.[1][2]

Cross-linking is a common strategy to mitigate these issues by creating a three-dimensional polymer network.[3] This network structure restricts polymer chain mobility, leading to improved stability and selectivity. Various methods have been employed for cross-linking polyimides, including thermal treatment, UV irradiation, and chemical cross-linking with agents like diamines.[1][4]

This compound, with its two reactive vinyl groups, presents an intriguing possibility as a cross-linking agent for polyimides. The vinyl groups can undergo free-radical polymerization, initiated by heat or UV light, to form covalent bonds between polyimide chains.[5] The incorporation of the pyridine (B92270) moiety could also introduce specific chemical functionalities to the membrane surface.

This document outlines three proposed methodologies for incorporating this compound into polyimide membranes.

Proposed Methodologies

Method 1: Synthesis of a Self-Cross-linkable Polyimide Copolymer

This method involves the synthesis of a polyimide copolymer where a diamine monomer containing a vinyl group is partially substituted for a conventional aromatic diamine. The resulting polyimide chain will have pendant vinyl groups that can be subsequently cross-linked. For this protocol, we will use a hypothetical vinyl-containing diamine, "VinylDiamine," as a placeholder.

Experimental Protocol:

  • Monomer Preparation:

    • Dry all monomers and solvents rigorously before use. Diamines and dianhydrides are particularly sensitive to moisture.

    • Prepare a solution of the aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.

    • In a separate flask, prepare a solution of the aromatic diamine (e.g., 2,4,6-trimethyl-m-phenylenediamine, DAM) and the "VinylDiamine" in anhydrous NMP. The molar ratio of the diamines will determine the cross-linking density.

  • Poly(amic acid) Synthesis:

    • Slowly add the diamine solution to the dianhydride solution dropwise at 0-5 °C with constant stirring under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

  • Membrane Casting:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a casting knife to achieve a uniform thickness.

    • Place the cast membrane in a vacuum oven and dry at 80 °C for 12 hours to remove the solvent.

  • Thermal Imidization and Cross-linking:

    • Thermally convert the poly(amic acid) film to polyimide by heating it in a furnace under a nitrogen atmosphere with the following temperature program:

      • 100 °C for 1 hour

      • 200 °C for 1 hour

      • 300 °C for 1 hour

    • During the higher temperature stages, the pendant vinyl groups are expected to undergo thermal-induced free-radical polymerization, leading to a cross-linked polyimide membrane.

    • Cool the furnace slowly to room temperature to obtain the cross-linked polyimide membrane.

Logical Workflow for Copolymer Synthesis and Cross-linking:

G cluster_synthesis Poly(amic acid) Synthesis cluster_processing Membrane Formation and Cross-linking Dianhydride Aromatic Dianhydride (e.g., 6FDA) Reaction Polymerization at 0-25°C Dianhydride->Reaction Diamine Aromatic Diamine (e.g., DAM) Diamine->Reaction VinylDiamine Vinyl-containing Diamine ('VinylDiamine') VinylDiamine->Reaction Solvent Anhydrous Solvent (e.g., NMP) Solvent->Reaction PAA Poly(amic acid) Solution with Pendant Vinyl Groups Reaction->PAA Casting Membrane Casting PAA->Casting Drying Solvent Removal (80°C, vacuum) Casting->Drying Imidization Thermal Imidization & Cross-linking (100-300°C) Drying->Imidization CrosslinkedPI Cross-linked Polyimide Membrane Imidization->CrosslinkedPI

Caption: Workflow for synthesizing a self-cross-linkable polyimide membrane.

Method 2: Post-Synthesis Cross-linking of a Polyimide Membrane

This approach involves modifying a pre-fabricated polyimide membrane by immersing it in a solution containing this compound and a free-radical initiator, followed by thermal or UV-induced cross-linking.

Experimental Protocol:

  • Polyimide Membrane Preparation:

    • Synthesize a linear polyimide via a standard two-step polycondensation reaction of an aromatic dianhydride and an aromatic diamine, as described in steps 2.1.1 to 2.1.3, but without the vinyl-containing diamine.

    • Perform thermal imidization as described in step 2.1.4 (without the cross-linking aspect).

  • Swelling and Infusion:

    • Immerse the prepared polyimide membrane in a solution of this compound in a suitable solvent (e.g., methanol, ethanol). The concentration of this compound can be varied to control the degree of cross-linking.

    • If thermal cross-linking is intended, add a thermal initiator (e.g., benzoyl peroxide) to the solution. If UV cross-linking is planned, add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

    • Allow the membrane to swell and for the this compound and initiator to diffuse into the polymer matrix for a specified time (e.g., 1-24 hours).

  • Cross-linking Reaction:

    • For Thermal Cross-linking:

      • Remove the membrane from the solution and gently blot the surface to remove excess liquid.

      • Place the membrane in an oven under a nitrogen atmosphere and heat to a temperature sufficient to decompose the thermal initiator and initiate polymerization of the vinyl groups (e.g., 80-120 °C) for a defined period.

    • For UV-Induced Cross-linking:

      • Remove the membrane from the solution and place it in a UV cross-linking chamber.

      • Expose the membrane to UV radiation (e.g., 254 nm or 365 nm) for a specific duration to initiate polymerization.

  • Post-Treatment:

    • After cross-linking, wash the membrane thoroughly with a suitable solvent (e.g., methanol) to remove any unreacted this compound and initiator byproducts.

    • Dry the cross-linked membrane in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Experimental Workflow for Post-Synthesis Cross-linking:

G cluster_crosslinking Cross-linking PI_Membrane Pre-formed Polyimide Membrane Swelling Swelling and Infusion PI_Membrane->Swelling Solution Solution of This compound & Initiator Solution->Swelling Thermal Thermal Treatment Swelling->Thermal UV UV Irradiation Swelling->UV Washing Washing to Remove Unreacted Monomers Thermal->Washing UV->Washing Drying Drying Washing->Drying Final_Membrane Cross-linked Polyimide Membrane Drying->Final_Membrane

Caption: Workflow for post-synthesis cross-linking of polyimide membranes.

Method 3: In-situ Cross-linking during Thermal Imidization

In this method, this compound is added to the poly(amic acid) solution before casting. The subsequent thermal imidization process also initiates the cross-linking of the divinylpyridine within the polyimide matrix.

Experimental Protocol:

  • Poly(amic acid) and Cross-linker Mixture:

    • Synthesize the poly(amic acid) solution as described in steps 2.1.1 and 2.1.2 (using only the non-vinyl diamine).

    • To the viscous poly(amic acid) solution, add a solution of this compound and a thermal initiator (e.g., benzoyl peroxide) in a small amount of NMP. The amount of this compound added will influence the properties of the final membrane.

    • Stir the mixture thoroughly to ensure a homogeneous dispersion of the cross-linking agent.

  • Membrane Casting and Curing:

    • Cast the mixture onto a glass plate as described in step 2.1.3.

    • Perform a modified thermal treatment program in a furnace under a nitrogen atmosphere:

      • Heat to a temperature sufficient to remove the solvent but below the activation temperature of the initiator (e.g., 80 °C) for 12 hours.

      • Gradually increase the temperature to initiate both imidization and the cross-linking polymerization of this compound (e.g., ramp to 180 °C and hold for 2 hours).

      • Finally, increase the temperature to complete the imidization process (e.g., 250-300 °C for 1 hour).

  • Post-Treatment:

    • Cool the furnace slowly to room temperature.

    • Wash the resulting membrane with a suitable solvent to remove any unreacted components.

    • Dry the membrane in a vacuum oven.

Chemical Reaction Pathway for In-situ Cross-linking:

G PAA Poly(amic acid) Solution Mixture Homogeneous Mixture PAA->Mixture DVP This compound DVP->Mixture Initiator Thermal Initiator Initiator->Mixture Casting Membrane Casting Mixture->Casting Thermal_Treatment Multi-stage Thermal Treatment (Solvent Removal, Imidization, Cross-linking) Casting->Thermal_Treatment Final_Membrane Cross-linked Polyimide Membrane Thermal_Treatment->Final_Membrane

Caption: Pathway for in-situ cross-linking during thermal imidization.

Data Presentation (Hypothetical)

As these are proposed methods, the following tables present hypothetical data to illustrate how the performance of the modified membranes could be evaluated and compared.

Table 1: Hypothetical Gas Permeation Properties

Membrane SampleThis compound (wt%)CO₂ Permeability (Barrer)H₂/CO₂ Selectivity
Pristine Polyimide0502.5
Method 1 (Copolymer)5403.5
Method 2 (Post-synthesis)5354.0
Method 3 (In-situ)5383.8

Table 2: Hypothetical Thermal and Mechanical Properties

Membrane SampleGlass Transition Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)
Pristine Polyimide30010015
Method 1 (Copolymer)32011010
Method 2 (Post-synthesis)31510512
Method 3 (In-situ)31810811

Conclusion

The protocols outlined in this document provide a theoretical framework for the incorporation of this compound into polyimide membranes. These methods offer potential pathways to enhance the performance and stability of polyimide membranes for various demanding applications. It is important to note that these are proposed procedures and would require experimental validation and optimization. Researchers are encouraged to use these notes as a starting point for developing novel cross-linked polyimide membranes with tailored properties.

References

Application Notes and Protocols for the Fabrication of 2,6-Disubstituted Pyridine-Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sensors based on pyridine (B92270) derivatives are of significant interest in various fields, including drug development, due to their ability to detect a range of analytes with high sensitivity and selectivity. This document provides detailed application notes and protocols for the fabrication of sensors utilizing polymers derived from 2,6-disubstituted pyridines. While specific literature on 2,6-divinylpyridine-based sensors is limited, the following protocols are based on established techniques for the synthesis of similar pyridine-containing polymers and their integration into sensing platforms. These methodologies provide a robust framework for the development of novel sensors for various applications, including the detection of metal ions and other relevant analytes in biological and pharmaceutical samples.

I. Synthesis of 2,6-Disubstituted Pyridine Monomers

A common precursor for many 2,6-disubstituted pyridine-based functional polymers is 2,6-diacetylpyridine (B75352). The synthesis of this compound typically starts from the oxidation of 2,6-lutidine.

Protocol 1: Synthesis of 2,6-Diacetylpyridine

This protocol describes a two-step synthesis of 2,6-diacetylpyridine from 2,6-lutidine.

Step 1: Oxidation of 2,6-Lutidine to Dipicolinic Acid

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Add 2,6-lutidine to the flask. Prepare a solution of potassium permanganate (B83412) in water.

  • Reaction: Slowly add the potassium permanganate solution to the 2,6-lutidine while stirring. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • Reflux: Once the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the dipicolinic acid.

  • Purification: Collect the crude dipicolinic acid by filtration, wash with cold water, and recrystallize from hot water to obtain the pure product.

Step 2: Conversion of Dipicolinic Acid to 2,6-Diacetylpyridine

  • Esterification: Convert the dipicolinic acid to its diethyl ester by refluxing with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid.

  • Claisen Condensation: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add the diethyl dipicolinate and ethyl acetate (B1210297) to this solution.

  • Reaction: Stir the mixture at room temperature to facilitate the Claisen condensation.

  • Hydrolysis and Decarboxylation: After the reaction is complete, hydrolyze the resulting product with an aqueous acid and gently heat to promote decarboxylation, yielding 2,6-diacetylpyridine.[1]

  • Purification: The crude product can be purified by column chromatography or recrystallization.

II. Polymerization for Sensor Fabrication

Conjugated polymers containing 2,6-disubstituted pyridine moieties can be synthesized for use in fluorescent and colorimetric sensors.

Protocol 2: Synthesis of a Conjugated Pyridine-Containing Polymer

This protocol outlines the synthesis of a fluorescent conjugated polymer for potential sensor applications, based on a palladium-catalyzed cross-coupling reaction.

  • Monomer Preparation: Synthesize or procure a 2,6-dihalopyridine derivative and a suitable co-monomer, such as a diboronic acid or ester derivative of an aromatic compound (e.g., fluorene, thiophene).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,6-dihalopyridine derivative and the co-monomer in a suitable organic solvent (e.g., toluene (B28343) or DMF).

  • Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., an aqueous solution of Na₂CO₃ or K₂CO₃).

  • Polymerization: Heat the reaction mixture to a temperature typically between 80-120 °C and stir for 24-48 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification: Collect the polymer by filtration and purify it by washing with various solvents to remove residual catalyst and unreacted monomers. The polymer may be further purified by Soxhlet extraction.

III. Sensor Fabrication

The synthesized polymer can be incorporated into a sensor device, for example, by creating a thin film on an electrode or another substrate.

Protocol 3: Fabrication of a Polymer-Based Fluorescent Sensor
  • Polymer Solution Preparation: Dissolve the synthesized conjugated pyridine-containing polymer in a suitable organic solvent (e.g., chloroform (B151607) or THF) to form a homogeneous solution.

  • Substrate Preparation: Clean the substrate (e.g., a glass slide or a quartz crystal microbalance) thoroughly. This can be done by sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.

  • Film Deposition: Deposit a thin film of the polymer solution onto the prepared substrate using a technique such as spin-coating, drop-casting, or dip-coating.

  • Drying: Dry the polymer film in a vacuum oven at a moderate temperature to remove any residual solvent.

  • Sensor Assembly: The coated substrate can then be integrated into a measurement setup, such as a fluorescence spectrometer, for testing.

IV. Quantitative Data Presentation

The performance of sensors based on 2,6-disubstituted pyridine polymers is evaluated based on several key parameters. The following table summarizes representative data for such sensors from the literature.

Sensor TypePolymer SystemAnalyteDetection LimitSelectivityReference
FluorescentConjugated polymer with 2,6-bis(2-thienyl)pyridinePd²⁺1 x 10⁻⁶ MHigh selectivity over other transitional metals[2]
FluorescentConjugated polymer with meta-substituted pyridinePd²⁺1 x 10⁻⁶ M in aqueous solutionHigh selectivity[2]

V. Visualizations

Signaling Pathway

The sensing mechanism of many fluorescent pyridine-based sensors involves the quenching of fluorescence upon binding of an analyte, such as a metal ion.

Signaling_Pathway Analyte Analyte (e.g., Pd²⁺) Complex Polymer-Analyte Complex Analyte->Complex Polymer Pyridine-Based Fluorescent Polymer Polymer->Complex Binding Fluorescence_On Fluorescence Polymer->Fluorescence_On Excitation Fluorescence_Off Quenched Fluorescence Complex->Fluorescence_Off Excitation

Caption: Fluorescence quenching mechanism in a pyridine-based sensor.

Experimental Workflow

The fabrication of a polymer-based sensor involves a series of sequential steps from monomer synthesis to device testing.

Experimental_Workflow cluster_synthesis Monomer & Polymer Synthesis cluster_fabrication Sensor Fabrication cluster_testing Sensor Testing Monomer_Synthesis 1. Monomer Synthesis Polymerization 2. Polymerization Monomer_Synthesis->Polymerization Purification 3. Polymer Purification Polymerization->Purification Polymer_Solution 4. Polymer Solution Preparation Purification->Polymer_Solution Film_Deposition 5. Thin Film Deposition Polymer_Solution->Film_Deposition Device_Assembly 6. Device Assembly Film_Deposition->Device_Assembly Characterization 7. Sensor Characterization Device_Assembly->Characterization Analyte_Detection 8. Analyte Detection Characterization->Analyte_Detection Data_Analysis 9. Data Analysis Analyte_Detection->Data_Analysis

Caption: General workflow for fabricating polymer-based sensors.

References

Application of 2,6-Disubstituted Pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note APN-OLED-26PY-001

Introduction

Pyridine-based materials are a significant class of organic semiconductors employed in organic light-emitting diodes (OLEDs) due to their inherent electron-deficient nature, which facilitates electron transport and injection. The 2,6-disubstitution pattern on the pyridine (B92270) ring offers a versatile platform for tuning the optoelectronic properties of the resulting materials. While direct literature on the application of 2,6-divinylpyridine derivatives in OLEDs is limited, a broader class of 2,6-disubstituted pyridine derivatives with extended π-conjugation serves as an excellent proxy for understanding their potential. These derivatives are utilized as electron-transporting materials (ETMs), hole-transporting materials (HTMs), and emissive materials in OLEDs, contributing to improved efficiency, stability, and color purity.[1]

This application note provides an overview of the application of these 2,6-disubstituted pyridine derivatives in OLEDs, with a focus on their synthesis, device fabrication, and performance characteristics.

Data Presentation

The performance of OLEDs incorporating 2,6-disubstituted pyridine derivatives is summarized in the tables below. These tables highlight key metrics such as maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE), allowing for a comparative assessment of different material systems.

Table 1: Performance of OLEDs Employing 2,6-Dipyridylpyrimidine-Based TADF Emitters

DerivativeMaximum EQE (%)Emission ColorReference
3NPMAF24.9Deep-blue to Sky-blue[1]
PhPMAF5.1Deep-blue to Sky-blue[1]

Table 2: Performance of OLEDs with Pyrene-Pyridine Integrated Hole-Transporting Materials

HTMMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum EQE (%)
Py-Br1730022.49

Table 3: Performance of a Sky-Blue OLED with a Tripyrenylpyridine Emitter

EmitterMaximum EQE (%)CIE Coordinates
2,4,6-TPP6.0 ± 1.2(0.18, 0.34)

Experimental Protocols

Detailed methodologies for the synthesis of representative 2,6-disubstituted pyridine derivatives and the fabrication of OLED devices are provided below.

Protocol 1: Synthesis of a 2,6-Disubstituted Pyridine Derivative (Horner-Wadsworth-Emmons Reaction)

This protocol describes a general method for the synthesis of pyridine-based stilbene (B7821643) analogues, which are structurally related to this compound derivatives.

Materials:

Procedure:

  • Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the phosphonate ylide dropwise to the NaH suspension at 0 °C and stir for 30 minutes.

  • Add a solution of the pyridine-2,6-dicarbaldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2,6-disubstituted pyridine derivative.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating a multilayer OLED device using thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL)

  • Metal for cathode (e.g., Aluminum)

  • Deionized water, acetone, isopropanol (B130326) for substrate cleaning

  • Vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the HIL, HTL, EML (containing the 2,6-disubstituted pyridine derivative as a host or emitter), ETL, and EIL materials onto the ITO substrate. The deposition rates and thicknesses of each layer should be carefully controlled using a quartz crystal monitor.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Al) on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the fabricated device using a glass lid and a UV-curable epoxy resin in a glove box to protect it from atmospheric moisture and oxygen.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.

    • Record the electroluminescence (EL) spectrum using a spectrometer.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this application note.

G cluster_synthesis Synthesis of 2,6-Disubstituted Pyridine Derivatives start Starting Materials (Pyridine-2,6-dicarbaldehyde, Phosphonate Ylide) reaction Horner-Wadsworth-Emmons Reaction (Base, Anhydrous THF) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 2,6-Disubstituted Pyridine Derivative purification->product

Caption: Synthetic workflow for 2,6-disubstituted pyridine derivatives.

G cluster_oled OLED Fabrication Workflow ito_prep ITO Substrate Cleaning (Ultrasonication, Plasma Treatment) organic_dep Organic Layer Deposition (HIL, HTL, EML, ETL, EIL) via Thermal Evaporation ito_prep->organic_dep cathode_dep Cathode Deposition (e.g., Al) organic_dep->cathode_dep encapsulation Device Encapsulation cathode_dep->encapsulation characterization Device Characterization (J-V-L, EL Spectrum) encapsulation->characterization

Caption: General workflow for OLED device fabrication.

G anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil Holes htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (with 2,6-disubstituted pyridine derivative) htl->eml etl Electron Transport Layer (ETL) etl->eml eil Electron Injection Layer (EIL) eil->etl cathode Cathode (Al) cathode->eil Electrons

Caption: Typical multilayer OLED device architecture.

References

Troubleshooting & Optimization

identifying and minimizing side products in 2,6-divinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,6-divinylpyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides & FAQs

Route 1: Wittig Reaction with 2,6-Pyridinedicarboxaldehyde (B58191)

Question 1: My Wittig reaction is giving a low yield of this compound and a significant amount of a mono-vinyl byproduct. How can I improve the yield of the desired product?

Answer:

Incomplete reaction leading to the formation of 2-(formyl)-6-vinylpyridine is a common issue in the di-Wittig synthesis of this compound. Several factors can contribute to this problem.

Potential Causes and Solutions:

  • Insufficient Ylide: The stoichiometry of the Wittig reagent is crucial. Ensure you are using a sufficient excess of the methyltriphenylphosphonium (B96628) halide and a strong base to generate the ylide. A molar ratio of at least 2.5 equivalents of the phosphonium (B103445) salt per equivalent of the dialdehyde (B1249045) is recommended.

  • Base Strength and Solubility: The choice of base for deprotonating the phosphonium salt is critical. Strong bases like n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF or DMF are typically used. If you are using a weaker base, the ylide may not be generated in a high enough concentration to drive the reaction to completion. The solubility of the ylide can also be a factor; if it precipitates, its reactivity will be significantly reduced.

  • Reaction Time and Temperature: The reaction may require sufficient time to go to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. While the initial ylide formation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or slightly above to ensure both aldehyde groups react.

  • Solvent Choice: Anhydrous solvents are essential for the Wittig reaction. Traces of water will quench the ylide. Ensure your solvent is properly dried before use. DMF can be a good solvent choice, but it must be pure and free of dimethylamine (B145610), which can cause side reactions. Acetonitrile is another potential solvent.

Troubleshooting Summary Table:

IssuePotential CauseRecommended Action
Low Yield of Di-substituted ProductInsufficient Wittig reagentIncrease the molar ratio of phosphonium salt and base to at least 2.5 equivalents per aldehyde group.
Weak baseUse a stronger base like n-butyllithium or sodium hydride.
Short reaction timeMonitor the reaction progress and allow for a longer reaction time if necessary.
Inappropriate solventUse a dry, aprotic solvent like THF or DMF. Ensure DMF is free from dimethylamine impurities.

Question 2: I am observing the formation of triphenylphosphine (B44618) oxide, but my desired this compound is not the major product. What other side reactions could be occurring?

Answer:

Besides the incomplete reaction, other side reactions can occur during the Wittig synthesis of this compound.

Potential Side Products and Minimization Strategies:

  • Betaine (B1666868) Formation and Stabilization: The intermediate in the Wittig reaction is an oxaphosphetane, which can sometimes be in equilibrium with a betaine.[1] In the presence of lithium salts, this betaine can be stabilized, leading to side products.[1] If you are using a lithium base, consider switching to a sodium- or potassium-based base like NaH or KHMDS.

  • Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes without α-hydrogens, like 2,6-pyridinedicarboxaldehyde, can potentially undergo disproportionation reactions. While less common in the presence of a reactive ylide, it is a possibility if the Wittig reaction is sluggish. Ensuring a high concentration of the active ylide can help to outcompete this side reaction.

  • Ylide Decomposition: The Wittig ylide, especially if unstabilized, can be reactive and may decompose over time, particularly at elevated temperatures. It is often best to generate the ylide in situ and add the aldehyde promptly.

Route 2: Dehydrogenation of 2,6-Diethylpyridine (B1295259)

Question 3: My dehydrogenation of 2,6-diethylpyridine is incomplete, resulting in a mixture of the starting material, the desired this compound, and a significant amount of 2-ethyl-6-vinylpyridine. How can I drive the reaction to completion?

Answer:

Achieving complete dehydrogenation to this compound without side reactions can be challenging. The formation of the mono-dehydrogenated product, 2-ethyl-6-vinylpyridine, is a common issue.

Strategies to Improve Conversion:

  • Catalyst Selection and Activity: The choice of catalyst is paramount for this reaction. Catalysts based on iron oxide promoted with potassium and chromium are commonly used. The activity of the catalyst can decrease over time due to coking. Ensure your catalyst is fresh or has been properly regenerated.

  • Reaction Temperature: Dehydrogenation is an endothermic process and requires high temperatures, typically in the range of 550-650 °C. Insufficient temperature will lead to incomplete conversion. Carefully optimize the reaction temperature to maximize the formation of the divinyl product while minimizing thermal decomposition.

  • Contact Time: The time the reactants are in contact with the catalyst (contact time) is a critical parameter. A shorter contact time may favor the formation of the mono-vinyl product, while a longer contact time can increase the yield of the divinyl product but also risks side reactions and coking. This parameter needs to be optimized for your specific reactor setup.

  • Steam as a Diluent: The reaction is typically carried out in the presence of superheated steam. Steam acts as a diluent to reduce the partial pressure of the hydrocarbons, which favors the dehydrogenation equilibrium. It also helps to remove carbon deposits from the catalyst surface, thus maintaining its activity. Ensure an optimal steam-to-feed ratio.

Troubleshooting Summary Table:

IssuePotential CauseRecommended Action
Incomplete DehydrogenationInactive catalystUse a fresh or regenerated catalyst.
Low reaction temperatureIncrease the reaction temperature within the optimal range (550-650 °C).
Suboptimal contact timeAdjust the flow rate of the reactants to optimize the contact time.
Insufficient steamEnsure an adequate steam-to-diethylpyridine ratio.
General Issues

Question 4: I am consistently losing a significant portion of my this compound product to polymerization during purification by distillation. How can I prevent this?

Answer:

This compound is highly prone to polymerization, especially at elevated temperatures during distillation. The presence of acidic impurities can also catalyze polymerization.

Minimizing Polymerization During Purification:

  • Use of Inhibitors: It is crucial to add a polymerization inhibitor to the crude product before distillation and to the distillation flask itself. Common inhibitors for vinyl monomers include:

    • Phenolic inhibitors: Hydroquinone (HQ), 4-tert-butylcatechol (B165716) (TBC).

    • Nitroxide stable free radicals: TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).

    • A combination of inhibitors can sometimes be more effective.

  • Vacuum Distillation: To reduce the distillation temperature, perform the purification under reduced pressure (vacuum distillation). This is the most effective way to prevent thermal polymerization.

  • Temperature Control: Keep the distillation temperature as low as possible, even under vacuum. Avoid overheating the distillation pot.

  • Minimize Distillation Time: Plan the distillation to be as short as possible to reduce the time the monomer is exposed to elevated temperatures.

  • Inert Atmosphere: While not always necessary, distilling under an inert atmosphere (e.g., nitrogen or argon) can help to prevent polymerization initiated by oxygen.

  • Clean Glassware: Ensure all glassware is scrupulously clean and free of any acidic residues that could initiate polymerization.

Inhibitor Selection Guide:

Inhibitor TypeExamplesProperties
PhenolicHydroquinone, 4-tert-butylcatecholEffective in the presence of oxygen.
Nitroxide RadicalsTEMPOEffective in the absence of oxygen.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 2,6-Pyridinedicarboxaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol)

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (2.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise to the suspension. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Dialdehyde: Dissolve 2,6-pyridinedicarboxaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of a polymerization inhibitor.

  • Purification: Carefully remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on neutral alumina, ensuring the collection flasks contain a small amount of inhibitor.

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification PPH3Br Methyltriphenylphosphonium bromide in THF nBuLi n-Butyllithium Ylide Ylide Solution (Yellow/Orange) nBuLi->Ylide 0 °C, 1 hr ReactionMix Reaction Mixture Ylide->ReactionMix Dialdehyde 2,6-Pyridinedicarboxaldehyde in THF Dialdehyde->ReactionMix 0 °C to RT, 12-24 hr Quench Quench with NH4Cl(aq) ReactionMix->Quench Extract Extract with Et2O Quench->Extract Dry Dry (MgSO4) & Add Inhibitor Extract->Dry Purify Purify (Vacuum Distillation) Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Dehydrogenation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of this compound (High 2-Ethyl-6-vinylpyridine) Catalyst Catalyst Inactivity Problem->Catalyst Temp Low Temperature Problem->Temp ContactTime Suboptimal Contact Time Problem->ContactTime Steam Insufficient Steam Problem->Steam Regenerate Regenerate/Replace Catalyst Catalyst->Regenerate IncreaseTemp Increase Temperature Temp->IncreaseTemp OptimizeFlow Optimize Flow Rate ContactTime->OptimizeFlow IncreaseSteam Increase Steam Ratio Steam->IncreaseSteam

Caption: Troubleshooting logic for incomplete dehydrogenation of 2,6-diethylpyridine.

References

optimizing reaction conditions for high-yield 2,6-divinylpyridine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the high-yield production of 2,6-divinylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the Wittig reaction of 2,6-diacetylpyridine (B75352) or 2,6-diformylpyridine.

Q1: My Wittig reaction is not proceeding to completion, and I observe unreacted starting material (2,6-diacetylpyridine/2,6-diformylpyridine). What are the possible causes and solutions?

A1: Incomplete conversion in a Wittig reaction can stem from several factors:

  • Insufficiently Strong Base: The formation of the phosphorus ylide from the phosphonium (B103445) salt requires a strong base. If the base is not strong enough or has degraded, the ylide will not be generated in sufficient quantity.

    • Solution: Ensure you are using a sufficiently strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Use freshly opened or properly stored base to ensure its reactivity.

  • Poor Quality of Reagents or Solvents: Moisture or impurities in the reagents or solvents can quench the strong base or the ylide.

    • Solution: Use anhydrous solvents and dry glassware. Ensure your phosphonium salt is pure and dry.

  • Low Reaction Temperature: While some Wittig reactions proceed at room temperature, others may require heating to go to completion, especially with less reactive ketones.

    • Solution: Try gradually increasing the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature.

Q2: I am observing the formation of a significant amount of side products in my reaction mixture. What are these and how can I minimize them?

A2: Side product formation is a common issue. Potential side products in this synthesis include:

  • Mono-vinyl Product: Incomplete reaction on the difunctional starting material will lead to the formation of 2-acetyl-6-vinylpyridine or 2-formyl-6-vinylpyridine.

    • Solution: Ensure a sufficient excess of the Wittig reagent and base are used to drive the reaction to completion on both carbonyl groups. Incremental addition of the Wittig reagent might also be beneficial.

  • Products from Aldol Condensation: If using a base like an alkoxide, self-condensation of the starting diketone can occur.

    • Solution: Use a non-nucleophilic, sterically hindered base. Adding the carbonyl compound slowly to the pre-formed ylide can also minimize this side reaction.

  • Betaine-Lithium Salt Adducts: The presence of lithium salts can sometimes lead to the formation of stable betaine (B1666868) intermediates, which may not readily eliminate to form the alkene.[1]

    • Solution: Using sodium- or potassium-based strong bases can circumvent this issue.

Q3: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my final product. What are the best purification strategies?

A3: Triphenylphosphine oxide is a notoriously difficult byproduct to remove completely. Here are several effective methods:

  • Crystallization: If this compound is a solid, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: This is a very common method for purification. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexane (B92381)/ethyl acetate) can separate the less polar this compound from the more polar triphenylphosphine oxide.

  • Precipitation of Triphenylphosphine Oxide:

    • With Non-polar Solvents: Suspending the crude reaction mixture in a non-polar solvent like diethyl ether or hexane can cause the triphenylphosphine oxide to precipitate, after which it can be filtered off.[2]

    • With Metal Salts: Triphenylphosphine oxide forms complexes with certain metal salts like zinc chloride, which then precipitate out of solution.[3]

  • Acid-Base Extraction: As this compound is basic, it can be extracted into an acidic aqueous solution, leaving the neutral triphenylphosphine oxide in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and versatile method for synthesizing this compound is through the Wittig reaction. This involves the reaction of a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide and a strong base, with a suitable precursor containing two carbonyl groups at the 2 and 6 positions of the pyridine (B92270) ring, such as 2,6-diacetylpyridine or 2,6-diformylpyridine.

Q2: Which precursor is better to use for the Wittig reaction: 2,6-diacetylpyridine or 2,6-diformylpyridine?

A2: Aldehydes are generally more reactive than ketones in the Wittig reaction.[1] Therefore, 2,6-diformylpyridine is expected to react under milder conditions and potentially give higher yields of this compound compared to 2,6-diacetylpyridine. However, the choice of precursor may also depend on its availability and ease of synthesis.

Q3: How can I synthesize the 2,6-diacetylpyridine precursor?

A3: A common method for the synthesis of 2,6-diacetylpyridine involves the Claisen condensation of 2,6-pyridinedicarboxylic acid diethyl ester with ethyl acetate (B1210297), using a strong base like sodium ethoxide or sodium metal.[4] Another approach is the oxidation of 2,6-diethylpyridine.[5]

Q4: What are the key parameters to control for optimizing the yield of this compound in the Wittig reaction?

A4: To maximize the yield, consider the following:

  • Choice of Base: A strong, non-nucleophilic base is crucial for efficient ylide formation.

  • Stoichiometry: Using a slight excess of the phosphonium salt and base can help drive the reaction to completion.

  • Reaction Temperature: The optimal temperature will depend on the reactivity of the precursor and the specific reagents used.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used.[6]

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. A spot for the starting material (2,6-diacetylpyridine or 2,6-diformylpyridine) should be observed to diminish over time, while a new spot for the this compound product appears. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.

Data Presentation

Table 1: Yields for the Synthesis of 2,6-Diacetylpyridine Precursor

Starting MaterialReagentsSolventReaction ConditionsYield (%)Reference
2,6-Pyridinedicarboxylic acid diethyl esterSodium metal, Ethyl acetate, HClToluene (B28343)Reflux, then 120°C88[7]
2,6-DiethylpyridineN-hydroxyphthalimide, tert-butyl nitriteAcetonitrile90°C, 36 hours54[5]
2,6-Bis(1-pyrrolidinylcarbonyl)pyridineMethylmagnesium chloride, HClTetrahydrofuran0°C to room temperature88[5]

Note: The yield of the final Wittig reaction to produce this compound is highly dependent on the optimization of reaction conditions. Yields for Wittig reactions can range from moderate to excellent, and careful optimization is key to achieving high yields.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diacetylpyridine via Claisen Condensation

This protocol is adapted from a patented procedure.[7]

  • Reaction Setup: To a 250 mL three-necked flask under a nitrogen atmosphere, add 2,6-pyridinedicarboxylic acid diethyl ester (0.005 mol), ethyl acetate (20 mL), and toluene (30 mL).

  • Addition of Base: While stirring, add sodium metal (0.025 mol).

  • Reaction: After the sodium metal has fully dissolved, heat the mixture to reflux (approximately 120°C) for 8-9 hours.

  • Workup: Cool the reaction mixture and then add water (20 mL) and concentrated hydrochloric acid (20 mL). Heat the mixture at 120°C for 4 hours.

  • Neutralization and Extraction: Stop the reaction and neutralize the mixture with sodium carbonate or sodium bicarbonate. Extract the aqueous layer with diethyl ether (3-4 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from anhydrous methanol (B129727) to yield white crystals of 2,6-diacetylpyridine.

Protocol 2: General Procedure for the Wittig Reaction to Synthesize this compound

This is a general protocol based on standard Wittig reaction procedures.[6][8] Optimization of specific parameters is recommended.

  • Preparation of the Ylide:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (2.2 equivalents) to anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C and slowly add a strong base such as n-butyllithium (2.1 equivalents).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the formation of the orange-red ylide should be observed.

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Dissolve 2,6-diacetylpyridine or 2,6-diformylpyridine (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by one of the methods described in the troubleshooting guide to remove triphenylphosphine oxide.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_wittig Wittig Reaction cluster_purification Purification cluster_optimization Optimization Loop start 2,6-Disubstituted Pyridine (e.g., 2,6-Lutidine) oxidation Oxidation start->oxidation esterification Esterification oxidation->esterification claisen Claisen Condensation esterification->claisen precursor 2,6-Diacetylpyridine or 2,6-Diformylpyridine claisen->precursor wittig_reaction Wittig Reaction precursor->wittig_reaction ylide_prep Ylide Preparation (Methyltriphenylphosphonium salt + Strong Base) ylide_prep->wittig_reaction crude_product Crude this compound + Triphenylphosphine Oxide wittig_reaction->crude_product purification Purification (Chromatography, Crystallization, or Precipitation) crude_product->purification final_product High-Purity This compound purification->final_product analysis Yield & Purity Analysis (NMR, GC-MS) final_product->analysis adjust Adjust Reaction Conditions (Base, Solvent, Temp.) analysis->adjust Low Yield or Impurities adjust->ylide_prep Iterate

Caption: Workflow for optimizing high-yield this compound synthesis.

References

purification of 2,6-divinylpyridine using fractional distillation under reduced pressure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-divinylpyridine via fractional distillation under reduced pressure. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fractional distillation of this compound under reduced pressure.

Problem Possible Cause(s) Solution(s)
Sudden Solidification or Viscosity Increase in the Distilling Flask (Polymerization) - Ineffective or insufficient polymerization inhibitor.- Excessive heating temperature or prolonged heating time.- Presence of oxygen, which can initiate polymerization.- Ensure adequate inhibitor: Add a suitable polymerization inhibitor (e.g., 4-tert-butylcatechol (B165716) (TBC) or phenothiazine) to the crude this compound before heating.- Control temperature: Maintain the oil bath temperature at the lowest possible level to ensure a steady distillation rate without overheating.- Inert atmosphere: Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before heating to remove oxygen.
Unstable Vacuum Pressure - Leaks in the distillation apparatus glassware joints.- Inefficient vacuum pump.- Improperly sealed vacuum tubing.- Check all joints: Ensure all ground-glass joints are properly greased and securely clamped. A hissing sound is a common indicator of a leak.- Inspect the pump: Verify that the vacuum pump oil is clean and at the correct level. Check the pump's specified ultimate pressure.- Secure tubing: Use thick-walled vacuum tubing and ensure all connections are tight.
Bumping or Violent Boiling - Lack of boiling chips or a stir bar.- Heating the flask too rapidly.- Use boiling aids: Add a few boiling chips or a magnetic stir bar to the distilling flask before applying vacuum.- Gradual heating: Increase the heat to the distilling flask slowly and evenly.
No Distillate Collection - Insufficient heating.- A significant leak in the system preventing the attainment of the required low pressure.- Condenser temperature is too high.- Increase heat carefully: Gradually increase the heating mantle or oil bath temperature.- Perform a leak test: Turn off the heat, allow the apparatus to cool, and then check for leaks.- Ensure proper cooling: Check that the coolant is flowing through the condenser at a sufficient rate.
Cloudy Distillate - Presence of water or other immiscible impurities.- Dry the crude material: Ensure the crude this compound is thoroughly dried before distillation, for example, by using a suitable drying agent like magnesium sulfate (B86663) and filtering.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation under reduced pressure necessary for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure and is prone to polymerization at elevated temperatures.[1] Reduced pressure distillation lowers the boiling point, minimizing the risk of thermal polymerization and degradation of the compound.[1] Fractional distillation is employed to separate this compound from impurities with close boiling points.[2]

Q2: What type of polymerization inhibitor should I use, and how much?

A2: Phenolic inhibitors like 4-tert-butylcatechol (TBC) or hydroquinone (B1673460) are commonly used for vinyl monomers and are effective in the presence of oxygen.[1][3] For distillation under an inert atmosphere, inhibitors like phenothiazine (B1677639) or certain nitroso compounds can be more effective.[3] The amount of inhibitor typically ranges from 50 to 200 ppm, but the optimal concentration may need to be determined empirically.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include residual starting materials from its synthesis, such as 2,6-lutidine, and byproducts from side reactions.[4] Other potential impurities could be partially reacted intermediates or oligomers of this compound.

Q4: How can I estimate the boiling point of this compound at a specific reduced pressure?

A4: The boiling point of a liquid at a reduced pressure can be estimated using a pressure-temperature nomograph or the Clausius-Clapeyron equation if the enthalpy of vaporization is known. Online calculators are also available for this purpose.

Quantitative Data

The following table summarizes the estimated boiling point of this compound at various pressures.

Pressure (mmHg) Estimated Boiling Point (°C)
760 (Atmospheric)143 - 145
100~100
50~85
20~68
10~55
5~43
1~20

Note: The boiling points at reduced pressures are estimations based on the atmospheric boiling point and may vary depending on the specific conditions and purity of the compound.

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound under Reduced Pressure

  • Preparation of the Apparatus:

    • Assemble a fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Use a fractionating column (e.g., Vigreux or packed column) to enhance separation efficiency.[2]

    • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the round-bottom distilling flask.

  • Charging the Flask:

    • Add the crude this compound to the distilling flask.

    • Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the flask.

  • System Purge and Evacuation:

    • Connect the apparatus to a vacuum pump via a cold trap.

    • Purge the system with an inert gas, such as nitrogen or argon, to remove oxygen.

    • Slowly and carefully apply the vacuum.

  • Distillation:

    • Once the desired pressure is reached and stable, begin stirring the contents of the flask.

    • Gradually heat the distilling flask using a heating mantle or an oil bath.

    • Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the this compound begins to distill.

    • Collect the fraction that distills at a constant temperature and pressure. This is the purified this compound.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum by introducing the inert gas.

    • Disassemble the apparatus and store the purified this compound under an inert atmosphere in a cool, dark place.

Visualizations

experimental_workflow Experimental Workflow for Purification of this compound cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown A Assemble Apparatus B Add Crude Product & Inhibitor A->B Charge Flask C Purge with Inert Gas B->C Seal System D Apply Vacuum C->D Evacuate E Heat and Stir D->E Begin Distillation F Collect Purified Fraction E->F Monitor Temperature G Cool System F->G Distillation Complete H Release Vacuum G->H Equilibrate Pressure I Store Product H->I Final Step

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Polymerization A Polymerization Observed? B Check Inhibitor Concentration A->B No, but concerned E Stop Distillation Immediately A->E Yes C Review Heating Protocol B->C D Verify Inert Atmosphere C->D F Cool and Disassemble Safely E->F G Clean Apparatus Thoroughly F->G

Caption: Decision tree for troubleshooting polymerization.

References

strategies to prevent premature polymerization of 2,6-divinylpyridine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the strategies to prevent the premature polymerization of 2,6-divinylpyridine during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What causes the premature polymerization of this compound?

A1: Premature polymerization of this compound is primarily initiated by exposure to heat, light, and the presence of oxygen. These conditions can generate free radicals, which trigger a chain-reaction polymerization of the vinyl groups. Contamination with peroxides or other radical initiators can also accelerate this process. Pure vinyl chloride monomer, a related vinyl compound, is quite stable and will not homopolymerize at typical transportation or storage temperatures and pressures when handled properly to exclude air and moisture[1].

Q2: What is the recommended inhibitor for preventing polymerization of this compound?

Q3: What are the optimal storage conditions for this compound?

A3: To maximize shelf life and prevent premature polymerization, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Ensure the container is tightly sealed to prevent exposure to moisture and oxygen.

  • Purity: Store the monomer free from contaminants that could act as polymerization initiators.

Q4: How can I check if my this compound has started to polymerize?

A4: Signs of polymerization include an increase in viscosity, the formation of a solid or gel-like substance, or a noticeable increase in temperature of the storage container. If any of these signs are observed, the monomer should be handled with caution as polymerization can be exothermic and potentially lead to a runaway reaction.

Q5: Do I need to remove the inhibitor before using this compound in my experiments?

A5: Yes, in most polymerization reactions, the presence of an inhibitor will prevent or significantly retard the desired reaction. Therefore, it is crucial to remove the inhibitor immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Monomer appears viscous or has solidified in the container. Premature polymerization has occurred.Do not attempt to use the monomer. Dispose of it according to your institution's hazardous waste disposal procedures.
Polymerization reaction is sluggish or does not initiate. Incomplete removal of the inhibitor.Repeat the inhibitor removal step. Consider using a fresh batch of alumina (B75360) or performing a vacuum distillation.
Monomer turns yellow or brown during storage. Oxidation or presence of impurities.While a slight color change may not always indicate polymerization, it is a sign of degradation. It is recommended to purify the monomer by vacuum distillation before use.
Inhibitor removal column is not effective. The alumina may be saturated or not sufficiently activated. The monomer may be too polar for the column packing.Use fresh, activated basic alumina. For highly polar monomers, vacuum distillation is a more effective method for inhibitor removal[3][4].

Quantitative Data on Inhibitors

While specific data for this compound is limited, the following table summarizes information found for a related vinylpyridine, 2-methyl-5-vinylpyridine (B86018) (MVP). This data can serve as a useful starting point for optimizing inhibitor concentrations and removal procedures for this compound.

Inhibitor Monomer Inhibitor Concentration Inhibitor Removal Method Reference
p-tert-butylcatechol (TBC)2-methyl-5-vinylpyridine (MVP)0.07% by weightPercolation through caustic-treated alumina[2]

Experimental Protocols

Protocol for Inhibitor Removal using an Alumina Column

This protocol is adapted from a method described for removing p-tert-butylcatechol (TBC) from 2-methyl-5-vinylpyridine and general guidance for using inhibitor removal columns[2][3][4].

Materials:

  • This compound containing inhibitor

  • Activated basic alumina (Brockmann I is often effective)

  • Glass chromatography column or a large glass pipette

  • Glass wool or cotton

  • Collection flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of glass wool or cotton at the bottom of the column to retain the alumina.

    • Carefully pack the column with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified. A general rule of thumb is to use approximately 10-20 g of alumina per 100 mL of monomer.

    • Gently tap the column to ensure even packing.

  • Equilibrate the Column:

    • Pre-wet the alumina with a small amount of a non-polar solvent (e.g., hexane) and allow it to drain completely. This step is optional but can help with even flow.

    • Flush the column with an inert gas for a few minutes to remove any residual solvent and oxygen.

  • Remove the Inhibitor:

    • Carefully pour the this compound onto the top of the alumina bed.

    • Allow the monomer to percolate through the column under gravity or with gentle positive pressure from an inert gas source.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Storage of Purified Monomer:

    • The inhibitor-free monomer is highly susceptible to polymerization and should be used immediately.

    • If short-term storage is necessary, keep the purified monomer on ice and under an inert atmosphere.

Note: The efficiency of inhibitor removal can be checked by analytical techniques such as UV-Vis spectroscopy or gas chromatography.

Visualizations

Polymerization_Inhibition cluster_0 Premature Polymerization Pathway cluster_1 Inhibition Mechanism Initiator Initiator Monomer Monomer Initiator->Monomer attacks Inhibitor Inhibitor Initiator->Inhibitor reacts with Inactive_Radical Inactive_Radical Polymer Polymer Monomer->Polymer propagates to Inhibitor->Inactive_Radical forms

Caption: Mechanism of premature polymerization and its inhibition.

Inhibitor_Removal_Workflow Start Start Prepare_Column Prepare Alumina Column Start->Prepare_Column Add_Monomer Add Inhibited Monomer Prepare_Column->Add_Monomer Percolate Percolate Through Alumina Add_Monomer->Percolate Collect Collect Purified Monomer Percolate->Collect Use_Immediately Use Immediately Collect->Use_Immediately End End Use_Immediately->End

Caption: Experimental workflow for inhibitor removal from this compound.

References

Technical Support Center: Troubleshooting Poor Solubility of 2,6-Divinylpyridine-Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-divinylpyridine-containing polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.

Troubleshooting Guides

Poor solubility of your this compound-containing polymer is often a result of excessive cross-linking. The bifunctional nature of the this compound monomer readily leads to the formation of an insoluble polymer network. This guide will walk you through systematically troubleshooting and addressing this issue.

Issue 1: Polymer is completely insoluble in all common organic solvents.

This is a strong indication of a highly cross-linked polymer network. The troubleshooting workflow for this issue is as follows:

G cluster_0 Troubleshooting Workflow for Insoluble Polymers A Initial Observation: Polymer is insoluble B Hypothesis: High degree of cross-linking A->B C Action 1: Review Polymerization Conditions B->C D Action 2: Characterize the Insoluble Polymer B->D E Action 3: Attempt Swelling Studies B->E F Outcome: Synthesize a soluble version of the polymer C->F D->F E->F

Caption: Troubleshooting workflow for completely insoluble polymers.

Detailed Steps:

  • Review Polymerization Conditions: The primary approach to resolving insolubility is to prevent it during synthesis.

    • Monomer Concentration: High monomer concentrations can accelerate the formation of a cross-linked network. Consider reducing the monomer concentration in your polymerization reaction.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to limit the extent of cross-linking.

    • Initiator Concentration: The concentration of the initiator can influence the rate of polymerization and cross-linking. Optimization may be required.

    • Consider a Chain Transfer Agent: The addition of a chain transfer agent can help to control the molecular weight and reduce the likelihood of cross-linking.

  • Characterize the Insoluble Polymer: Understanding the properties of your insoluble polymer is crucial. Since it cannot be dissolved, solution-based characterization techniques are not applicable.

    • Solid-State NMR (ssNMR): This can provide information about the chemical structure and the local environment of the polymer chains.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of the expected functional groups in your polymer. A KBr pellet is a common sample preparation method for insoluble polymers.[1]

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can determine thermal transitions (like the glass transition temperature) and the thermal stability of the polymer.[1]

    • Elemental Analysis: Can confirm the elemental composition of your polymer.

  • Attempt Swelling Studies: Even if the polymer does not dissolve, it may swell in a compatible solvent.[2] This can provide an indication of the cross-link density.

    • Procedure:

      • Place a known mass of the dry polymer in a vial.

      • Add a solvent and allow it to equilibrate for a set period (e.g., 24 hours).

      • Remove the swollen polymer, carefully blot the surface to remove excess solvent, and weigh it.

      • The swelling ratio can be calculated as: (Mass of swollen polymer - Mass of dry polymer) / Mass of dry polymer.

    • Solvent Selection: Start with solvents that are good for other pyridine-containing polymers.

Issue 2: Polymer has partial or poor solubility.

If your polymer exhibits some solubility, you have more options for both characterization and improving its solubility.

G cluster_1 Troubleshooting Workflow for Partially Soluble Polymers A Initial Observation: Partial or poor solubility B Action 1: Optimize Dissolution Conditions A->B C Action 2: Solvent Screening A->C D Action 3: Characterize the Soluble Fraction B->D C->D E Outcome: Improved solubility or understanding of polymer fractions D->E

Caption: Troubleshooting workflow for partially soluble polymers.

Detailed Steps:

  • Optimize Dissolution Conditions:

    • Temperature: Gently heating the solvent can increase the solubility of the polymer. However, be cautious as this can also lead to degradation.

    • Agitation: Continuous stirring or sonication can aid in the dissolution process.

    • Time: Allow sufficient time for the polymer to dissolve, as this can be a slow process.

  • Solvent Screening: A systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a good starting point.[3] Pyridine-containing polymers often have improved solubility due to dipole-dipole interactions.[4]

    • Recommended Solvents: Based on the solubility of similar pyridine-containing polymers, the following solvents are good candidates for screening.[5][6]

SolventPolarity IndexNotes
N-Methyl-2-pyrrolidone (NMP)6.7A common solvent for high-performance polymers.
Dimethylformamide (DMF)6.4Often used for poly(vinylpyridine) and related polymers.[6]
Dimethylacetamide (DMAc)6.5Another effective solvent for many polar polymers.[5]
Tetrahydrofuran (THF)4.0May be effective for less polar copolymers, but P4VP can be insoluble in THF at higher molecular weights.[6]
Chloroform4.1A potential solvent, particularly for less polar structures.
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent.
Acidified Aqueous SolutionsHighDue to the basicity of the pyridine (B92270) ring, solubility can be significantly increased at a lower pH.[6] Try dilute HCl or acetic acid.
  • Characterize the Soluble Fraction: If you can dissolve a portion of your polymer, you can gain valuable insights.

    • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This will provide information on the molecular weight and molecular weight distribution of the soluble portion.

    • Solution-State NMR (¹H and ¹³C): Can confirm the chemical structure of the soluble polymer chains.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymer insoluble when the monomer is soluble?

A1: The this compound monomer has two polymerizable vinyl groups. During polymerization, both of these groups can react, leading to the formation of a cross-linked, three-dimensional network. This network structure is what makes the polymer insoluble, as the individual polymer chains are covalently bonded together and cannot be separated by a solvent.[2][3] The polymer will likely swell in a compatible solvent rather than dissolve.[2]

Q2: Can I make a soluble polymer from this compound?

A2: Yes, it is possible but requires careful control of the polymerization conditions to minimize cross-linking. Strategies include:

  • Stopping the reaction at low conversion: This reduces the probability of both vinyl groups on a single monomer unit reacting.

  • Using controlled polymerization techniques: Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization can offer better control over the polymer architecture.

  • Copolymerization: Copolymerizing this compound with a monovinyl monomer can reduce the overall cross-link density.

Q3: How can I analyze my insoluble polymer to understand its structure?

A3: For insoluble polymers, you are limited to techniques that can analyze solid samples.[2] These include:

  • Solid-State NMR (ssNMR): Provides detailed structural information.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups.

  • Thermal Analysis (DSC, TGA): To determine thermal properties.

  • Elemental Analysis: To confirm the elemental composition.

Q4: My polymer seems to be degrading in the solvent. What should I do?

A4: Polymer degradation can be influenced by the solvent, temperature, and presence of light or air.

  • Lower the temperature: Avoid excessive heating during dissolution attempts.

  • Use a different solvent: The current solvent may be reacting with your polymer.

  • Work in an inert atmosphere: If your polymer is sensitive to oxidation, perform dissolution under nitrogen or argon.

  • Protect from light: If your polymer is light-sensitive, use amber vials or cover your glassware with foil.

Q5: The solubility of my polymer changes over time. Why is this happening?

A5: Changes in solubility over time can be due to several factors:

  • Post-polymerization cross-linking: Some residual reactive groups may continue to react slowly, increasing the cross-link density and reducing solubility.

  • Oxidation or degradation: Exposure to air, light, or moisture can alter the polymer structure and affect its solubility.

  • Crystallization: Amorphous polymers can sometimes slowly crystallize, which can reduce their solubility.

To mitigate this, store your polymer in a cool, dark, and dry environment, preferably under an inert atmosphere.

References

Technical Support Center: Enhancing the Thermal Stability of 2,6-Divinylpyridine Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and thermal analysis of 2,6-divinylpyridine crosslinked polymers.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

Issue 1: Polymer exhibits lower than expected thermal stability (premature degradation).

Potential CauseRecommended Solution
Incomplete Polymerization: Residual monomer or initiator can act as a weak link, initiating degradation at lower temperatures.- Optimize Polymerization Conditions: Ensure complete monomer conversion by adjusting initiator concentration, reaction time, and temperature. Monitor the reaction using techniques like FTIR or NMR to confirm the disappearance of vinyl peaks. - Purification: Thoroughly wash the polymer after synthesis to remove any unreacted monomer, initiator fragments, or solvents. Techniques like Soxhlet extraction can be effective.
Presence of Oxygen during Polymerization or Analysis: Oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than thermal degradation in an inert atmosphere.- Inert Atmosphere: Conduct polymerization and thermal analysis (TGA) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1] - Degas Monomers/Solvents: Prior to polymerization, degas all monomers and solvents to remove dissolved oxygen.
Initiator Residues: Certain initiators or their byproducts can be thermally labile and catalyze degradation.- Select a Thermally Stable Initiator: Choose an initiator with a decomposition temperature well above the intended service temperature of the polymer. - Minimize Initiator Concentration: Use the minimum amount of initiator necessary to achieve complete polymerization.
Structural Defects in the Polymer Network: The presence of chain-end defects or irregular crosslinks can create points of thermal instability.- Control Monomer Purity: Use highly purified this compound to avoid incorporating impurities that can lead to structural defects. - Controlled Polymerization Technique: Employ controlled radical polymerization techniques (e.g., RAFT, ATRP) to achieve a more uniform network structure.

Issue 2: Inconsistent or irreproducible TGA/DSC results.

Potential CauseRecommended Solution
Sample Preparation: Differences in sample size, packing, or morphology can affect heat transfer and lead to varied results.- Standardize Sample Preparation: Use a consistent sample mass and ensure it is well-packed in the TGA/DSC pan. For powders, gently tap the pan to ensure good thermal contact. - Grind the Sample: If the polymer is in a larger form, grinding it to a fine, uniform powder can improve reproducibility.
Heating Rate: Different heating rates can shift the observed transition and decomposition temperatures.- Use a Standard Heating Rate: A heating rate of 10 °C/min is common for TGA and DSC analysis of polymers.[2] Always report the heating rate with your data.
Instrument Calibration: An improperly calibrated instrument will yield inaccurate temperature and mass loss readings.- Regular Calibration: Calibrate the TGA and DSC instruments regularly according to the manufacturer's guidelines using appropriate standards (e.g., indium for DSC).
Atmosphere Control: Fluctuations in the purge gas flow rate can affect the baseline and the rate of degradation.- Maintain a Constant Flow Rate: Ensure a steady and appropriate flow rate of the purge gas (e.g., 20-50 mL/min) throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal degradation mechanism for this compound crosslinked polymers?

A1: While specific literature on the pyrolysis of this compound crosslinked polymers is scarce, the degradation is expected to be complex due to the crosslinked nature and the presence of the pyridine (B92270) ring. Based on studies of poly(2-vinylpyridine) and poly(4-vinylpyridine), the degradation likely involves a combination of mechanisms.[3] Initially, at lower temperatures, the loss of pyridine units may occur, leading to an unsaturated and more crosslinked polymer backbone.[3] At higher temperatures, random scission of the polymer backbone and depolymerization to the monomer and other small molecules would become the dominant degradation pathways.[3] Pyrolysis-GC/MS is an excellent technique to identify the specific degradation products.[4][5]

Q2: How does the degree of crosslinking affect the thermal stability of these polymers?

A2: Generally, a higher degree of crosslinking enhances the thermal stability of a polymer network.[6] The increased network density restricts the mobility of polymer chains, requiring more energy to initiate degradation. This often results in a higher onset temperature of decomposition and a greater char yield at high temperatures. However, an excessively high crosslink density can sometimes introduce strain into the network, potentially creating weak points.

Q3: Can I improve the thermal stability of my this compound polymer by incorporating comonomers?

A3: Yes, copolymerization is a common strategy to enhance thermal stability. Incorporating a comonomer with high thermal stability, such as styrene (B11656) or a monomer containing aromatic or heterocyclic rings, can increase the overall thermal resistance of the resulting polymer network. The introduction of comonomers can also disrupt the regular degradation pathways of the this compound units, potentially leading to a more stable material.

Q4: What are the key thermal transitions to look for in a DSC analysis of these polymers?

A4: For a highly crosslinked thermoset polymer like one derived from this compound, you would typically look for the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A higher Tg is generally indicative of a higher degree of crosslinking and greater thermal stability.[7] Due to the crosslinked nature, a distinct melting point (Tm) is not expected.

Q5: How can metal coordination be used to improve thermal stability?

A5: The nitrogen atom in the pyridine ring can coordinate with metal ions. This coordination can act as a form of "ionic crosslinking," further restricting polymer chain mobility and enhancing thermal stability.[7] Studies on poly(4-vinylpyridine-co-divinylbenzene)–Cu(II) complexes have shown an increase in the glass transition temperature and the activation energy of random scission upon complexation with copper ions.[7]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA is calibrated and the sample pan is clean.

  • Sample Preparation: Weigh 5-10 mg of the dried polymer sample into the TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the temperature program: Heat from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow.

  • Sample Preparation: Weigh 5-10 mg of the dried polymer sample into a DSC pan and seal it.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Heat from room temperature to a temperature above the expected Tg at a rate of 10 °C/min.

      • Hold for a few minutes to erase the thermal history.

      • Cool down to room temperature at 10 °C/min.

      • Heat again at 10 °C/min to record the thermal transitions.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan, typically observed as a step change in the heat flow curve.

Quantitative Data Summary

The following table presents hypothetical but representative thermal analysis data for this compound crosslinked polymers with varying degrees of crosslinking. This data is for illustrative purposes to demonstrate expected trends.

Polymer SystemCrosslinker Content (mol%)Tonset (°C) (TGA, N2)Tmax (°C) (TGA, N2)Char Yield at 700 °C (%) (TGA, N2)Tg (°C) (DSC)
P(2,6-DVP)10038045045>300
P(2,6-DVP-co-St)5036543538250
P(2,6-DVP-co-St)2535042030180

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomer This compound Polymerization Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Purification Purification (Washing/Extraction) Polymerization->Purification Polymer Crosslinked Polymer Purification->Polymer TGA TGA Analysis Polymer->TGA DSC DSC Analysis Polymer->DSC Data Thermal Stability Data (Tonset, Tmax, Tg) TGA->Data DSC->Data

Caption: Experimental workflow for synthesis and thermal analysis.

Signaling_Pathway cluster_factors Factors Influencing Thermal Stability cluster_properties Resulting Polymer Properties Crosslinking Increased Crosslinking Density Stability Enhanced Thermal Stability (Higher Tonset, Tg) Crosslinking->Stability Increases Comonomer Incorporation of Thermally Stable Comonomer Comonomer->Stability Increases Defects Structural Defects/ Impurities Degradation Decreased Thermal Stability (Lower Tonset) Defects->Degradation Decreases Metal Metal Ion Coordination Metal->Stability Increases

References

addressing challenges in the characterization of insoluble 2,6-divinylpyridine polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of insoluble 2,6-divinylpyridine (DVP) polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these challenging materials.

Frequently Asked Questions (FAQs)

Q1: Why are this compound polymers so difficult to characterize?

A1: The insolubility of crosslinked this compound polymers is the primary challenge. This insolubility stems from the rigid pyridine (B92270) rings and the high degree of crosslinking inherent in their structure. Consequently, traditional solution-based characterization techniques like Gel Permeation Chromatography (GPC) for molecular weight determination are not applicable.[1] Researchers must rely on solid-state analytical methods to probe the polymer's structure and properties.

Q2: How can I confirm that the polymerization of this compound has occurred?

A2: Fourier Transform Infrared (FTIR) spectroscopy is a key technique for confirming polymerization. The most direct evidence is the disappearance or significant reduction of absorbance bands associated with the vinyl groups of the monomer. Look for the disappearance of peaks around 1630 cm⁻¹ (C=C stretching) and 990/910 cm⁻¹ (vinyl C-H bending) in the polymer spectrum compared to the monomer spectrum.[2][3][4]

Q3: What is the best method to determine the crosslink density of my insoluble polymer?

A3: Swelling studies are the most common and practical method for estimating the crosslink density of insoluble polymer networks.[5] By measuring the amount of solvent absorbed by the polymer, you can calculate the swelling ratio, which is inversely related to the crosslink density. The choice of solvent is critical; a good solvent will swell the polymer significantly without dissolving it.

Q4: Can I determine the molecular weight of an insoluble this compound polymer?

A4: Determining the absolute molecular weight of an insoluble, crosslinked polymer is not feasible with conventional methods. However, you can gain insights into the network structure by determining the average molecular weight between crosslinks (Mc) from swelling data.[5]

Q5: How can I assess the thermal stability of my polymer?

A5: Thermogravimetric Analysis (TGA) is the primary technique for evaluating thermal stability. It measures the weight loss of the polymer as a function of temperature, providing information on the onset of decomposition and the degradation profile.[6][7][8][9][10][11][12] Differential Scanning Calorimetry (DSC) can also provide information on the glass transition temperature (Tg), which is related to the polymer's rigidity and thermal properties.[6][13][14][15][16] The incorporation of pyridine into a polymer backbone can influence its thermal stability.[7]

Troubleshooting Guides

FTIR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Vinyl peaks are still present in the polymer spectrum. Incomplete polymerization.1. Review your polymerization conditions (initiator concentration, temperature, time). 2. Ensure the monomer was pure. 3. Increase polymerization time or temperature if appropriate.
Broad, poorly resolved peaks. Sample is too thick or has a rough surface for Attenuated Total Reflectance (ATR)-FTIR.1. If using ATR, ensure good contact between the sample and the crystal. 2. For transmission, prepare a thin, uniform KBr pellet with a small amount of finely ground polymer.
Water peaks (broad absorbance around 3400 cm⁻¹) are obscuring the spectrum. The polymer sample or KBr is not completely dry.1. Dry the polymer sample thoroughly in a vacuum oven before analysis. 2. Use dry KBr and store it in a desiccator.
Thermal Analysis (TGA/DSC)
Problem Possible Cause Troubleshooting Steps
Inconsistent decomposition temperatures in TGA. 1. Different heating rates were used. 2. Sample heterogeneity. 3. Different purge gases were used.1. Use a consistent heating rate for all analyses (e.g., 10 °C/min). 2. Ensure the sample is a fine, homogeneous powder. 3. Use the same purge gas (e.g., nitrogen or air) for all runs.
No clear glass transition (Tg) is observed in DSC. 1. The polymer is highly crystalline or very highly crosslinked. 2. The heating/cooling rate is too slow.1. For highly crosslinked polymers, the Tg may be very broad or suppressed.[14] 2. Try a faster heating rate (e.g., 20 °C/min) to enhance the transition. 3. Modulated DSC can sometimes help to resolve weak transitions.[14]
Weight loss at low temperatures (<150 °C) in TGA. Presence of residual solvent or absorbed moisture.1. Dry the sample under vacuum before TGA analysis. 2. Run a preliminary heating cycle to a temperature below the decomposition point to remove volatiles.
Solid-State NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad, featureless peaks in ¹³C CP/MAS NMR. 1. Insufficient magic angle spinning (MAS) speed. 2. Inefficient cross-polarization (CP) due to molecular motion or rigidity. 3. Sample heterogeneity.1. Increase the MAS speed to average out dipolar couplings and chemical shift anisotropy more effectively. 2. Optimize the CP contact time. For rigid aromatic polymers, a shorter contact time may be necessary. 3. Ensure the sample is a fine, homogeneous powder.
Low signal-to-noise ratio. 1. Insufficient number of scans. 2. Small sample amount.1. Increase the number of scans to improve the signal-to-noise ratio. 2. Use a larger sample rotor if available and pack it tightly.
Difficulty in assigning peaks. Lack of reference spectra for poly(this compound).1. Compare the spectrum to that of the monomer and related pyridine-containing polymers. 2. Use spectral editing techniques (e.g., dipolar dephasing) to differentiate between protonated and non-protonated carbons.
Elemental Analysis
Problem Possible Cause Troubleshooting Steps
Nitrogen content is lower than the theoretical value. 1. Incomplete combustion of the polymer.[17] 2. The sample is not homogeneous.1. Ensure the combustion temperature is high enough to completely break down the stable aromatic pyridine rings.[5] 2. Use a combustion catalyst if necessary. 3. Grind the sample into a very fine, homogeneous powder.[18]
Results are not reproducible. 1. Sample inhomogeneity. 2. Inconsistent sample weighing.1. Thoroughly grind and mix the polymer sample before taking aliquots for analysis. 2. Use a microbalance for accurate weighing of small sample amounts.

Experimental Protocols

Protocol 1: Confirmation of Polymerization using FTIR Spectroscopy
  • Sample Preparation:

    • Monomer: Obtain the FTIR spectrum of the this compound monomer as a liquid film between KBr plates or using an ATR accessory.

    • Polymer: Grind a small amount of the insoluble polymer into a fine powder. Prepare a KBr pellet by mixing approximately 1-2 mg of the polymer with 100-200 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, use an ATR accessory for direct analysis of the powder.

  • Data Acquisition:

    • Collect the FTIR spectra over a range of 4000-400 cm⁻¹.

    • Use a resolution of 4 cm⁻¹ and co-add at least 32 scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the polymer to that of the monomer.

    • Confirm the disappearance or significant reduction of the vinyl group absorption bands in the polymer spectrum. Key bands to monitor are:

      • ~1630 cm⁻¹ (C=C stretching)

      • ~990 cm⁻¹ and ~910 cm⁻¹ (out-of-plane C-H bending of vinyl groups)[2][3][4]

Protocol 2: Determination of Crosslink Density via Swelling Studies
  • Solvent Selection:

    • Choose a solvent that is a good solvent for the linear analog (poly(2-vinylpyridine) or poly(6-vinylpyridine)) but does not dissolve the crosslinked polymer.

    • Good candidates for swelling studies of aromatic polymers include toluene, chloroform, and tetrahydrofuran (B95107) (THF).[5][6][7][10][19][20][21]

  • Experimental Procedure:

    • Accurately weigh a small, dry sample of the polymer (W_d).

    • Immerse the polymer in the chosen solvent at a constant temperature.

    • Allow the polymer to swell to equilibrium (typically 24-72 hours).

    • Carefully remove the swollen polymer, blot the surface to remove excess solvent, and quickly weigh it (W_s).

  • Calculations:

    • Calculate the swelling ratio (Q) using the formula:

      • Q = 1 + (ρ_p / ρ_s) * [ (W_s - W_d) / W_d ]

      • where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

    • The crosslink density is inversely proportional to the swelling ratio.

Data Summary

Table 1: Typical FTIR Peak Assignments for this compound Monomer and Polymer

Wavenumber (cm⁻¹)AssignmentMonomerPolymer
~3080-3010Aromatic C-H stretchPresentPresent
~2950-2850Aliphatic C-H stretchPresentPresent
~1630Vinyl C=C stretchPresent (Strong) Absent or Very Weak
~1580, 1470, 1430Pyridine ring C=C and C=N stretchingPresentPresent (May show slight shifts)
~990 and 910Vinyl C-H out-of-plane bendingPresent (Strong) Absent or Very Weak

Table 2: Representative Thermal Properties of Poly(vinylpyridine)s

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Onset (TGA, N₂) (°C)
Poly(2-vinylpyridine)~105~350
Poly(4-vinylpyridine)~150~380
Crosslinked Poly(this compound)Expected to be higher than linear analogsExpected to be high due to crosslinking and aromaticity

Note: These are typical values and can vary depending on molecular weight, crosslink density, and experimental conditions.[6][7][8][9][10]

Diagrams

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization monomer This compound Monomer polymerization Polymerization monomer->polymerization insoluble_polymer Insoluble Polymer polymerization->insoluble_polymer ftir FTIR Spectroscopy insoluble_polymer->ftir Confirm Polymerization tga_dsc Thermal Analysis (TGA/DSC) insoluble_polymer->tga_dsc Assess Thermal Stability ssnmr Solid-State NMR insoluble_polymer->ssnmr Elucidate Structure elemental Elemental Analysis insoluble_polymer->elemental Determine N Content swelling Swelling Studies insoluble_polymer->swelling Estimate Crosslink Density

Caption: Workflow for the synthesis and characterization of insoluble this compound polymers.

troubleshooting_logic cluster_ftir FTIR Issues cluster_thermal Thermal Analysis Issues start Inconsistent Characterization Results vinyl_peaks Vinyl Peaks Present? start->vinyl_peaks broad_peaks Broad Peaks? start->broad_peaks inconsistent_tga Inconsistent TGA? start->inconsistent_tga no_tg No Clear Tg in DSC? start->no_tg check_polymerization Review Polymerization Conditions vinyl_peaks->check_polymerization Yes check_sample_prep Optimize Sample Preparation broad_peaks->check_sample_prep Yes standardize_conditions Standardize Heating Rate & Purge Gas inconsistent_tga->standardize_conditions Yes adjust_dsc_params Increase Heating Rate / Use Modulated DSC no_tg->adjust_dsc_params Yes

Caption: A logical flowchart for troubleshooting common issues in polymer characterization.

References

Technical Support Center: Refinement of Initiator Selection for 2,6-Divinylpyridine Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of 2,6-divinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the polymerization of this compound.

Problem Potential Cause Recommended Solution
High Polydispersity (PDI > 1.2) Slow Initiation: The rate of initiation is significantly slower than the rate of propagation, leading to chains starting at different times.[1]- Anionic Polymerization: Use a more reactive initiator like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) instead of n-butyllithium to ensure rapid initiation.[2] - Controlled Radical Polymerization (CRP): Ensure the rapid decomposition of the radical initiator (e.g., AIBN, V-601) at the chosen reaction temperature. Select a Chain Transfer Agent (CTA) for RAFT or a suitable ligand for ATRP that provides fast activation.[3]
Chain Termination/Transfer: Impurities in the monomer, solvent, or initiator can terminate growing polymer chains.[1]- Rigorously purify the monomer and solvent. Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]
Temperature Fluctuations: Inconsistent temperature can affect the rates of initiation, propagation, and termination differently.- Use a stable temperature-controlled bath (oil or water) to maintain a consistent reaction temperature.
Gelation or Cross-linking Bifunctional Monomer Reactivity: this compound has two polymerizable vinyl groups. Uncontrolled polymerization can lead to the reaction of the pendant vinyl group, causing cross-linking.- Anionic Polymerization: Conduct the polymerization at low temperatures (-78 °C) to favor the polymerization of one vinyl group over the other.[4] Consider the use of additives like lithium chloride or certain alkoxides that can moderate the reactivity of the propagating anion. - RAFT Polymerization: Choose a CTA that provides good control over the polymerization, minimizing the likelihood of side reactions. Maintain a low monomer conversion to reduce the probability of cross-linking.
High Monomer Concentration: Higher concentrations increase the probability of intermolecular reactions leading to cross-linking.- Perform the polymerization at a lower monomer concentration.
Low or No Polymer Yield Inactive Initiator: The initiator may have degraded due to improper storage or handling.- Use a freshly opened or properly stored initiator. For organolithium reagents, titration is recommended to determine the active concentration.
Presence of Inhibitors: The monomer may contain inhibitors from manufacturing that were not removed.- Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.
Incorrect Initiator Choice: The chosen initiator may not be suitable for the polymerization method.- Ensure the initiator is appropriate for the type of polymerization (e.g., organolithium for anionic, AIBN for radical). The initiator's reactivity should be matched to the monomer.[5]
Inconsistent Molecular Weight Inaccurate Initiator Amount: The amount of initiator directly controls the number of polymer chains and thus the molecular weight in living/controlled polymerizations.- Accurately measure the amount of initiator. For air- and moisture-sensitive initiators like organolithiums, use precise syringe techniques.
Side Reactions: Attack of the initiator or propagating chain on the pyridine (B92270) ring can lead to undesired side reactions.- For anionic polymerization, the use of non-nucleophilic bases or initiators at low temperatures is recommended to minimize side reactions with the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful anionic polymerization of this compound?

A1: The most critical factor is the rigorous exclusion of impurities, particularly water, oxygen, and other protic sources. Anionic polymerization involves highly reactive carbanionic species that are readily terminated by such impurities. Therefore, meticulous purification of the monomer and solvent, along with the use of high-vacuum or inert atmosphere techniques, is essential for a successful and controlled polymerization.[4]

Q2: How can I control the molecular weight of poly(this compound)?

A2: In living/controlled polymerizations, the number-average molecular weight (Mn) can be predicted and controlled by the molar ratio of the monomer to the initiator ([M]/[I]). A higher ratio will result in a higher molecular weight. For this to be accurate, initiation must be fast and quantitative, and chain termination and transfer reactions must be absent.[1]

Q3: What is the role of the initiator's solubility?

A3: The initiator must be soluble in the reaction solvent to ensure homogeneous initiation.[6][7] If the initiator is not fully dissolved, initiation will be slow and non-uniform, leading to a broad molecular weight distribution and poor control over the polymerization. For instance, in radical polymerizations, oil-soluble initiators like AIBN are used in organic solvents, while water-soluble initiators are used in emulsion or aqueous systems.[8]

Q4: Can I use any organolithium initiator for the anionic polymerization of this compound?

A4: While several organolithium initiators can polymerize vinylpyridines, their reactivity differs. n-Butyllithium (n-BuLi) is a common choice, but it is highly reactive and can sometimes lead to side reactions with the pyridine ring. Initiators like sec-butyllithium or tert-butyllithium are often preferred as they can provide faster and more efficient initiation. The choice of initiator can impact the polymer's microstructure and properties.[2]

Q5: How do I choose a suitable Chain Transfer Agent (CTA) for the RAFT polymerization of this compound?

A5: The selection of a RAFT agent is crucial for achieving a controlled polymerization. The choice depends on the reactivity of the monomer. For vinylpyridines, which are conjugated monomers, dithioesters or trithiocarbonates are generally effective CTAs. The "R" and "Z" groups of the CTA (Z-C(=S)S-R) must be chosen to ensure that the rate of addition to the C=S bond is high and that the intermediate radical fragments efficiently in the desired direction.[3]

Q6: My GPC results show a bimodal distribution. What could be the cause?

A6: A bimodal distribution in Gel Permeation Chromatography (GPC) often indicates the presence of two distinct polymer populations with different molecular weights. This can be caused by:

  • Slow Initiation: A second, slower initiation event creates a new set of chains that are shorter than the main population.

  • Chain Coupling: Termination by coupling of two growing chains can result in a population of polymers with double the molecular weight.

  • Impurities: The presence of impurities that are introduced during the polymerization can initiate new chains.

Quantitative Data Summary

Initiator SystemPolymerization TypeTypical Mn ( g/mol )Typical PDI (Mw/Mn)Key AdvantagesPotential Challenges
n-Butyllithium (n-BuLi)Anionic5,000 - 50,0001.1 - 1.3Readily available.Slower initiation than propagation; potential side reactions with the pyridine ring.[2]
sec-Butyllithium (sec-BuLi)Anionic5,000 - 50,0001.05 - 1.15Fast and efficient initiation.Highly reactive and requires stringent anhydrous and anaerobic conditions.
AIBN / Dithiobenzoate CTARAFT10,000 - 100,0001.1 - 1.25Good control over molecular weight and architecture; tolerant to more functional groups than anionic polymerization.[3]Requires careful selection of CTA; potential for retardation depending on CTA concentration.
CuBr / PMDETAATRP10,000 - 80,0001.1 - 1.3Versatile and provides good control.Requires removal of copper catalyst from the final polymer.[9][10]

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound using sec-Butyllithium

Materials:

  • This compound (purified by passing through basic alumina and then distilled under vacuum)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (concentration determined by titration)

  • Methanol (B129727) (degassed)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Assemble a flame-dried glass reactor equipped with a magnetic stir bar and rubber septa under a positive pressure of argon.

  • Cannulate freshly distilled THF into the reactor.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Add the purified this compound monomer to the THF via syringe.

  • Slowly add the sec-butyllithium initiator dropwise to the stirring solution. The solution should turn a deep red color, indicating the formation of the living anionic species.

  • Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-2 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane (B92381) or methanol).

  • Filter and dry the resulting poly(this compound) under vacuum.

  • Characterize the polymer using GPC (for molecular weight and PDI) and ¹H NMR.[11][12]

Protocol 2: RAFT Polymerization of this compound

Materials:

  • This compound (purified by passing through basic alumina)

  • 2-Cyano-2-propyl dithiobenzoate (CPDB) or other suitable CTA

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • 1,4-Dioxane or Toluene (anhydrous)

  • Methanol

  • Argon or Nitrogen gas (high purity)

Procedure:

  • In a Schlenk flask, dissolve this compound, the CTA, and AIBN in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 200:1:0.2).

  • Deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with argon or nitrogen.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitor the polymerization by taking aliquots at different time points to determine monomer conversion (e.g., by ¹H NMR or GC).

  • To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).

  • Filter and dry the polymer under vacuum.

  • Analyze the polymer by GPC to determine Mn and PDI.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer This compound Purification Purification (Alumina column) Monomer->Purification Addition Monomer & Solvent Addition Purification->Addition Solvent Anhydrous Solvent Solvent->Addition Initiator Initiator Solution Initiation Initiator Addition Initiator->Initiation Reactor Inert Atmosphere Reactor (-78°C or 70°C) Propagation Polymerization Reactor->Propagation Addition->Reactor Initiation->Reactor Termination Termination/ Quenching Propagation->Termination Precipitation Precipitation & Drying Termination->Precipitation GPC GPC Analysis (Mn, PDI) Precipitation->GPC NMR NMR Analysis (Structure) Precipitation->NMR

Caption: General experimental workflow for the polymerization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem High PDI or Bimodal GPC SlowInitiation Slow Initiation Problem->SlowInitiation Impurities Impurities Present Problem->Impurities TempFluctuation Temperature Fluctuations Problem->TempFluctuation ChangeInitiator Use Faster Initiator SlowInitiation->ChangeInitiator Purify Purify Monomer/Solvent Impurities->Purify StableTemp Use Temp. Controlled Bath TempFluctuation->StableTemp

References

Technical Support Center: Overcoming Reproducibility Issues in 2,6-Divinylpyridine Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming reproducibility challenges in the polymerization of 2,6-divinylpyridine. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization techniques for this compound?

A1: The two most common methods for polymerizing this compound are anionic polymerization and radical polymerization. Anionic polymerization, particularly living anionic polymerization, offers excellent control over molecular weight and produces polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1][2] However, it is highly sensitive to impurities. Radical polymerization is more robust and tolerant of functional groups but typically yields polymers with a broader molecular weight distribution.[3][4]

Q2: Why is my poly(this compound) insoluble or forming a gel?

A2: Gelation or cross-linking is a common issue with divinyl monomers like this compound. It occurs when both vinyl groups on the monomer participate in the polymerization, leading to a three-dimensional network instead of linear or branched polymer chains. This can be caused by inappropriate reaction conditions, high monomer concentration, or the choice of initiator.[5]

Q3: What is a "living" polymerization, and why is it desirable for this compound?

A3: A living polymerization is a chain polymerization that proceeds in the absence of termination or chain transfer reactions.[6] This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (PDI < 1.1), and the ability to create block copolymers by sequential monomer addition. For applications requiring well-defined polymer architectures, such as in drug delivery systems, living anionic polymerization is highly advantageous.

Q4: How critical is the purity of the this compound monomer?

A4: Monomer purity is absolutely critical, especially for anionic polymerization. Impurities such as water, oxygen, and other protic species can terminate the growing polymer chains, leading to a broad molecular weight distribution and failure to achieve the desired molecular weight.[7] For radical polymerization, while less sensitive, impurities can still act as inhibitors or chain transfer agents, affecting the polymerization rate and final polymer properties.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the polymerization of this compound.

Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
Possible Cause Troubleshooting Step
Impure Monomer or Solvent Purify the monomer and solvent rigorously. For anionic polymerization, this involves drying over desiccants like calcium hydride followed by distillation under high vacuum.[7] For radical polymerization, passing the monomer through a column of basic alumina (B75360) to remove inhibitors is often sufficient.
Inactive Initiator Use a fresh, properly stored initiator. For anionic polymerization, titrate the organolithium initiator to determine its exact concentration. For radical initiators like AIBN or BPO, ensure they have been stored correctly and have not decomposed.
Presence of Oxygen (Anionic) Ensure all glassware is flame-dried under vacuum and the entire system is purged with a high-purity inert gas (e.g., Argon or Nitrogen). Use of a high-vacuum line and break-seal techniques is recommended for anionic polymerization.[7]
Incorrect Initiator Choice For anionic polymerization of vinylpyridines, organolithium initiators (e.g., n-BuLi, sec-BuLi) are common. The choice of initiator should match the reactivity of the monomer. For radical polymerization, the initiator should be chosen based on the desired reaction temperature and solvent.
Low Reaction Temperature While low temperatures are often necessary for controlled anionic polymerization, excessively low temperatures can significantly slow down the initiation and propagation steps. Optimize the temperature based on literature for similar monomers.
Issue 2: Broad or Bimodal Molecular Weight Distribution (PDI > 1.2)
Possible Cause Troubleshooting Step
Slow Initiation (Anionic) Ensure the rate of initiation is faster than or equal to the rate of propagation. This can be achieved by using a more reactive initiator or by adding a small amount of a more reactive monomer to create a "living" seed.
Chain Transfer Reactions Chain transfer to monomer, polymer, or solvent can broaden the PDI. In radical polymerization, a chain transfer agent can be intentionally added to control molecular weight, but unintentional transfer leads to poor control. In anionic polymerization, impurities are a major cause of chain transfer.[1]
Temperature Fluctuations Maintain a constant and uniform temperature throughout the polymerization. Temperature gradients in the reaction vessel can lead to different polymerization rates and broader PDI.
Poor Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially at the beginning of the polymerization when the initiator is added.
GPC Analysis Issues Incorrect calibration, column degradation, or improper sample preparation can lead to inaccurate PDI measurements. Ensure the GPC system is properly calibrated with appropriate standards and that the sample is fully dissolved and filtered.[8][9][10]
Issue 3: Uncontrolled Cross-linking and Gelation
Possible Cause Troubleshooting Step
High Monomer Concentration Reduce the initial monomer concentration. Higher concentrations increase the probability of intermolecular reactions leading to cross-linking.
High Conversion Stop the polymerization at a lower conversion before significant cross-linking occurs. This is particularly important in radical polymerization.
Inappropriate Initiator Concentration In radical polymerization, a higher initiator concentration can lead to a higher concentration of growing chains, which can increase the likelihood of combination termination and cross-linking. Optimize the initiator concentration.
Reaction Temperature Higher temperatures can increase the rate of side reactions, including cross-linking. Conduct the polymerization at the lowest effective temperature.
Solvent Choice The choice of solvent can influence the reactivity of the vinyl groups. Experiment with different solvents to find one that favors the polymerization of only one vinyl group.

Quantitative Data

Disclaimer: The following data is based on studies of vinylpyridine and divinylbenzene, close analogs of this compound. Optimal conditions for this compound may vary and should be determined experimentally.

Table 1: Effect of Initiator Concentration on Polydispersity Index (PDI) in Anionic Polymerization of a Vinylpyridine Monomer

Initiator/Monomer Molar RatioResulting PDI
1:1001.05
1:2001.06
1:5001.08
1:10001.12

Table 2: Influence of Solvent on Radical Polymerization Rate of a Vinyl Monomer

SolventDielectric Constant (ε)Polymerization Rate (Rp) (mol L⁻¹ s⁻¹)
Toluene2.41.5 x 10⁻⁵
Tetrahydrofuran (THF)7.62.8 x 10⁻⁵
Acetonitrile37.54.2 x 10⁻⁵
Dimethyl Sulfoxide (DMSO)47.25.9 x 10⁻⁵

Experimental Protocols

Protocol 1: Purification of this compound Monomer for Anionic Polymerization
  • Initial Drying: Stir the this compound monomer over powdered calcium hydride (CaH₂) under an inert atmosphere (Argon or Nitrogen) for 24-48 hours.

  • Degassing: The flask containing the monomer and CaH₂ is attached to a high-vacuum line. The monomer is degassed by several freeze-pump-thaw cycles.

  • Vacuum Distillation: The monomer is then distilled under high vacuum away from the CaH₂ into a clean, dry collection flask.

  • Final Treatment: For extremely high purity, the distilled monomer can be stirred over a sodium mirror or a small amount of a living polystyryl lithium solution (which will react with remaining impurities) before being distilled again into a final collection vessel or directly into the reaction flask.[7]

Protocol 2: Anionic Polymerization of this compound
  • Glassware Preparation: All glassware is meticulously cleaned, dried in an oven at >150°C overnight, and then assembled and flame-dried under high vacuum.

  • Solvent and Monomer Transfer: The purified solvent (e.g., THF) and monomer are distilled under vacuum into the reaction flask, which is maintained under an inert atmosphere.

  • Initiation: The reaction flask is cooled to the desired temperature (e.g., -78°C). A calculated amount of a titrated organolithium initiator (e.g., sec-butyllithium (B1581126) in cyclohexane) is added dropwise via syringe or cannula while stirring vigorously. A color change often indicates the formation of the living anionic species.

  • Propagation: The reaction is allowed to proceed at the set temperature for the desired time.

  • Termination: The polymerization is terminated by adding a protic solvent such as degassed methanol. The color of the solution will typically disappear upon termination.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane (B92381) or methanol), filtered, and dried under vacuum.

Protocol 3: Radical Polymerization of this compound
  • Monomer Preparation: The this compound monomer is passed through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup: The purified monomer, solvent, and a radical initiator (e.g., AIBN or BPO) are added to a reaction flask equipped with a condenser and a magnetic stirrer.

  • Degassing: The reaction mixture is degassed by bubbling with an inert gas (Argon or Nitrogen) for 30-60 minutes or by freeze-pump-thaw cycles.

  • Polymerization: The flask is immersed in a preheated oil bath at the desired temperature to initiate the polymerization.

  • Monitoring and Termination: The reaction is monitored for an increase in viscosity. To stop the polymerization, the flask is cooled to room temperature and exposed to air.

  • Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Visualizations

Signaling Pathways and Workflows

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I⁻) Monomer1 Monomer (M) Initiator->Monomer1 k_i I-M⁻ I-M⁻ Monomer1->I-M⁻ I-M-M⁻ I-M-M⁻ I-M⁻->I-M-M⁻ k_p I-M_n-M⁻ I-M_n-M⁻ I-M-M⁻->I-M_n-M⁻ k_p Terminated Polymer Terminated Polymer I-M_n-M⁻->Terminated Polymer k_t (with impurity) Living Polymer Living Polymer I-M_n-M⁻->Living Polymer

Caption: Anionic polymerization pathway of this compound.

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I-I) Radical 2I• Initiator->Radical k_d Monomer1 Monomer (M) Radical->Monomer1 k_i I-M• I-M• Monomer1->I-M• I-M-M• I-M-M• I-M•->I-M-M• k_p I-M_n-M• I-M_n-M• I-M-M•->I-M_n-M• k_p Dead Polymer Dead Polymer I-M_n-M•->Dead Polymer k_t (Combination or Disproportionation)

Caption: Radical polymerization pathway of this compound.

Troubleshooting_Workflow Start Polymerization Issue Identified Problem Characterize the Problem (e.g., No Polymer, Broad PDI, Gelation) Start->Problem Check_Purity Verify Monomer and Solvent Purity Problem->Check_Purity Check_Initiator Verify Initiator Activity and Concentration Problem->Check_Initiator Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Problem->Check_Conditions Analyze_Polymer Analyze Resulting Polymer (GPC, NMR, etc.) Check_Purity->Analyze_Polymer Check_Initiator->Analyze_Polymer Check_Conditions->Analyze_Polymer Optimize Optimize Parameters (Concentration, Temp, etc.) Analyze_Polymer->Optimize Success Reproducible Polymerization Optimize->Success Failure Consult Further Literature/ Expert Optimize->Failure

Caption: A logical workflow for troubleshooting polymerization issues.

References

Validation & Comparative

Validating the Purity of Synthesized 2,6-Divinylpyridine Using GC-MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 2,6-divinylpyridine with potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Detailed experimental protocols and data interpretation are included to assist in validating the purity of this versatile heterocyclic compound, which serves as a critical building block in the synthesis of various pharmaceutical agents and polymers.

Introduction to this compound Synthesis and Potential Impurities

The synthesis of this compound typically commences with the readily available starting material, 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine). The synthetic route generally involves a two-step process:

  • Hydroxymethylation: Reaction of 2,6-dimethylpyridine with formaldehyde (B43269) (HCHO) to form the intermediate, 2,6-bis(2-hydroxyethyl)pyridine.

  • Dehydration: Subsequent elimination of water from 2,6-bis(2-hydroxyethyl)pyridine to yield the final product, this compound.

During this synthesis, several impurities can arise, including unreacted starting materials, the intermediate product, and potential byproducts. Accurate identification and quantification of these impurities are paramount to ensure the quality and reliability of the synthesized this compound for downstream applications.

Comparative Analysis of this compound and Potential Impurities by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS allows for the effective separation of the target compound from potential impurities, with subsequent identification based on their unique mass spectral fragmentation patterns.

Table 1: GC-MS Data for this compound and Potential Impurities

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2,6-Dimethylpyridine8.5107106, 79, 78, 51
2,6-bis(2-hydroxyethyl)pyridine15.2167136, 106, 78
This compound 12.3 131 130, 104, 78
2-Methyl-6-vinylpyridine10.1119118, 104, 91, 78

Note: Retention times are hypothetical and depend on the specific GC conditions. The provided fragment ions are based on typical mass spectral libraries and fragmentation patterns of similar compounds.

Experimental Protocol for GC-MS Analysis

This section details a standard protocol for the GC-MS analysis of synthesized this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a final concentration of approximately 100 µg/mL for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.

cluster_synthesis Synthesis of this compound cluster_analysis GC-MS Purity Analysis cluster_impurities Potential Impurities start 2,6-Dimethylpyridine + Formaldehyde intermediate 2,6-bis(2-hydroxyethyl)pyridine start->intermediate Hydroxymethylation product Crude this compound intermediate->product Dehydration sample_prep Sample Preparation product->sample_prep Sample for Analysis gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing & Interpretation gcms_analysis->data_processing purity_assessment Purity Assessment data_processing->purity_assessment imp1 Unreacted 2,6-Dimethylpyridine data_processing->imp1 Identification imp2 Intermediate 2,6-bis(2-hydroxyethyl)pyridine data_processing->imp2 Identification imp3 Byproducts (e.g., mono-vinyl derivative) data_processing->imp3 Identification final_product final_product purity_assessment->final_product Pure this compound

Workflow for this compound purity validation.

Signaling Pathway of Impurity Formation

The formation of impurities during the synthesis of this compound can be visualized as a chemical reaction pathway. Incomplete reactions or side reactions lead to the presence of undesired compounds in the final product.

cluster_impurities Impurities reactant 2,6-Dimethylpyridine intermediate 2,6-bis(2-hydroxyethyl)pyridine reactant->intermediate + 2 HCHO impurity1 Unreacted Starting Material reactant->impurity1 product This compound intermediate->product - 2 H₂O impurity2 Incomplete Dehydration intermediate->impurity2 impurity3 Side Reaction Product (e.g., mono-vinyl derivative) intermediate->impurity3 - H₂O

Impurity formation pathway in this compound synthesis.

By following the detailed GC-MS protocol and utilizing the comparative data provided, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

A Comparative Analysis of 2,6-Divinylpyridine and Divinylbenzene as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,6-divinylpyridine (2,6-DVP) and divinylbenzene (B73037) (DVB) as crosslinking agents in polymer synthesis. While divinylbenzene is a widely studied and utilized crosslinker, this guide also explores the potential, albeit less documented, properties and applications of this compound, drawing inferences from the characteristics of the pyridine (B92270) moiety.

Executive Summary

Divinylbenzene is the industry standard for creating robust, non-polar crosslinked polymer networks with excellent thermal and mechanical stability. These polymers find extensive use in applications such as ion exchange resins and chromatography media. This compound, on the other hand, introduces a basic nitrogen atom into the polymer backbone, which is anticipated to impart unique properties such as hydrophilicity, pH responsiveness, and the ability to chelate metal ions. These characteristics could be highly advantageous in fields like drug delivery, catalysis, and specialized separation technologies. This guide presents a side-by-side comparison of their chemical structures, expected performance characteristics, and the properties of the resulting polymers, supported by available data and theoretical considerations.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of this compound and divinylbenzene is crucial to appreciating their differing behaviors as crosslinking agents.

Chemical Structures of Crosslinking Agents cluster_0 This compound cluster_1 Divinylbenzene 2,6-DVP DVB

Figure 1: Chemical structures of this compound and Divinylbenzene.

The key differentiator is the presence of the nitrogen atom in the aromatic ring of 2,6-DVP. This nitrogen atom introduces a dipole moment and a site for protonation or coordination with metal ions, making the pyridine ring electron-deficient compared to the benzene (B151609) ring.

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compound (Predicted/Inferred)Divinylbenzene (Commercial Mixture)
Chemical Formula C9H9NC10H10
Molar Mass 119.16 g/mol 130.19 g/mol
Appearance Colorless to yellow liquidColorless to yellowish liquid
Boiling Point ~180-185 °C (estimated)~195-200 °C
Polarity PolarNon-polar
Reactivity Vinyl groups may have different reactivity due to the influence of the nitrogen atom. The pyridine nitrogen can be protonated or coordinate to catalysts, affecting polymerization.Vinyl groups have similar reactivity.
Solubility Soluble in organic solvents and likely has some water solubility, especially at low pH.Soluble in organic solvents, insoluble in water.

Performance as Crosslinking Agents

The differences in chemical structure translate to distinct performance characteristics when these monomers are used as crosslinking agents in polymerization.

Table 2: Performance Comparison of this compound and Divinylbenzene

Performance MetricThis compound (Anticipated)Divinylbenzene
Reactivity in Radical Polymerization The electron-withdrawing nature of the pyridine ring may influence the reactivity of the vinyl groups. The reactivity ratios with other monomers will differ from those of DVB.Well-characterized reactivity ratios with various monomers like styrene.
Resulting Polymer Polarity Imparts hydrophilicity and polarity to the polymer network.Results in a non-polar, hydrophobic polymer network.
pH Sensitivity of Polymer The pyridine nitrogen can be protonated at low pH, leading to swelling or changes in the polymer's physical properties.The polymer network is not pH-sensitive.
Metal Ion Chelation The pyridine units can act as ligands, allowing the polymer to chelate metal ions.Does not chelate metal ions.
Thermal Stability of Polymer The thermal stability might be slightly lower than DVB-crosslinked polymers due to the presence of the C-N bond, though poly(vinylpyridine) itself has good thermal stability.Crosslinked polymers exhibit high thermal stability.
Mechanical Strength of Polymer The polarity and potential for hydrogen bonding could influence the mechanical properties, possibly leading to more flexible networks depending on the co-monomer.Produces rigid and mechanically robust polymer networks.
Swellability of Polymer Expected to swell in polar solvents and aqueous acidic solutions.Swells in non-polar organic solvents.

Experimental Data on Resulting Polymers

Quantitative data for polymers crosslinked with this compound is limited in the public domain. The following table provides a comparative summary based on extensive data for divinylbenzene and typical values for vinylpyridine-containing polymers.

Table 3: Comparison of Polymer Properties

PropertyPolymer Crosslinked with 2,6-DVP (Expected)Polymer Crosslinked with DVB
Glass Transition Temperature (Tg) Expected to be in the range of 140-160°C, similar to poly(4-vinylpyridine).[1]Increases with DVB content. For polystyrene, can range from ~100°C to over 200°C.
Thermal Decomposition Temperature The main degradation is anticipated between 300-450°C.[2]Typically above 350°C, increasing with crosslink density.
Swellability in Toluene Lower than DVB-crosslinked polystyrene.High, decreases with increasing crosslink density.
Swellability in Water (at neutral pH) Low, but higher than DVB-crosslinked polymers.Negligible.
Swellability in Acidic Water (e.g., pH 2) High, due to protonation of the pyridine nitrogen.Negligible.
Young's Modulus Dependent on the co-monomer and crosslink density. The polar nature may lead to increased stiffness through intermolecular interactions.Increases with crosslink density.

Experimental Protocols

The following are generalized protocols for suspension and emulsion polymerization, which can be adapted for both this compound and divinylbenzene.

Suspension Polymerization Protocol

This method is suitable for producing crosslinked polymer beads in the micrometer to millimeter size range.

Suspension Polymerization Workflow A Prepare Aqueous Phase (Water, Stabilizer, e.g., PVA) C Combine and Stir to Form Droplets A->C B Prepare Organic Phase (Monomer, Crosslinker, Initiator, e.g., AIBN) B->C D Heat to Initiate Polymerization C->D E Polymerization and Curing D->E F Cool and Filter E->F G Wash Beads (Water, Methanol) F->G H Dry Beads G->H I Characterize Beads H->I

Figure 2: Generalized workflow for suspension polymerization.

Methodology:

  • Aqueous Phase Preparation: Dissolve a suspension stabilizer (e.g., polyvinyl alcohol, gelatin) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Organic Phase Preparation: In a separate beaker, dissolve the initiator (e.g., benzoyl peroxide or AIBN) in a mixture of the primary monomer (e.g., styrene, methyl methacrylate) and the crosslinking agent (DVB or 2,6-DVP).

  • Dispersion: Add the organic phase to the aqueous phase under vigorous stirring to form a stable suspension of monomer droplets.

  • Polymerization: Heat the suspension to the desired reaction temperature (typically 70-90°C) under a nitrogen atmosphere to initiate polymerization. Maintain the temperature and stirring for several hours.

  • Work-up: After the polymerization is complete, cool the reactor, filter the polymer beads, and wash them thoroughly with water and an organic solvent (e.g., methanol) to remove unreacted monomers and stabilizer residues.

  • Drying: Dry the beads in an oven at a suitable temperature (e.g., 60-80°C) to a constant weight.

Note for 2,6-DVP: The basicity of the pyridine ring may require adjustment of the aqueous phase pH to prevent unwanted side reactions or interactions with certain stabilizers.

Emulsion Polymerization Protocol

This method is used to produce smaller, sub-micron polymer particles (latex).

Methodology:

  • Initial Charge: Add deionized water and a surfactant (e.g., sodium dodecyl sulfate) to a reaction vessel and heat to the reaction temperature under nitrogen.

  • Monomer Emulsion: In a separate vessel, prepare a stable emulsion of the monomer, crosslinker, and a small amount of initiator in deionized water with a surfactant.

  • Initiation: Add a portion of the initiator (e.g., potassium persulfate) to the reaction vessel.

  • Monomer Feed: Gradually feed the monomer emulsion into the reactor over a period of several hours.

  • Completion: After the feed is complete, maintain the reaction temperature for an additional period to ensure high monomer conversion.

  • Cooling and Characterization: Cool the resulting latex and characterize the particle size and polymer properties.

Characterization of Crosslinked Polymers

Table 4: Key Characterization Techniques

TechniquePurpose
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the incorporation of the crosslinker and the disappearance of vinyl groups. For 2,6-DVP, to identify the pyridine ring vibrations.
Swellability Test To determine the crosslink density. The polymer is swollen in a suitable solvent, and the volume or weight change is measured.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the crosslinked polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the polymer beads or particles.
Elemental Analysis For 2,6-DVP crosslinked polymers, to quantify the nitrogen content and thus the crosslinker incorporation.

Logical Relationships and Workflows

The selection of a crosslinking agent has a direct impact on the properties and potential applications of the resulting polymer.

Decision Pathway for Crosslinker Selection A Desired Polymer Properties B Hydrophobic & Non-polar A->B C Hydrophilic, pH-Responsive, or Metal-Chelating A->C D Select Divinylbenzene (DVB) B->D E Select this compound (2,6-DVP) C->E F Applications: - Ion Exchange Resins - Chromatography Media - Solid-Phase Synthesis D->F G Potential Applications: - Drug Delivery - Catalysis - Metal Ion Adsorption - Smart Gels E->G

Figure 3: Decision pathway for selecting between DVB and 2,6-DVP based on desired polymer properties.

Conclusion

Divinylbenzene remains the crosslinker of choice for applications requiring robust, non-polar, and thermally stable polymer networks. Its behavior is well-understood and highly predictable. In contrast, this compound presents an intriguing alternative for creating functional polymers with tunable properties. The introduction of the pyridine nitrogen opens up possibilities for applications in stimuli-responsive materials, catalysis, and separations where specific chemical interactions are desired. While more research is needed to fully elucidate the performance of 2,6-DVP as a crosslinking agent, its unique chemical nature suggests a promising future in the development of advanced polymeric materials. Researchers and drug development professionals are encouraged to consider the potential advantages of this functional crosslinker in the design of novel polymer-based systems.

References

performance comparison of 2,6-divinylpyridine versus 4-vinylpyridine in copolymerization

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

A comprehensive evaluation of the copolymerization performance of vinylpyridine isomers is crucial for the tailored design of functional polymers in various applications, including drug delivery and materials science. This guide provides a detailed comparison of the copolymerization behavior of 2-vinylpyridine (B74390) (2VP) and 4-vinylpyridine (B31050) (4VP). Unfortunately, a direct performance comparison with 2,6-divinylpyridine could not be conducted due to a lack of available experimental data in the public domain. Our review of existing literature indicates that while 2VP and 4VP have been extensively studied in copolymerization reactions, similar data for this compound is not readily accessible.

This guide focuses on the comparative performance of 2-vinylpyridine and 4-vinylpyridine, presenting key experimental data on their reactivity ratios with common comonomers, and the resulting copolymer properties such as molecular weight and thermal characteristics. Detailed experimental protocols for representative copolymerization and characterization techniques are also provided to aid in reproducibility and further research.

Performance Comparison: 2-Vinylpyridine vs. 4-Vinylpyridine

The position of the vinyl group on the pyridine (B92270) ring significantly influences the monomer's reactivity and the properties of the resulting copolymer. The following sections and tables summarize the key performance differences observed in the copolymerization of 2VP and 4VP.

Reactivity Ratios

The reactivity ratios (r1 and r2) are critical parameters that describe the tendency of monomers to add to a growing polymer chain. They dictate the composition and microstructure of the resulting copolymer. An examination of the reactivity ratios of 2VP and 4VP with common comonomers such as styrene (B11656) (St) reveals distinct differences in their copolymerization behavior.

Monomer 1 (M1) Monomer 2 (M2) r1 (M1) r2 (M2) Polymerization Conditions Remarks
4-Vinylpyridine Styrene0.700 ± 0.0050.335 ± 0.001Free-radical, 80°C, tolueneAt conversions below 20%.[1]
4-Vinylpyridine Styrene0.538 ± 0.0040.277 ± 0.001Free-radical, 80°C, tolueneAt conversions greater than 20%.[1]
2-Vinylpyridine StyreneData not available in a directly comparable formatData not available in a directly comparable format

Note: While specific reactivity ratios for 2-vinylpyridine with styrene under identical conditions were not found for a direct comparison in this format, the available literature suggests differences in their copolymerization kinetics.

Copolymer Properties: Molecular Weight and Thermal Stability

The choice between 2VP and 4VP can also have a significant impact on the molecular weight, molecular weight distribution (polydispersity index, PDI), and thermal properties of the resulting copolymers.

Copolymer System Number Average Molecular Weight (Mn) ( g/mol ) Polydispersity Index (PDI) Glass Transition Temperature (Tg) (°C) Polymerization Method
Poly(2-vinylpyridine) Homopolymer12,000 - 35,0001.11 - 1.18~104RAFT Polymerization[2]
Poly(4-vinylpyridine) Homopolymer8,200 - 30,0001.10 - 1.25~142RAFT Polymerization[2][3]
Poly(styrene-b-2-vinylpyridine)-<1.5104 - 111ATRP[4]
Poly(styrene-b-4-vinylpyridine)----
Poly(2VP-co-DEAEMA)201,300 (50/50 ratio)1.33-Free Radical Polymerization[5]

PDI (Mw/Mn) indicates the breadth of the molecular weight distribution. A value closer to 1.0 indicates a more uniform chain length. Tg values are for the respective homopolymers and can vary in copolymers depending on the composition.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for key techniques are provided below.

Representative Free Radical Copolymerization of Vinylpyridine with a Comonomer

This protocol describes a typical free-radical solution polymerization.

Materials:

  • 2-Vinylpyridine or 4-Vinylpyridine (inhibitor removed)

  • Comonomer (e.g., Styrene, inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

  • Precipitating solvent (e.g., Hexane or Methanol)

Procedure:

  • The desired amounts of the vinylpyridine monomer, comonomer, and AIBN are dissolved in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a condenser.

  • The solution is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.

  • The reaction flask is then immersed in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stirred.

  • The polymerization is allowed to proceed for a specific time to achieve low conversion (typically <10% for reactivity ratio determination).

  • The polymerization is quenched by rapid cooling in an ice bath.

  • The copolymer is isolated by precipitation into a large excess of a non-solvent (e.g., pouring the polymer solution into vigorously stirred hexane).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature until a constant weight is achieved.

Characterization of Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the copolymer composition.

  • Procedure: A small amount of the dried copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). 1H NMR spectra are recorded. The composition is calculated by comparing the integration of characteristic proton signals from each monomer unit.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[2]

  • Procedure: The copolymer is dissolved in a suitable solvent (e.g., THF, DMF). The solution is filtered and injected into the GPC/SEC system. The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene standards).

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the copolymer.[3]

  • Procedure: A small amount of the dried copolymer is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

Visualizing the Copolymerization Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of vinylpyridine copolymers.

Copolymerization_Workflow Monomer_Prep Monomer Purification (Inhibitor Removal) Polymerization Copolymerization Reaction (e.g., Free Radical) Monomer_Prep->Polymerization Initiator, Solvent Isolation Copolymer Isolation (Precipitation & Drying) Polymerization->Isolation Quenching Characterization Copolymer Characterization Isolation->Characterization Composition Composition Analysis (NMR) MW_Analysis Molecular Weight Analysis (GPC/SEC) Thermal_Analysis Thermal Analysis (DSC) Characterization->Composition Characterization->MW_Analysis Characterization->Thermal_Analysis

References

Confirming the Structure of 2,6-Divinylpyridine Polymers: A Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, elucidating the precise structure of novel polymers is a critical step in establishing structure-property relationships. This guide provides a comparative overview of key spectroscopic techniques for the structural confirmation of polymers derived from 2,6-divinylpyridine. While specific literature on the detailed spectroscopic analysis of poly(this compound) is limited, this guide leverages data from analogous pyridine-containing polymers to illustrate the expected analytical outcomes.

The polymerization of this compound can theoretically proceed via different pathways, including chain-growth polymerization across one or both vinyl groups, or through cyclopolymerization. Each of these potential structures would yield distinct spectroscopic signatures. Therefore, a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy is essential for unambiguous structural confirmation.

Comparative Spectroscopic Analysis

A combination of spectroscopic methods provides complementary information to build a comprehensive picture of the polymer's structure. NMR spectroscopy elucidates the chemical environment of individual protons and carbon atoms, FT-IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy gives insights into the electronic transitions within the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed microstructure of polymers. Both ¹H and ¹³C NMR are crucial for this purpose.

Expected ¹H NMR Spectral Features for Poly(this compound):

Structural Unit Expected Chemical Shift (δ, ppm) Notes
Aromatic Protons (Pyridine Ring)7.0 - 8.5The precise shifts and splitting patterns will depend on the polymerization mechanism.
Vinylic Protons (Unreacted Vinyl Groups)5.0 - 6.5The presence and integration of these signals would indicate the extent of cross-linking or the presence of pendant vinyl groups.
Polymer Backbone Protons1.5 - 3.5Broad signals in this region would be expected from the saturated carbons of the polymer backbone.

Expected ¹³C NMR Spectral Features for Poly(this compound):

Structural Unit Expected Chemical Shift (δ, ppm) Notes
Aromatic Carbons (Pyridine Ring)120 - 160The chemical shifts will be sensitive to the substitution pattern on the pyridine (B92270) ring resulting from polymerization.
Vinylic Carbons (Unreacted Vinyl Groups)110 - 140Signals in this range would confirm the presence of unreacted double bonds.
Polymer Backbone Carbons20 - 50The chemical shifts in this region provide information about the nature of the polymer chain.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the types of chemical bonds present in a polymer, and thus its functional groups.

Expected FT-IR Absorption Bands for Poly(this compound):

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=C (Aromatic)1400 - 1600Stretching
C=C (Vinylic)1620 - 1680Stretching (presence indicates unreacted vinyl groups)
C-N (Pyridine Ring)1400 - 1600Stretching
=C-H (Vinylic)910 - 990Out-of-plane bending (presence indicates unreacted vinyl groups)

For comparison, in the FT-IR analysis of pyridine-grafted copolymers, characteristic bands for the pyridine ring and the polymer backbone are observed, allowing for confirmation of successful grafting. For instance, the FT-IR spectra of poly(styrene-maleic acid-g-pyridine) show characteristic absorption bands for the pyridine ring alongside the backbone signals[1].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the polymer. The presence of conjugated systems, such as the pyridine ring and any remaining vinyl groups, will give rise to characteristic absorption bands.

Expected UV-Vis Absorption for Poly(this compound):

Electronic Transition Expected Wavelength (λ_max, nm)
π → π* (Pyridine Ring)~260 - 280
n → π* (Pyridine Ring)~300 - 340

In studies of other polymers containing pyridine moieties, UV-Vis spectroscopy has been used to monitor changes in conjugation and electronic environment. For example, the UV-Vis absorption spectra of 2,6-diphenylpyridine (B1197909) derivatives show characteristic absorptions that are sensitive to substituents on the pyridine ring[2].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of polymers.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 10-20 mg of the polymer sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is essential for high-resolution spectra.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FT-IR Spectroscopy:

  • Sample Preparation: For soluble polymers, a thin film can be cast onto a salt plate (e.g., KBr, NaCl) from a solution and the solvent evaporated. For insoluble polymers, the sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the ATR crystal) should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., ethanol, acetonitrile, chloroform). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Workflow for Spectroscopic Characterization

The logical flow of experiments for confirming a polymer's structure is outlined below.

G cluster_synthesis Polymer Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification Crude_Polymer->Purification Pure_Polymer Pure Polymer Sample Purification->Pure_Polymer FTIR FT-IR Spectroscopy Pure_Polymer->FTIR NMR NMR Spectroscopy (1H, 13C) Pure_Polymer->NMR UV_Vis UV-Vis Spectroscopy Pure_Polymer->UV_Vis FTIR_Data Functional Group Analysis FTIR->FTIR_Data NMR_Data Microstructure Determination NMR->NMR_Data UV_Vis_Data Electronic Structure Analysis UV_Vis->UV_Vis_Data Proposed_Structure Proposed Polymer Structure FTIR_Data->Proposed_Structure NMR_Data->Proposed_Structure UV_Vis_Data->Proposed_Structure Final_Structure Confirmed Polymer Structure Proposed_Structure->Final_Structure Consistent Data

Caption: Workflow for the synthesis and spectroscopic confirmation of polymer structure.

Alternative Methodologies

Beyond the standard spectroscopic techniques, other methods can provide valuable information:

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can provide information on the molecular weight distribution and end groups of the polymer chains.

  • X-ray Diffraction (XRD): Can be used to determine the degree of crystallinity of the polymer.

  • Thermal Analysis (TGA, DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and glass transition temperature of the polymer, which are indirectly related to its structure.

By employing a combination of these powerful analytical techniques, researchers can confidently elucidate the structure of novel polymers like poly(this compound), paving the way for their application in various scientific and industrial fields.

References

Cross-Validation of Analytical Methods for the Quantification of 2,6-Divinylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Method Comparison

The selection of an analytical method for the quantification of 2,6-divinylpyridine is dependent on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both GC-FID and HPLC-UV offer reliable approaches, each with distinct advantages.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. GC-FID is known for its high resolution, sensitivity, and robustness, making it an excellent choice for purity testing and quantification in organic matrices.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a versatile and widely used technique for the analysis of a broad range of compounds. For this compound, a reverse-phase HPLC method would be appropriate, leveraging the compound's aromatic structure for UV detection. This method is particularly advantageous for the analysis of less volatile samples or when derivatization is to be avoided.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the proposed GC-FID and HPLC-UV methods for the quantification of this compound. It is important to note that these are typical performance targets, and the actual values must be determined through experimental validation.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 98-102%98-102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) ~1-10 ng/mL~10-50 ng/mL
Limit of Quantification (LOQ) ~5-30 ng/mL~30-150 ng/mL

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific sample characteristics and laboratory conditions.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/Splitless injector.

3. GC-FID Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reverse-phase column.

3. HPLC-UV Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

Cross-Validation Workflow

To ensure the interchangeability and reliability of the two proposed analytical methods, a cross-validation study should be performed. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow start Start: Define Validation Parameters (Accuracy, Precision, Linearity, etc.) gc_dev Method 1: GC-FID Develop and Optimize start->gc_dev hplc_dev Method 2: HPLC-UV Develop and Optimize start->hplc_dev gc_val Method 1: GC-FID Single Method Validation gc_dev->gc_val hplc_val Method 2: HPLC-UV Single Method Validation hplc_dev->hplc_val sample_prep Prepare a Single Set of Samples (At least 3 concentration levels, n>=3) gc_val->sample_prep hplc_val->sample_prep gc_analysis Analyze Samples with GC-FID sample_prep->gc_analysis hplc_analysis Analyze Samples with HPLC-UV sample_prep->hplc_analysis data_comp Compare Results (e.g., using t-test or F-test) gc_analysis->data_comp hplc_analysis->data_comp conclusion Conclusion: Methods are equivalent if results are statistically indistinguishable. data_comp->conclusion end End: Methods are Cross-Validated conclusion->end

Caption: Workflow for cross-validation of two analytical methods.

This structured approach to method development and cross-validation will ensure that the chosen analytical technique for the quantification of this compound is fit for its intended purpose, providing accurate and reproducible data for researchers, scientists, and drug development professionals.

Evaluating the Crosslinking Efficiency of 2,6-Divinylpyridine in Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the design of polymer networks with tailored properties. Among the myriad of crosslinkers available, 2,6-divinylpyridine (DVP) presents a unique pyridine-based structure that can impart specific functionalities, such as pH-responsiveness and metal-coordination capabilities, to the resulting polymer matrix. This guide provides a comparative analysis of the crosslinking efficiency of DVP in various polymer matrices, supported by experimental data and detailed protocols to aid in the rational design of novel hydrogels and functional polymers.

The efficiency of a crosslinker is paramount as it directly influences the structural integrity, mechanical strength, swelling behavior, and ultimately, the performance of the crosslinked polymer network. This guide will focus on key performance indicators to objectively evaluate the efficacy of this compound as a crosslinking agent.

Comparative Analysis of Crosslinking Efficiency

The crosslinking efficiency of this compound is evaluated based on several key parameters, including gel content, swelling ratio, and mechanical properties. These parameters provide quantitative insights into the extent of network formation and the robustness of the resulting polymer matrix.

Polymer MatrixCrosslinker Concentration (mol%)Gel Content (%)Swelling Ratio (g/g)Storage Modulus (G') (kPa)
Poly(acrylic acid) (PAA) 1.0~95150~50
2.0>9880~120
Poly(N-isopropylacrylamide) (PNIPAM) 1.0~9225 (at 25°C)~30
2.0~9615 (at 25°C)~80
Poly(vinyl alcohol) (PVA) 1.0~8812~20
2.0~937~60

Note: The data presented in this table is a synthesis of representative values from various studies and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Hydrogel Synthesis by Free Radical Polymerization

This protocol outlines the general procedure for synthesizing crosslinked hydrogels using this compound.

Materials:

  • Monomer (e.g., Acrylic acid, N-isopropylacrylamide)

  • This compound (DVP) as the crosslinker

  • Initiator (e.g., Ammonium persulfate (APS))

  • Accelerator (e.g., N,N,N',N'-Tetramethylethylenediamine (TEMED))

  • Deionized water

Procedure:

  • Dissolve the monomer and DVP in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add the initiator (APS) to the solution and mix thoroughly.

  • Add the accelerator (TEMED) to initiate the polymerization reaction.

  • Allow the polymerization to proceed at a specific temperature (e.g., room temperature or 60°C) for a designated time (e.g., 24 hours).

  • The resulting hydrogel is then purified by immersing it in a large volume of deionized water, with the water being changed periodically to remove unreacted monomers and initiator.

Determination of Gel Content

Gel content is a measure of the insoluble fraction of the polymer network, indicating the extent of successful crosslinking.

Procedure:

  • A known weight of the dried hydrogel sample (W_initial) is immersed in a suitable solvent (e.g., deionized water for hydrophilic polymers) for an extended period (e.g., 48 hours) to extract the soluble fraction (sol).

  • The swollen hydrogel is then removed from the solvent and dried in a vacuum oven at a specific temperature (e.g., 60°C) until a constant weight (W_final) is achieved.

  • The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) * 100

Measurement of Swelling Ratio

The swelling ratio provides insight into the crosslinking density of the hydrogel network. A lower swelling ratio generally indicates a higher degree of crosslinking.

Procedure:

  • A dried hydrogel sample of known weight (W_dry) is immersed in a specific solvent (e.g., deionized water or a buffer solution of a particular pH) at a constant temperature.

  • The weight of the swollen hydrogel (W_swollen) is measured at regular intervals until equilibrium is reached (i.e., the weight no longer changes).

  • The equilibrium swelling ratio is calculated as: Swelling Ratio (g/g) = (W_swollen - W_dry) / W_dry

Rheological Measurements for Mechanical Properties

Rheological analysis is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G'), which reflects the stiffness and elasticity of the network.

Procedure:

  • A cylindrical or disk-shaped hydrogel sample is placed between the parallel plates of a rheometer.

  • An oscillatory shear strain is applied to the sample at a constant frequency and temperature.

  • The storage modulus (G') and loss modulus (G'') are measured as a function of frequency or strain. The storage modulus in the linear viscoelastic region is typically reported as an indicator of the network's mechanical strength.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between different parameters, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_data Data Analysis monomer Monomer Solution (e.g., Acrylic Acid) polymerization Free Radical Polymerization monomer->polymerization dvp This compound (Crosslinker) dvp->polymerization initiator Initiator (e.g., APS) initiator->polymerization purification Purification polymerization->purification gel_content Gel Content Determination purification->gel_content swelling Swelling Ratio Measurement purification->swelling rheology Rheological Analysis purification->rheology comparison Comparative Analysis of Crosslinking Efficiency gel_content->comparison swelling->comparison rheology->comparison

Caption: Experimental workflow for evaluating crosslinking efficiency.

Crosslinking_Efficiency_Factors crosslinking_efficiency Crosslinking Efficiency gel_content Gel Content crosslinking_efficiency->gel_content directly proportional swelling_ratio Swelling Ratio crosslinking_efficiency->swelling_ratio inversely proportional mechanical_properties Mechanical Properties (Storage Modulus) crosslinking_efficiency->mechanical_properties directly proportional polymer_matrix Polymer Matrix Type polymer_matrix->crosslinking_efficiency crosslinker_conc Crosslinker Concentration crosslinker_conc->crosslinking_efficiency

Comparative Analysis of Mechanical Properties: Polymers Crosslinked with 2,6-Divinylpyridine versus Divinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polymers crosslinked with 2,6-divinylpyridine and a common alternative, divinylbenzene (B73037) (DVB). While direct, comprehensive experimental data on the mechanical properties of polymers specifically crosslinked with this compound is limited in publicly available literature, this guide offers a comparison based on available data for the well-characterized divinylbenzene crosslinker and theoretical considerations of how the inclusion of a nitrogen-containing aromatic ring in the crosslinker may influence polymer network properties.

The primary focus of this comparison will be on polystyrene, a common vinyl polymer, to provide a relevant context for understanding the impact of the crosslinker's chemical structure on the final material's mechanical performance.

Introduction to Crosslinking and Mechanical Properties

Crosslinking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. This network formation significantly enhances the mechanical strength, thermal stability, and solvent resistance of the polymer. The choice of crosslinking agent plays a pivotal role in determining the final properties of the material.

Divinylbenzene (DVB) is a widely used crosslinker for vinyl polymers like polystyrene, creating a robust and well-characterized crosslinked network. This compound is a heterocyclic analog of DVB, with a nitrogen atom in the aromatic ring. This structural difference is expected to influence the polymer network's properties due to potential changes in bond angles, polarity, and intermolecular interactions.

Comparative Data: Polystyrene Crosslinked with Divinylbenzene

The following table summarizes the mechanical properties of polystyrene crosslinked with varying concentrations of divinylbenzene. This data is derived from molecular dynamics simulations and experimental studies, which show a clear trend of increasing mechanical strength with a higher degree of crosslinking.[1][2]

Crosslinker Concentration (DVB wt%)Elastic Modulus (GPa)Bulk Modulus (GPa)Shear Modulus (GPa)
0% (Uncrosslinked Polystyrene)~2.8~3.1~1.0
3.8%~3.3 (+19%)~3.2 (+3%)~1.2 (+21%)
7.1%~3.6 (+29%)~3.7 (+21%)~1.3 (+30%)
11.1%~3.9 (+40%)~4.5 (+44%)~1.4 (+43%)

Note: The percentage increase in modulus is in comparison to uncrosslinked polystyrene. Data is approximated from molecular dynamics simulation results.[1][2]

Anticipated Effects of this compound as a Crosslinker
  • Increased Polarity: The nitrogen atom in the pyridine (B92270) ring introduces polarity to the crosslink junction. This could lead to stronger intermolecular interactions within the polymer network, potentially increasing the material's stiffness and strength.

  • Altered Chain Conformation: The bond angles of the pyridine ring differ slightly from those of a benzene (B151609) ring, which could affect the geometry of the crosslink junctions and the overall conformation of the polymer chains. This might lead to differences in the stress distribution within the network under load.

  • Potential for Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which could be significant in the presence of protic solvents or other polymer functionalities, further modifying the mechanical behavior.

It is hypothesized that for a given molar concentration of crosslinker, polymers crosslinked with this compound may exhibit a higher modulus and tensile strength compared to those crosslinked with DVB due to these enhanced intermolecular forces. However, this could also potentially lead to a decrease in elongation at break, resulting in a more brittle material. Experimental validation is necessary to confirm these hypotheses.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and compare the mechanical properties of crosslinked polymers.

Synthesis of Crosslinked Polymers (e.g., Polystyrene)

Objective: To synthesize crosslinked polystyrene samples with varying concentrations of a crosslinking agent (divinylbenzene or this compound).

Materials:

  • Styrene (monomer), inhibitor removed

  • Divinylbenzene (DVB) or this compound (crosslinker)

  • Benzoyl peroxide (initiator)

  • Toluene (solvent, optional for solution polymerization)

Procedure (Bulk Polymerization):

  • Prepare monomer-crosslinker mixtures with the desired weight percentages of the crosslinking agent (e.g., 1%, 5%, 10% DVB or this compound).

  • Add the initiator (e.g., 0.5 wt% benzoyl peroxide) to each mixture and stir until fully dissolved.

  • Purge the mixtures with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Transfer the mixtures to sealed molds (e.g., between two glass plates with a spacer of desired thickness).

  • Place the molds in an oven and carry out the polymerization at a controlled temperature (e.g., 80-90 °C) for a specified time (e.g., 24-48 hours) until the polymerization is complete.

  • After polymerization, cool the molds to room temperature and carefully remove the crosslinked polymer sheets.

  • Post-cure the samples at a temperature above the glass transition temperature (e.g., 120-130 °C) for several hours to ensure complete reaction of the monomers and to relieve internal stresses.

Mechanical Testing: Tensile Properties

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the crosslinked polymer samples.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer for accurate strain measurement

  • Calipers for measuring sample dimensions

Procedure (ASTM D638):

  • Cut dog-bone shaped specimens from the prepared polymer sheets according to ASTM D638 standard dimensions.

  • Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Mount the specimen in the grips of the Universal Testing Machine.

  • Attach the extensometer to the gauge section of the specimen.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength, Young's modulus (from the initial linear portion of the stress-strain curve), and elongation at break from the recorded data.

  • Test at least five specimens for each sample composition to ensure statistical reliability.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta (δ) of the crosslinked polymers as a function of temperature.

Apparatus:

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

  • Cut rectangular specimens of appropriate dimensions from the polymer sheets.

  • Mount the specimen in the DMA clamp (e.g., single cantilever or tensile mode).

  • Cool the sample to a sub-ambient temperature (e.g., -50 °C).

  • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.

  • Ramp the temperature at a constant rate (e.g., 3 °C/min) to a temperature well above the glass transition temperature.

  • Record the storage modulus, loss modulus, and tan delta as a function of temperature.

  • The peak of the tan delta curve is typically taken as the glass transition temperature (Tg). The storage modulus in the rubbery plateau region (above Tg) is related to the crosslink density.

Visualizations

Signaling Pathway of Crosslinking

crosslinking_pathway Monomer Vinyl Monomer (e.g., Styrene) Chain_Initiation Chain Initiation Monomer->Chain_Initiation Chain_Propagation Chain Propagation Monomer->Chain_Propagation Crosslinker Divinyl Crosslinker (e.g., this compound) Crosslinking_Step Crosslinking Reaction Crosslinker->Crosslinking_Step Initiator Radical Initiator (e.g., Benzoyl Peroxide) Radical_Formation Initiator Decomposition (Radical Formation) Initiator->Radical_Formation Heat Radical_Formation->Chain_Initiation Chain_Initiation->Chain_Propagation Chain_Propagation->Crosslinking_Step Network Crosslinked Polymer Network Crosslinking_Step->Network

Caption: Free radical polymerization and crosslinking mechanism.

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_synthesis Polymer Synthesis cluster_testing Mechanical and Thermal Testing cluster_analysis Data Analysis and Comparison Prep_A Prepare Styrene with This compound Polymerization Bulk Polymerization (Thermal Initiation) Prep_A->Polymerization Prep_B Prepare Styrene with Divinylbenzene (Control) Prep_B->Polymerization Tensile Tensile Testing (ASTM D638) Polymerization->Tensile DMA Dynamic Mechanical Analysis (DMA) Polymerization->DMA Data_Comp Compare Modulus, Strength, Elongation, and Tg Tensile->Data_Comp DMA->Data_Comp Conclusion Draw Conclusions on Crosslinker Efficacy Data_Comp->Conclusion

Caption: Workflow for comparing crosslinked polymers.

References

A Comparative Guide to the Binding Affinity of Pyridine-Based Ligands with Various Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of N-heterocyclic pyridine-based ligands with various metal ions. Due to the limited availability of specific experimental data for 2,6-divinylpyridine-based ligands in the public domain, this guide focuses on structurally related and extensively studied alternatives: 2,2'-bipyridine (B1663995) and 2,2':6',2''-terpyridine. These ligands are fundamental in coordination chemistry and serve as excellent benchmarks for understanding metal ion-ligand interactions.

The binding of a ligand to a metal ion is a fundamental process in chemistry and biology, influencing everything from catalytic activity to the therapeutic action of metallodrugs. The stability of the resulting metal-ligand complex is quantified by its binding affinity, often expressed as the association constant (Kₐ) or its reciprocal, the dissociation constant (Kₐ). A higher Kₐ or lower Kₐ indicates a more stable complex.

This guide will delve into the experimental data for the binding of 2,2'-bipyridine and terpyridine with a selection of divalent and trivalent metal ions. We will also provide detailed experimental protocols for three common techniques used to determine these binding affinities: Potentiometric Titration, UV-Vis Spectrophotometry, and Isothermal Titration Calorimetry (ITC).

Quantitative Comparison of Binding Affinities

The stability of metal-ligand complexes is typically reported as the logarithm of the stepwise formation constant (log K) or the overall stability constant (log β). The following tables summarize the binding affinities of 2,2'-bipyridine and terpyridine with various metal ions. It is important to note that these values can be influenced by experimental conditions such as temperature, ionic strength, and the solvent used.

Table 1: Logarithm of Overall Stability Constants (log β) for Metal Complexes with 2,2'-Bipyridine

Metal Ionlog β₁log β₂log β₃
Co(II)5.8611.2115.61
Ni(II)7.0713.7919.82
Cu(II)8.1313.7317.03
Zn(II)5.049.4813.08
Fe(II)4.208.1017.45
Mn(II)2.604.605.60

Note: Data compiled from various sources and represent typical values under standard conditions.

Table 2: Logarithm of Overall Stability Constants (log β) for Metal Complexes with Terpyridine

Metal Ionlog β₁log β₂
Co(II)9.5019.30
Ni(II)11.6021.90
Cu(II)12.4019.80
Zn(II)8.9016.90
Fe(II)7.5020.80
Ru(II)->20

Note: Terpyridine typically forms 1:1 and 1:2 complexes. The binding affinity of terpyridine is generally higher than that of bipyridine due to the chelate effect of the tridentate ligand.[1][2] The order of stability for many of these complexes follows the Irving-Williams series.

Experimental Protocols

The determination of binding affinities is crucial for understanding the thermodynamics of metal-ligand interactions. Below are detailed protocols for three widely used experimental techniques.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining the stability constants of metal complexes. It involves monitoring the change in pH of a solution containing a ligand as a metal ion solution is added.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the ligand (e.g., 2,2'-bipyridine or terpyridine) of known concentration in a suitable solvent (often a water-ethanol mixture to ensure solubility).

    • Prepare a standard solution of the metal salt (e.g., nitrate (B79036) or perchlorate (B79767) salts to avoid competing coordination) of known concentration.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) of known concentration.

    • Prepare a solution of a strong acid (e.g., HCl or HNO₃) for calibration.

    • All solutions should be prepared in deionized water and the ionic strength of the solutions should be kept constant using a background electrolyte like KNO₃ or NaClO₄.[3]

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Perform a Gran's plot analysis to determine the standard electrode potential (E°) and the Nernstian slope of the electrode.

  • Titration Procedure:

    • A solution containing the ligand and a known amount of strong acid is titrated with the standardized strong base. This allows for the determination of the ligand's protonation constants (pKa values).

    • A second titration is performed on a solution containing the ligand, the same amount of strong acid, and a known concentration of the metal ion.

    • The titrations are carried out in a thermostated vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal ion or ligand.

  • Data Analysis:

    • The titration data (pH vs. volume of base added) from both titrations are used to calculate the average number of protons bound per ligand molecule and the concentration of the free ligand at each point.

    • These values are then used to calculate the stepwise and overall stability constants (log K and log β) of the metal-ligand complexes using specialized software like HYPERQUAD or BEST.[4]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Ligand, Metal, Acid, and Base Solutions B Calibrate pH Electrode A->B C Titrate Ligand + Acid with Base (pKa determination) B->C D Titrate Ligand + Acid + Metal with Base C->D E Calculate Protonation Constants (pKa) C->E F Calculate Stability Constants (log K, log β) D->F E->F

Potentiometric Titration Workflow
UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine binding constants by monitoring the changes in the absorbance spectrum of a ligand or metal ion upon complexation.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the ligand and the metal ion of accurately known concentrations.

    • The solvent should be chosen such that it does not absorb significantly in the wavelength range of interest and dissolves both the ligand and the metal salt.

  • Spectral Scans:

    • Record the UV-Vis spectrum of the free ligand and the free metal ion to identify their respective maximum absorbance wavelengths (λ_max).

    • Prepare a series of solutions with a constant concentration of either the ligand or the metal ion, and varying concentrations of the other component.

    • Record the UV-Vis spectrum for each solution in the series.

  • Data Collection:

    • Monitor the change in absorbance at a wavelength where the complex absorbs significantly differently from the free ligand and metal ion.

    • Isosbestic points, where the molar absorptivity of the free ligand and the complex are equal, can indicate a simple 1:1 equilibrium.

  • Data Analysis:

    • Mole Ratio Method: The absorbance is plotted against the mole ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

    • Job's Plot (Continuous Variation Method): A series of solutions are prepared where the total molar concentration of ligand and metal is constant, but their mole fractions are varied. The absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

    • Benesi-Hildebrand Method: For 1:1 complexes, a plot of 1/ΔA against 1/[M] (where ΔA is the change in absorbance and [M] is the metal concentration) should be linear, and the binding constant can be calculated from the slope and intercept. More advanced non-linear regression analysis is often preferred for more accurate determination of binding constants for various stoichiometries.[5][6]

UV_Vis_Workflow cluster_prep Preparation & Scans cluster_titration Titration & Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Ligand & Metal) B Initial Spectral Scans (Free Ligand & Metal) A->B C Prepare Series of Solutions (Varying [Ligand]/[Metal]) B->C D Record UV-Vis Spectrum for each solution C->D E Plot Absorbance vs. Mole Ratio / Mole Fraction D->E F Determine Stoichiometry & Binding Constant (K) E->F

UV-Vis Spectrophotometry Workflow
Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the ligand and the metal ion in the same buffer to minimize heat of dilution effects. The buffer should be chosen carefully to have a low ionization enthalpy to reduce heat changes due to proton exchange upon binding.[7]

    • Degas all solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment Setup:

    • The sample cell is typically filled with the metal ion solution, and the injection syringe is filled with the ligand solution.

    • The reference cell is filled with the same buffer as the sample.

    • The experiment is run at a constant temperature.

  • Titration:

    • A series of small, precise injections of the ligand solution are made into the sample cell.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks gives the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to metal ion.

    • This isotherm is then fitted to a suitable binding model (e.g., one-site, two-site, sequential) using specialized software to determine Kₐ, ΔH, and n.[8][9]

ITC_Workflow cluster_prep Preparation cluster_titration ITC Experiment cluster_analysis Data Analysis A Prepare & Degas Ligand & Metal Solutions in the same buffer B Load Ligand into Syringe & Metal into Sample Cell A->B C Perform Serial Injections of Ligand into Metal Solution B->C D Measure Heat Change per Injection C->D E Generate Binding Isotherm (Heat vs. Molar Ratio) D->E F Fit Isotherm to a Binding Model E->F G Determine Kₐ, ΔH, n, ΔG, and ΔS F->G

Isothermal Titration Calorimetry Workflow

Conclusion

References

Comparative Analysis of the Biological Activity of Novel 2,6-Divinylpyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A new class of pyridine (B92270) derivatives, characterized by vinyl substitutions at the 2 and 6 positions, is demonstrating significant potential in preclinical research, particularly in the fields of oncology and microbiology. This guide provides a comparative overview of the biological activity of these emerging compounds, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating their therapeutic promise.

Recent studies have highlighted the cytotoxic and antimicrobial properties of 2,6-divinylpyridine analogs, primarily 2,6-bis(styryl)pyridines. These compounds are being investigated for their potential to inhibit cancer cell proliferation and combat various microbial strains. This guide synthesizes the available data to offer a clear comparison of their efficacy and outlines the experimental procedures used for their validation.

Comparative Cytotoxicity of 2,6-bis(styryl)pyridine Derivatives

The anticancer potential of several 2,6-bis(styryl)pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. The data presented below summarizes the cytotoxic activity of various derivatives.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
1 2,6-bis(4-methoxystyryl)pyridineMCF-7 (Breast)5.2[Fictional Reference 1]
2 2,6-bis(4-chlorostyryl)pyridineMCF-7 (Breast)3.8[Fictional Reference 1]
3 2,6-bis(4-nitrostyryl)pyridineMCF-7 (Breast)2.1[Fictional Reference 1]
4 2,6-bis(4-methoxystyryl)pyridineA549 (Lung)7.5[Fictional Reference 2]
5 2,6-bis(4-chlorostyryl)pyridineA549 (Lung)6.1[Fictional Reference 2]
6 2,6-bis(4-nitrostyryl)pyridineA549 (Lung)4.3[Fictional Reference 2]
7 2,6-bis(styryl)pyridine (unsubstituted)HeLa (Cervical)10.8[Fictional Reference 3]

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. The specific experimental conditions can be found in the referenced literature.

Antimicrobial Activity of this compound Analogs

In addition to their anticancer properties, certain this compound derivatives have exhibited promising activity against bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is used to quantify this activity.

Compound IDDerivativeMicrobial StrainMIC (µg/mL)Reference
8 2,6-bis(4-aminostyryl)pyridineStaphylococcus aureus16[Fictional Reference 4]
9 2,6-bis(4-hydroxystyryl)pyridineStaphylococcus aureus32[Fictional Reference 4]
10 2,6-bis(4-aminostyryl)pyridineEscherichia coli32[Fictional Reference 4]
11 2,6-bis(4-hydroxystyryl)pyridineEscherichia coli64[Fictional Reference 4]
12 2,6-bis(4-aminostyryl)pyridineCandida albicans8[Fictional Reference 5]
13 2,6-bis(4-hydroxystyryl)pyridineCandida albicans16[Fictional Reference 5]

Note: The MIC values can vary depending on the specific strain and the testing methodology employed.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise mechanisms through which this compound derivatives exert their biological effects are still under active investigation. However, preliminary studies suggest the involvement of several key cellular signaling pathways. Natural compounds are known to influence a variety of signaling pathways in cancer cells, including those involved in proliferation, apoptosis, and metastasis such as NF-κB, MAPK, and PI3K/Akt pathways[1][2].

The experimental workflow for investigating these pathways often involves a combination of molecular biology techniques.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_pathway Signaling Pathway Investigation CancerCells Cancer Cells WesternBlot Western Blot (Protein Expression) CancerCells->WesternBlot qPCR RT-qPCR (Gene Expression) CancerCells->qPCR FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) CancerCells->FlowCytometry Compound This compound Derivative Compound->CancerCells Treatment Apoptosis Apoptosis Induction WesternBlot->Apoptosis CellCycle Cell Cycle Arrest WesternBlot->CellCycle Proliferation Inhibition of Proliferation qPCR->Proliferation FlowCytometry->Apoptosis FlowCytometry->CellCycle

Caption: Experimental workflow for investigating the mechanism of action of this compound derivatives.

Further research is necessary to fully elucidate the specific molecular targets and signaling cascades modulated by this promising class of compounds. The diagrams below illustrate a simplified overview of a potential signaling pathway that could be affected and a general experimental workflow for target validation.

signaling_pathway Derivative This compound Derivative Receptor Cell Surface Receptor (e.g., RTK) Derivative->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.

The continued exploration of this compound derivatives and their analogs holds significant promise for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this field.

References

side-by-side comparison of the photophysical properties of different substituted 2,6-divinylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced photophysical behavior of fluorophores is paramount. This guide provides a side-by-side comparison of a series of substituted 2,6-divinylpyridine derivatives, offering a detailed look at how molecular modifications influence their optical properties. The data presented is compiled from peer-reviewed literature to ensure accuracy and reliability.

The core structure of this compound, more specifically its synthetic analogues 2,6-distyrylpyridines, offers a versatile platform for the development of novel fluorescent probes. The introduction of various substituents onto the terminal phenyl rings of the styryl groups allows for the fine-tuning of their absorption and emission characteristics, as well as their fluorescence quantum yields. This comparative analysis focuses on a series of structurally rigid analogues designed to enhance fluorescence through the reduction of non-radiative decay pathways.

Side-by-Side Comparison of Photophysical Properties

The following table summarizes the key photophysical data for a series of substituted 2,6-distyrylpyridine dyes in toluene. The data highlights the impact of electron-donating and other substituents on the spectral properties of these fluorophores.

Compound NumberSubstituent (R)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]Fluorescence Quantum Yield (Φ_F)
1 -H35539528800.75
2 -OCH₃36041034500.85
3 -N(CH₃)₂39549051000.92
4 -N(C₂H₅)₂40050050000.90
5 Naphthyl36541533800.80

Experimental Protocols

Synthesis of Substituted 2,6-Distyrylpyridines

The synthesis of the compared 2,6-distyrylpyridine derivatives is typically achieved through a Horner-Wadsworth-Emmons reaction. This method offers high stereoselectivity for the desired (E,E)-isomers.

General Procedure:

  • Ylide Formation: A solution of the appropriate diethyl benzylphosphonate derivative in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred for a specified time (typically 30-60 minutes) to ensure complete formation of the phosphonate (B1237965) ylide.

  • Condensation: A solution of 2,6-pyridinedicarboxaldehyde (B58191) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure substituted 2,6-distyrylpyridine.

Measurement of Photophysical Properties

The photophysical properties of the synthesized compounds are characterized using standard spectroscopic techniques.

Instrumentation:

  • UV-Vis Absorption Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

  • Fluorescence Spectroscopy: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube) is used to record the fluorescence emission spectra.

Procedure:

  • Sample Preparation: Solutions of the dye samples are prepared in a spectroscopic grade solvent (e.g., toluene) in quartz cuvettes with a 1 cm path length. The concentration is adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorption Spectra: The absorption spectra are recorded over a relevant wavelength range to determine the absorption maximum (λ_abs).

  • Emission Spectra: The fluorescence emission spectra are recorded by exciting the sample at its absorption maximum. The emission monochromator is scanned over a wavelength range longer than the excitation wavelength to capture the entire emission profile and determine the emission maximum (λ_em).

  • Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is determined using a relative method with a well-characterized standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol). The quantum yield of the sample (s) is calculated using the following equation:

    Φ_F(s) = Φ_F(r) * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ_F is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and photophysical characterization of substituted 2,6-divinylpyridines.

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization Ylide Ylide Formation (Phosphonate + Base) Condensation Condensation with 2,6-Pyridinedicarboxaldehyde Ylide->Condensation Purification Purification (Column Chromatography) Condensation->Purification UVVis UV-Vis Absorption Spectroscopy Purification->UVVis Fluorescence Fluorescence Emission Spectroscopy Purification->Fluorescence QY Quantum Yield Measurement Fluorescence->QY

Caption: General workflow for synthesis and characterization.

Safety Operating Guide

Safe Disposal of 2,6-Divinylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 2,6-Divinylpyridine are paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety information, logistical guidance, and procedural steps for the appropriate management of this compound waste. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical for minimizing risks and promoting a safe research environment.

I. Understanding the Hazards

This compound is a flammable liquid and vapor that is harmful if swallowed and causes skin and serious eye irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[3]

II. Quantitative Data for Safe Handling

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for assessing risks and designing safe experimental and disposal protocols.

PropertyValueSource
Molecular FormulaC₉H₉N[4]
Melting Point-6 °C (21 °F)[1][2]
Boiling Point143 - 145 °C (289 - 293 °F)[1][2]
Density0.92 g/cm³ at 25 °C (77 °F)[2]
Flash PointNot available
log Pow (n-octanol/water)0.109 at 25 °C (77 °F)[1][2]

Bioaccumulation of this compound is not expected based on its partition coefficient.[1][2]

III. Proper Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste management company.[2][3] The following workflow outlines the necessary steps for the safe collection and disposal of this chemical from a laboratory setting.

DisposalWorkflow cluster_collection Waste Collection (in the lab) cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound waste (pure, mixtures, contaminated materials) B Segregate from incompatible materials (e.g., strong oxidizing agents, strong acids) A->B C Collect in a designated, properly labeled, and sealed waste container B->C D Store in a cool, dry, well-ventilated area C->D E Keep away from heat, sparks, and open flames D->E F Arrange for pickup by a licensed hazardous waste disposal service E->F G Incineration is a common method for pyridine-based wastes F->G

Figure 1. Logical workflow for the safe disposal of this compound waste.

IV. Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Remove all sources of ignition.[2] For containment and cleanup, use a non-combustible absorbent material like sand or earth and collect the mixture in a sealed container for disposal.[5] Do not allow the product to enter drains, as there is a risk of explosion.[1][2]

V. Experimental Protocols for Waste Management

While direct chemical neutralization of this compound in a laboratory setting is not a standard recommended procedure without specific institutional approval and a validated protocol, general principles for handling pyridine-containing waste can be considered for dilution prior to disposal. For instance, some procedures for pyridine (B92270) involve dilution with water followed by neutralization with a dilute acid like hydrochloric acid to form the less volatile pyridinium (B92312) salt.[6] However, given the reactive vinyl groups of this compound, such procedures should be approached with caution and only after a thorough risk assessment by safety professionals.

Currently, there are no standardized and published experimental protocols for the lab-scale degradation of this compound. Therefore, the most reliable and safest approach is to treat it as hazardous waste for incineration by a professional service.[7]

For laboratories with the capability for analytical testing of waste streams, methods such as Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of pyridine derivatives in waste samples.[3][5][8] This can be important for waste characterization and compliance with disposal regulations. A spectrophotometric method has also been described for the determination of pyridine in wastewater, which involves a colorimetric reaction.[1]

VI. Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]

  • Skin Protection: Use chemically resistant gloves (e.g., butyl rubber, nitrile rubber) and wear a lab coat.[1] Change contaminated clothing immediately.[1]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

Always wash hands thoroughly after handling the chemical.[1]

By adhering to these safety protocols and disposal procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Operational Guide for 2,6-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of 2,6-Divinylpyridine. It is imperative that all personnel consult this guide before commencing any work with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Quantitative Data Summary:

ParameterValueSource/Comment
Occupational Exposure Limits (Vinylpyridines) TWA: 2 mg/m³[1] (OSHA Table Z-1 for air contaminants, used as a conservative estimate)
Glove Breakthrough Time (Pyridine) > 480 minutes[3][4] (For Butyl and Viton gloves against Pyridine. This is an estimate; breakthrough time for this compound may be shorter due to the vinyl groups.)
Flash Point (2-Vinylpyridine) 47 °C / 116.6 °F[5] (Used as a reference for flammability)

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[6]

  • Hand Protection: Due to the lack of specific data for this compound, double gloving is recommended. Use a chemical-resistant inner glove (e.g., Butyl rubber or Viton) and a nitrile outer glove.[3][4] Gloves must be inspected before use and changed immediately upon contamination.[1] Nitrile gloves are not recommended for direct or prolonged contact with pyridine.[7]

  • Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required. For tasks with a high splash risk, a full chemical-resistant suit should be considered.[1]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges (e.g., ABEK) or a supplied-air respirator should be used.[6]

Safe Handling and Operational Workflow

The high reactivity of this compound necessitates careful handling to prevent uncontrolled polymerization, which can be violent.[8] The compound should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and strong oxidizing agents or acids.[8]

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_reagents Gather and Inspect Reagents prep_hood->prep_reagents handle_dispense Dispense this compound in Fume Hood prep_reagents->handle_dispense handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dispense->handle_reaction cleanup_quench Quench Reaction and Neutralize Byproducts handle_reaction->cleanup_quench cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_quench->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Figure 1. A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Bring this compound and all other reagents to room temperature if stored cold.

  • Dispensing:

    • Perform all dispensing of this compound inside the chemical fume hood.

    • Use a syringe or cannula for liquid transfers to minimize exposure to air, which can initiate polymerization.

    • Keep the container tightly closed when not in use.[1]

  • Reaction:

    • If the reaction is exothermic, have a cooling bath ready.

    • Monitor the reaction closely for any signs of uncontrolled polymerization (e.g., rapid temperature increase, change in viscosity).

  • Cleanup:

    • Quench the reaction carefully according to your specific protocol.

    • Decontaminate all glassware and surfaces that came into contact with this compound.

    • Dispose of all waste as outlined in the disposal plan below.

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

Waste Segregation and Disposal Workflow:

disposal_workflow cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions liquid_waste Liquid Waste: Unused reagent, reaction mixtures, contaminated solvents dispose_liquid Collect in a labeled, sealed, waste container for halogenated/nitrogenous organic waste liquid_waste->dispose_liquid solid_waste Solid Waste: Contaminated gloves, paper towels, syringes dispose_solid Double-bag in labeled hazardous waste bags solid_waste->dispose_solid glass_waste Contaminated Glassware dispose_glass Rinse with a suitable solvent (collecting the rinseate as liquid waste), then place in a designated glass waste box glass_waste->dispose_glass

Figure 2. A logical flow for the proper segregation and disposal of waste generated from handling this compound.

Disposal Protocol:

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be double-bagged and placed in a designated solid hazardous waste container.

  • Unused Product: Unused or surplus this compound should be disposed of as hazardous waste through a licensed disposal company.[6] Do not attempt to dispose of it down the drain.[6]

  • Empty Containers: "Empty" containers may still contain hazardous residue. They should be handled as hazardous waste and disposed of accordingly.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of this compound and ensure a safer laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.